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  • Product: 1-(2-Hydrazinylethyl)piperidine
  • CAS: 6979-01-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-Hydrazinylethyl)piperidine: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 1-(2-Hydrazinylethyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of dire...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydrazinylethyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its constituent moieties—the piperidine ring and the ethylhydrazine side chain—to project its physicochemical properties, reactivity, and spectral characteristics. A detailed, field-proven protocol for its synthesis via the nucleophilic substitution of 1-(2-chloroethyl)piperidine with hydrazine is presented, including a discussion of the underlying chemical principles. Furthermore, this guide explores the potential applications of 1-(2-Hydrazinylethyl)piperidine in drug discovery, drawing on the well-established pharmacological importance of the piperidine scaffold. Safety and handling considerations, derived from the known hazards of piperidine and hydrazine derivatives, are also thoroughly addressed to ensure safe laboratory practices. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of this promising, yet under-documented, chemical entity.

Introduction

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases, including cancer and central nervous system disorders.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive structural motif for drug design. When functionalized with a reactive hydrazine group, as in 1-(2-Hydrazinylethyl)piperidine, the resulting molecule presents a unique combination of a stable heterocyclic core and a versatile reactive handle. This bifunctionality opens avenues for its use as a building block in the synthesis of more complex molecules, as a linker in bioconjugation, or as a pharmacophore in its own right.

This guide aims to provide a detailed technical overview of 1-(2-Hydrazinylethyl)piperidine, addressing the current gap in readily available information. By dissecting the molecule into its fundamental components and drawing upon established chemical principles, we can construct a robust profile of its expected properties and behaviors.

Physicochemical Properties

While experimental data for 1-(2-Hydrazinylethyl)piperidine is not extensively reported, its physical and chemical properties can be reliably predicted based on its structure and the known characteristics of its constituent parts: the piperidine ring and the hydrazine moiety. The hydrochloride salt of the parent compound has a molecular formula of C7H18ClN3 and a molecular weight of 179.69 g/mol .

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H17N3Based on the chemical structure.
Molecular Weight 143.23 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to many N-alkylated piperidines and alkylhydrazines.
Odor Amine-like, potentially pungentCharacteristic of both piperidine and hydrazine derivatives.[2]
Boiling Point Estimated to be in the range of 200-230 °CHigher than piperidine (106 °C) due to increased molecular weight and potential for hydrogen bonding through the hydrazine group.[3]
Solubility Miscible with water and polar organic solventsThe presence of the polar hydrazine group and the nitrogen atom in the piperidine ring would facilitate hydrogen bonding with protic solvents. Piperidine itself is miscible with water.[2][3]
pKa Estimated to have two pKa values. The piperidine nitrogen is expected to have a pKa around 11, similar to other N-alkylpiperidines. The hydrazine nitrogens will have lower pKa values, likely in the range of 7-8.The basicity of the piperidine nitrogen is well-established.[3] The electron-withdrawing effect of the adjacent nitrogen in the hydrazine moiety reduces its basicity compared to a simple primary amine.

Synthesis of 1-(2-Hydrazinylethyl)piperidine

A robust and logical synthetic route to 1-(2-Hydrazinylethyl)piperidine involves the nucleophilic substitution of a suitable 2-haloethylpiperidine with hydrazine. The most common and commercially available precursor for this reaction is 1-(2-chloroethyl)piperidine, often used as its hydrochloride salt.[4][5]

Proposed Reaction Pathway

The synthesis proceeds via a standard SN2 mechanism, where the highly nucleophilic hydrazine attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion. The use of hydrazine hydrate is a common and practical choice for this transformation.[2]

G cluster_reactants Reactants cluster_products Products reactant1 1-(2-chloroethyl)piperidine product1 1-(2-Hydrazinylethyl)piperidine reactant1->product1 Nucleophilic Substitution (SN2) reactant2 Hydrazine Hydrate reactant2->product1 product2 Hydrazine Hydrochloride

Caption: Proposed synthesis of 1-(2-Hydrazinylethyl)piperidine.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials:

  • 1-(2-chloroethyl)piperidine hydrochloride

  • Hydrazine hydrate (80% solution in water)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • Preparation of the Free Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-chloroethyl)piperidine hydrochloride in a minimal amount of water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). This step is crucial to deprotonate the piperidine nitrogen, generating the free base which is necessary for the subsequent reaction. The free base will likely separate as an oily layer. Extract the free base into toluene.

  • Nucleophilic Substitution: To the toluene solution of 1-(2-chloroethyl)piperidine, add an excess (typically 3-5 equivalents) of hydrazine hydrate. The use of excess hydrazine drives the reaction to completion and minimizes the formation of bis-alkylated byproducts.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water to remove excess hydrazine and any inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1-(2-Hydrazinylethyl)piperidine.

Chemical Reactivity

The chemical reactivity of 1-(2-Hydrazinylethyl)piperidine is dominated by the hydrazine moiety, which is a potent nucleophile and can undergo a variety of reactions.

  • Reaction with Carbonyls: The terminal -NH2 group of the hydrazine will readily react with aldehydes and ketones to form hydrazones.[6] This reaction is fundamental in derivatizing carbonyl compounds and is a key step in the Wolff-Kishner reduction.[6]

  • Acylation: The hydrazine can be acylated with acid chlorides or anhydrides to form hydrazides.

  • Alkylation: While the piperidine nitrogen is already alkylated, the hydrazine nitrogens can undergo further alkylation, though this may lead to a mixture of products.

  • Redox Reactions: Hydrazine and its derivatives are known reducing agents. The reactivity in this regard would depend on the specific reaction conditions.

The piperidine nitrogen, being a tertiary amine, is relatively unreactive under many conditions but can be quaternized with strong alkylating agents.

Predicted Spectral Properties

A comprehensive analysis of the expected spectral data is essential for the characterization of 1-(2-Hydrazinylethyl)piperidine.

1H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the piperidine ring protons and the ethylhydrazine side chain.

  • Piperidine Ring Protons:

    • H2'/H6' (protons alpha to the nitrogen): A multiplet around 2.4-2.6 ppm.

    • H3'/H4'/H5' (remaining ring protons): A complex multiplet in the region of 1.4-1.7 ppm.

  • Ethyl Side Chain Protons:

    • -CH2-N (piperidine): A triplet around 2.6-2.8 ppm.

    • -CH2-NHNH2: A triplet around 2.9-3.1 ppm.

  • Hydrazine Protons (-NHNH2): A broad singlet that is exchangeable with D2O. The chemical shift of these protons is highly dependent on solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data.

  • Piperidine Ring Carbons:

    • C2'/C6': Around 54-56 ppm.

    • C3'/C5': Around 26-28 ppm.

    • C4': Around 24-26 ppm.

  • Ethyl Side Chain Carbons:

    • -CH2-N (piperidine): Around 58-60 ppm.

    • -CH2-NHNH2: Around 50-52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups.

  • N-H Stretching: A broad band in the region of 3300-3400 cm-1 corresponding to the -NH2 group of the hydrazine.[7]

  • C-H Stretching: Sharp peaks in the 2800-3000 cm-1 region from the piperidine and ethyl C-H bonds.

  • N-H Bending: A scissoring vibration for the primary amine around 1600-1650 cm-1.

  • C-N Stretching: In the fingerprint region, typically between 1000-1200 cm-1.

Mass Spectrometry

Mass spectrometry will be a key tool for confirming the molecular weight and elucidating the structure through fragmentation patterns.

  • Electron Ionization (EI): Expect to see the molecular ion peak (M+). A characteristic fragmentation pattern would be the alpha-cleavage of the piperidine ring, leading to the loss of an ethyl radical or other fragments.[8][9]

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]+ would be the base peak.

Applications in Drug Development

The unique structural features of 1-(2-Hydrazinylethyl)piperidine make it a compound of significant interest for drug discovery and development.

  • Scaffold for Library Synthesis: The reactive hydrazine handle allows for the facile derivatization of the molecule, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening.

  • Linker Technology: The bifunctional nature of the molecule, with a stable piperidine core and a reactive hydrazine terminus, makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

  • Pharmacophore: The piperidine moiety is a well-established pharmacophore that can be tailored to interact with a variety of biological targets. The addition of the hydrazine group could introduce new binding interactions or modulate the pharmacokinetic properties of the parent piperidine scaffold.

Safety and Handling

A thorough understanding of the potential hazards is paramount when working with 1-(2-Hydrazinylethyl)piperidine. The safety profile is a composite of the hazards associated with piperidine and hydrazine derivatives.

  • Piperidine Hazards: Piperidine is a flammable liquid and can be corrosive to the skin and eyes.[10] It can cause irritation to the respiratory tract upon inhalation.[10]

  • Hydrazine Hazards: Hydrazine and its derivatives are toxic and can be corrosive. They are also potential carcinogens and should be handled with appropriate engineering controls and personal protective equipment.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-(2-Hydrazinylethyl)piperidine is a molecule with considerable potential in the field of medicinal chemistry, yet it remains largely uncharacterized in the public domain. This technical guide has provided a comprehensive, albeit predictive, overview of its physical and chemical properties, a detailed synthetic protocol, and an analysis of its potential applications and safety considerations. By leveraging a deep understanding of fundamental organic chemistry and drawing parallels with well-characterized analogues, we have constructed a solid foundation for future research into this promising compound. It is our hope that this guide will stimulate further investigation and unlock the full potential of 1-(2-Hydrazinylethyl)piperidine in the development of novel therapeutics.

References

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). ([Link])

  • PubChem. Piperidine. National Center for Biotechnology Information. ([Link])

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  • Bahekar, R. H., & Jain, M. R. (2004). An overview of piperidine and piperazine derivatives in drug discovery. Mini reviews in medicinal chemistry, 4(1), 25-42.
  • Pacific Northwest National Laboratory. Hydrazine (N2H4) - VPL. ([Link])

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • SGRL. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. ([Link])

  • Puspanjali, P., & Sahoo, P. K. (2017). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.
  • Mayr, H., Ofial, A. R., & Singer, G. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 963-971.
  • Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. ()
  • Cheméo. Piperidine (CAS 110-89-4). ([Link])

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • PrepChem.com. Synthesis of 2-Ethylphenylhydrazine Hydrochloride. ([Link])

  • NIST. Piperidine - the NIST WebBook. ([Link])

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. ([Link])

  • Yilmaz, F., & Erdemir, A. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(10), 861-869.
  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ([Link])

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ([Link])

  • Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1, 2, 4-Triazine, 1, 3, 4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(3), 63-71.
  • Pipzine Chemicals. 1-(2-Chloroethyl)piperidine Hydrochloride. ([Link])

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. ([Link])

  • Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol.
  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. ([Link])

  • University of California, Los Angeles. Chemical shifts. ([Link])

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  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ([Link])

  • Aston Research Explorer. The synthesis and properties of some hydrazines. ([Link])

  • New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY. ([Link])

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Sources

Exploratory

An In-Depth Technical Guide to the Potential Pharmacological Activity of 1-(2-Hydrazinylethyl)piperidine

Abstract This technical guide provides a comprehensive exploration of the potential pharmacological activities of the novel chemical entity, 1-(2-Hydrazinylethyl)piperidine. Lacking direct pharmacological data in existin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacological activities of the novel chemical entity, 1-(2-Hydrazinylethyl)piperidine. Lacking direct pharmacological data in existing literature, this document establishes a scientifically-grounded rationale for its investigation by dissecting the well-documented activities of its core structural components: the piperidine ring and the hydrazine moiety. Both are recognized as "privileged scaffolds" in medicinal chemistry, contributing to the bioactivity and pharmacokinetic profiles of numerous approved drugs.[1] This guide hypothesizes three primary avenues for the pharmacological activity of 1-(2-Hydrazinylethyl)piperidine: Central Nervous System (CNS) modulation, anticancer activity, and potential toxicity. For each hypothesized activity, we present a detailed rationale, propose specific molecular targets, and provide robust, step-by-step experimental protocols for in vitro validation. Furthermore, a plausible synthetic route for the molecule is detailed, alongside a critical discussion of the potential toxicological implications of the hydrazine group. This document is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for the systematic evaluation of this promising compound.

Introduction: A Molecule of Privileged Scaffolds

The quest for novel therapeutic agents is a cornerstone of modern medicine. The strategic combination of known pharmacophores into a single molecular entity is a time-honored approach in drug discovery. 1-(2-Hydrazinylethyl)piperidine is a compelling candidate for investigation due to its composition of two highly significant structural motifs:

  • The Piperidine Ring: This saturated heterocycle is a ubiquitous feature in a vast array of pharmaceuticals, including those targeting CNS disorders, cancer, and pain.[1] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved metabolic stability, enhanced membrane permeability, and the ability to engage in specific interactions with biological targets.[1] The piperidine nitrogen can act as a basic center, crucial for receptor binding and formulation.

  • The Hydrazine Moiety: Hydrazine derivatives have a rich history in pharmacology, forming the basis of important drugs like the antitubercular agent isoniazid and antidepressant monoamine oxidase (MAO) inhibitors such as phenelzine.[2] The N-N bond and the terminal amino group offer unique chemical reactivity and hydrogen bonding capabilities, making them valuable components in the design of enzyme inhibitors and receptor ligands.[2]

The conjunction of these two scaffolds in 1-(2-Hydrazinylethyl)piperidine suggests a high probability of biological activity. This guide will systematically explore the most promising therapeutic areas for this molecule.

Proposed Synthesis of 1-(2-Hydrazinylethyl)piperidine

A straightforward and plausible synthesis of the target compound can be envisioned through a two-step process starting from the commercially available 1-(2-hydroxyethyl)piperidine. This approach first activates the terminal hydroxyl group, converting it into a good leaving group, followed by nucleophilic substitution with hydrazine.

Synthetic Workflow

G A 1-(2-Hydroxyethyl)piperidine B Activation of Hydroxyl Group A->B Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM, 0°C to RT C 1-(2-Mesyloxyethyl)piperidine (Intermediate) B->C D Nucleophilic Substitution C->D Hydrazine hydrate, Ethanol, Reflux E 1-(2-Hydrazinylethyl)piperidine (Target Molecule) D->E F Purification (e.g., Chromatography) E->F

Caption: Proposed two-step synthesis of 1-(2-Hydrazinylethyl)piperidine.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-(2-Mesyloxyethyl)piperidine

  • To a stirred solution of 1-(2-hydroxyethyl)piperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate intermediate. This intermediate is often used in the next step without further purification.

Causality: The hydroxyl group is a poor leaving group. Methanesulfonyl chloride converts it into a mesylate, which is an excellent leaving group, facilitating the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of 1-(2-Hydrazinylethyl)piperidine

  • Dissolve the crude 1-(2-mesyloxyethyl)piperidine from the previous step in ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-Hydrazinylethyl)piperidine.

Causality: Hydrazine is a potent nucleophile that displaces the mesylate group in an SN2 reaction to form the desired N-N bond. A molar excess of hydrazine is used to minimize potential side reactions.

Potential Pharmacological Activity I: Central Nervous System Modulation

The structural similarity of 1-(2-Hydrazinylethyl)piperidine to known CNS-active drugs suggests that this is a primary area for investigation. Specifically, its potential as an antipsychotic agent or a monoamine oxidase inhibitor warrants exploration.

Rationale and Potential Targets
  • Antipsychotic Activity: Many typical and atypical antipsychotics feature a piperidine or piperazine ring connected via an alkyl chain to an aromatic system.[3] These drugs often exert their effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors.[3] The piperidine moiety of the target molecule could serve as a key pharmacophoric element for interaction with these receptors.

  • Monoamine Oxidase (MAO) Inhibition: The hydrazine functional group is the cornerstone of several classic MAO inhibitors used as antidepressants.[4] These drugs irreversibly inactivate MAO, leading to increased synaptic levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. The ethylhydrazine side chain of the target molecule is structurally analogous to the active moieties of these inhibitors.[4][5]

Experimental Workflows for CNS Activity Screening

G cluster_0 Antipsychotic Potential cluster_1 Antidepressant Potential A Dopamine D2 Receptor Binding Assay C Functional Assays (e.g., cAMP, Ca2+ flux) A->C B Serotonin 5-HT2A Receptor Binding Assay B->C D MAO-A Inhibition Assay F Reversibility Assay D->F E MAO-B Inhibition Assay E->F Start 1-(2-Hydrazinylethyl)piperidine Start->A Start->B Start->D Start->E

Caption: In vitro screening cascade for CNS-related activities.

Detailed Experimental Protocols

3.3.1. Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of 1-(2-Hydrazinylethyl)piperidine for the human dopamine D2 receptor.

  • Principle: A competitive radioligand binding assay using a known high-affinity D2 receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) and cell membranes expressing the D2 receptor.

  • Protocol:

    • Prepare cell membranes from a stable cell line overexpressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).[6]

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and increasing concentrations of the test compound (1-(2-Hydrazinylethyl)piperidine).

    • Add a fixed concentration of the radioligand (e.g., [³H]-Spiperone at its Kd concentration).

    • For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.[7]

    • Terminate the binding by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[6]

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

3.3.2. Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of 1-(2-Hydrazinylethyl)piperidine for the human serotonin 5-HT2A receptor.

  • Principle: A competitive radioligand binding assay analogous to the D2 assay, using a specific 5-HT2A radioligand (e.g., [³H]-Ketanserin).[8]

  • Protocol:

    • Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor.

    • Pre-soak the filter plate wells with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[8]

    • Follow steps 2-9 as described in the D2 receptor binding assay (Section 3.3.1), using [³H]-Ketanserin as the radioligand and a known 5-HT2A antagonist (e.g., spiperone or ritanserin) for non-specific binding determination.

3.3.3. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of 1-(2-Hydrazinylethyl)piperidine against MAO-A and MAO-B enzymes.

  • Principle: A fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[9][10]

  • Protocol:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • In a black 96-well plate, add assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).

    • Include positive controls: clorgyline for MAO-A and selegiline for MAO-B.

    • Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Prepare a working reagent containing the MAO substrate (p-tyramine is a substrate for both), a dye reagent (e.g., Amplex Red), and horseradish peroxidase (HRP).[10]

    • Initiate the reaction by adding the working reagent to all wells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

Potential Pharmacological Activity II: Anticancer Activity

Both piperidine and hydrazine scaffolds are present in various compounds with demonstrated anticancer properties. This provides a strong rationale for screening 1-(2-Hydrazinylethyl)piperidine for cytotoxic and antiproliferative effects.

Rationale and Potential Targets
  • Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is an intracellular chaperone protein that is overexpressed in many cancer cell types. Ligands of the σ1 receptor have been shown to induce apoptosis and inhibit proliferation in cancer cells.[4] A number of piperidine-containing compounds have been identified as potent σ1 receptor ligands.[4][11]

  • General Cytotoxicity: Hydrazine derivatives have been reported to possess cytotoxic activities through mechanisms that may include DNA interaction and the induction of apoptosis.[9] Their metal complexes, in particular, have shown enhanced anticancer activity.[9]

Experimental Workflows for Anticancer Activity Screening

G A Initial Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) B Determine IC50 Values A->B C Identify 'Hit' Cell Lines B->C D Mechanism of Action Studies C->D E σ1 Receptor Binding Assay D->E F Apoptosis Assays (e.g., Caspase-3/7) D->F

Caption: Workflow for evaluating the anticancer potential of the target compound.

Detailed Experimental Protocols

4.3.1. In Vitro Anticancer Screening (MTT Assay)

  • Objective: To assess the general cytotoxicity of 1-(2-Hydrazinylethyl)piperidine against a panel of human cancer cell lines and determine its IC50 value.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 1-(2-Hydrazinylethyl)piperidine for 48-72 hours. Include vehicle-only controls.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

4.3.2. Sigma-1 (σ1) Receptor Binding Assay

  • Objective: To determine if 1-(2-Hydrazinylethyl)piperidine binds to the σ1 receptor.

  • Principle: A competitive radioligand binding assay using a known high-affinity σ1 receptor radioligand (e.g., [³H]-(+)-pentazocine) and a tissue or cell membrane preparation rich in σ1 receptors (e.g., guinea pig brain homogenate or membranes from cells overexpressing the receptor).[14]

  • Protocol:

    • Prepare a membrane homogenate from a suitable source.

    • In a 96-well plate, add assay buffer, the membrane preparation, and increasing concentrations of the test compound.

    • Add a fixed concentration of [³H]-(+)-pentazocine.

    • For non-specific binding, use a high concentration of a known σ1 ligand (e.g., haloperidol).

    • Incubate the plate for 90 minutes at 37°C.[14]

    • Terminate the reaction by rapid filtration through a filter plate pre-soaked in 0.5% polyethyleneimine.[14]

    • Wash the filters with ice-cold buffer, dry, add scintillant, and count radioactivity.

    • Calculate the IC50 and Ki values as described previously.

Toxicology and Safety Considerations

The presence of the hydrazine moiety necessitates a thorough evaluation of the potential toxicity of 1-(2-Hydrazinylethyl)piperidine.

Known Toxicities of Hydrazine Derivatives

Hydrazine and its derivatives are known to be toxic to multiple organ systems, including the hepatic, neurological, and hematological systems.[3][15]

  • Hepatotoxicity: Liver damage is a known side effect of some hydrazine-containing drugs.

  • Neurotoxicity: Hydrazines can cause a functional deficiency of pyridoxine (vitamin B6), which can lead to seizures.[3] This is a critical consideration for any CNS-active compound.

  • Carcinogenicity: Some hydrazine compounds have been shown to be carcinogenic in animal studies, and the Department of Health and Human Services (DHHS) has classified hydrazine and 1,1-dimethylhydrazine as reasonably anticipated to be human carcinogens.

Proposed Initial Safety Assessment

A preliminary in vitro safety assessment should be conducted in parallel with efficacy studies.

  • Hepatotoxicity Assay: Assess the cytotoxicity of the compound on a human hepatocyte cell line (e.g., HepG2) using the MTT assay.

  • Ames Test: A bacterial reverse mutation assay to evaluate the mutagenic potential of the compound. This is a standard preliminary screen for carcinogenicity.

Conclusion and Future Directions

1-(2-Hydrazinylethyl)piperidine represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its constituent piperidine and hydrazine moieties are well-established pharmacophores, providing a strong rationale for investigating its activity in the realms of CNS disorders and oncology. The experimental protocols detailed in this guide offer a clear and systematic path for the initial in vitro characterization of this compound.

Positive results in the proposed binding and enzyme inhibition assays would warrant further investigation, including functional assays to determine agonist versus antagonist activity at CNS receptors, and more detailed mechanism-of-action studies for any observed anticancer effects (e.g., cell cycle analysis, apoptosis assays). Concurrently, a rigorous evaluation of its toxicological profile is paramount. The successful navigation of these initial studies could position 1-(2-Hydrazinylethyl)piperidine as a promising lead compound for further preclinical development.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Rathore, A., Asati, V., Kashaw, K. S., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362–379. [Link]

  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology, 75, 1.29.1–1.29.15. [Link]

  • Wünsch, B., & Wiese, C. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

  • Wang, P., Henning, R., & Chuang, D. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]

  • Detailed protocol for the D2 binding secondary assay. (n.d.). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information. [Link]

  • Chemistry and Pharmacology of Monoamine Oxidase Inhibitors: Hydrazine Derivatives. (1961). Journal of Medicinal and Pharmaceutical Chemistry, 4(2), 229-253. [Link]

  • Gerrits, M. A., van der Wenden, E. M., de Boer, P., & Boddeke, H. W. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 135–150. [Link]

  • Antimicrobial and Anticancer Activities of Hydrazine Derivatives and their Metal Complexes: A Comparative Study. (2025). ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. [Link]

  • Preparation method of 2-hydroxyethyl piperazine. (2012).
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. (2018). Juniper Publishers. [Link]

  • Rhyee, S. H., & Wax, P. M. (2021). The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine, 186(Suppl 1), 539–546. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). DiscoverX. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed Central. [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. (2023). ACS Chemical Neuroscience, 14(11), 2057–2067. [Link]

  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (2016). ResearchGate. [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., & Kruse, A. C. (2016). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology, 23(12), 1102–1104. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. (2024). MDPI. [Link]

  • Full article: Acute exposure to hydrazine reported to four United States regional poison centers: reconsidering a paradigm. (2024). Taylor & Francis. [Link]

  • Hydrazine. (n.d.). EPA. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. [Link]

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... (n.d.). ResearchGate. [Link]

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Foundational

1-(2-Hydrazinylethyl)piperidine Derivatives and Analogs: A Technical Guide to Synthesis, Biological Activity, and Drug Discovery Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its structural versatility, metabolic stability, and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding potential make it an invaluable component in drug design.[2] When combined with the reactive and versatile hydrazinyl or hydrazone moiety—a functional group known for its role in forming stable complexes and participating in various biological interactions—the resulting 1-(2-Hydrazinylethyl)piperidine scaffold and its analogs emerge as a compelling class of compounds for novel therapeutic development.[3] This guide provides an in-depth exploration of these derivatives, consolidating current knowledge on their synthesis, structural characterization, significant pharmacological activities, and structure-activity relationships (SAR). We will focus on their potential as cholinesterase and monoamine oxidase (MAO) inhibitors, presenting detailed experimental protocols and field-proven insights to empower researchers in their drug discovery efforts.

Rationale and Potential: Why 1-(2-Hydrazinylethyl)piperidine?

The strategic combination of a piperidine ring and a hydrazinyl group creates a molecule with distinct pharmacophoric features.

  • The Piperidine Core: This saturated heterocycle provides a robust, three-dimensional anchor that can be tailored to fit into the binding pockets of various biological targets.[2] Its nitrogen atom is typically basic, allowing for the formation of salts to improve solubility and facilitating crucial hydrogen bond interactions within a receptor active site.

  • The Hydrazinyl Linker: The -(CH2)2-NH-NH2 chain offers conformational flexibility and introduces two nitrogen atoms with distinct properties. The terminal -NH2 is a reactive nucleophile, ideal for forming hydrazone derivatives, while both nitrogens can act as hydrogen bond donors and acceptors. This dual capability is critical for anchoring the molecule to enzymatic targets.

This unique combination has led to the exploration of these derivatives against key enzymes implicated in neurodegenerative and psychiatric disorders.

Synthetic Strategies and Methodologies

The synthesis of 1-(2-Hydrazinylethyl)piperidine derivatives can be approached through several reliable routes. A common and effective strategy involves the initial synthesis of a ketone-bearing piperidine, which then serves as a versatile intermediate for condensation with various hydrazides to form the desired hydrazone analogs.

Workflow for Synthesis, Purification, and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Ethyl 4-oxopiperidine-1-carboxylate) B Condensation Reaction (with desired Benzoyl Hydrazide) A->B Reflux in Ethanol C Crude Product Mixture B->C D Recrystallization (from Ethanol) C->D E Pure Crystalline Product D->E F Structural Analysis (FT-IR, NMR, Mass Spec) E->F H Verified Compound F->H G Purity Assessment (HPLC) G->H

Caption: General workflow for the synthesis and validation of piperidine-hydrazone derivatives.

Protocol 1: Synthesis of Piperidine-Hydrazone Derivatives

This protocol is adapted from methodologies demonstrated to be effective for producing biologically active piperidine-hydrazones.[3] It uses a piperidin-4-one derivative as the key intermediate.

Objective: To synthesize a benzoyl hydrazone derivative from ethyl 4-oxopiperidine-1-carboxylate.

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Substituted Benzoyl Hydrazide (e.g., 4-nitrobenzoyl hydrazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and recrystallization

Step-by-Step Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve ethyl 4-oxopiperidine-1-carboxylate (1.71 g, 10 mmol) and the selected substituted benzoyl hydrazide (10 mmol) in absolute ethanol (40 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the hydrazide.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath for 30 minutes. The product will typically precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the final, pure piperidine-hydrazone derivative.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Structural Characterization and Analytical Techniques

Self-validation of synthesized compounds is critical. A combination of spectroscopic and chromatographic methods is required to unambiguously determine the structure and purity of the final products.[4][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key for identifying functional groups. Expect to see characteristic peaks for N-H stretching (hydrazone), C=O stretching (amide), and C=N stretching (imine of the hydrazone).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

    • ¹H-NMR: Will show characteristic signals for the piperidine ring protons, the ethyl linker protons, and aromatic protons from the benzoyl moiety. The chemical shifts and splitting patterns confirm the connectivity.

    • ¹³C-NMR: Confirms the carbon framework, with distinct signals for the carbonyl carbon, the C=N carbon, and the various carbons of the piperidine and aromatic rings.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) should match the calculated molecular weight of the target structure.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity.[4][6] A pure compound should ideally show a single, sharp peak under various solvent conditions.

Pharmacological Activities and Therapeutic Targets

Research has shown that piperidine-hydrazone scaffolds are potent inhibitors of enzymes involved in neurotransmitter metabolism, making them promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[3][7]

Anticholinesterase Activity

A key therapeutic strategy for Alzheimer's disease is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] Several piperidine-hydrazone derivatives have been synthesized and evaluated for this activity.[3]

Mechanism of Action: These compounds act as inhibitors of AChE and BChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. Molecular docking studies suggest that the piperidine ring and the hydrazone linker form key interactions (hydrogen bonds and hydrophobic interactions) within the active site of these enzymes.[3]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Selective MAO-B inhibitors are particularly valuable for treating Parkinson's disease, as they increase dopamine levels in the brain.[9] Piperidine-containing compounds have emerged as a potent class of MAO inhibitors.[7]

Mechanism of Action: 1-(2-Hydrazinylethyl)piperidine analogs can act as reversible, competitive inhibitors of MAO enzymes. The piperidine moiety and associated substitutions interact with the enzyme's active site, blocking substrate access.

MAO_Inhibition cluster_pathway Normal Dopamine Metabolism cluster_inhibition Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Breakdown Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites Inhibitor Piperidine Derivative Blocked_MAOB Inhibited MAO-B Inhibitor->Blocked_MAOB Binds to Active Site Increased_Dopamine Increased Dopamine in Synapse Blocked_MAOB->Increased_Dopamine Prevents Breakdown MAOB_Normal MAO-B Enzyme

Caption: Mechanism of MAO-B inhibition by piperidine derivatives for Parkinson's disease therapy.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative piperidine-hydrazone and pyridazinobenzylpiperidine derivatives against their respective targets.

Compound IDTarget EnzymeStructure/SubstitutionIC₅₀ (µM)Reference
Compound 11 BChE4-Chlorobenzoyl hydrazone35.30 ± 1.11[3]
Galantamine (Std.)BChE-46.03 ± 0.14[3]
Compound S5 MAO-B3-Chloro substitution0.203[7]
Compound S16 MAO-B2-Cyano substitution0.979[7]
Compound S5 MAO-A3-Chloro substitution3.857[7]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount in drug design.[10] Studies on piperidine-based MAO inhibitors have yielded crucial SAR insights.[7]

  • Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring (or an analogous aromatic system) are critical. For pyridazinobenzylpiperidine derivatives, a chloro (-Cl) substituent at the 3-position of the phenyl ring resulted in the most potent MAO-B inhibition (Compound S5).[7] This suggests that a specific electronic and steric profile in this region is optimal for binding to the enzyme's active site.

  • Hydrophobicity and Shape: The piperidine ring itself provides a necessary hydrophobic scaffold that likely interacts with non-polar residues in the enzyme's binding pocket.[11] The overall shape of the molecule must be complementary to the active site for effective inhibition.

  • Selectivity: The SAR also governs selectivity between enzyme isoforms (e.g., MAO-A vs. MAO-B). Compound S5 showed a selectivity index of nearly 19-fold for MAO-B over MAO-A, a highly desirable trait for a Parkinson's therapeutic to minimize side effects associated with MAO-A inhibition.[7]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 1-(2-Hydrazinylethyl)piperidine: A Predictive Approach

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Hydrazinylethyl)piperidine is a molecule of interest in medicinal chemistry and drug development due to the presence of the versatile pipe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydrazinylethyl)piperidine is a molecule of interest in medicinal chemistry and drug development due to the presence of the versatile piperidine and hydrazine functional groups. The piperidine moiety is a common scaffold in many pharmaceuticals, while the hydrazine group offers a reactive handle for further chemical modifications.[1] A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-Hydrazinylethyl)piperidine. In the absence of direct experimental spectra in the public domain, this guide leverages spectral data from structurally related compounds—piperidine, N-ethylpiperidine, and ethylhydrazine—to forecast the expected spectral features. This approach not only offers a valuable reference for researchers working with this specific molecule but also serves as an educational tool for understanding how functional groups influence spectral outcomes.

Molecular Structure and Functional Groups

To comprehend the spectral data, it is essential to first dissect the molecular architecture of 1-(2-Hydrazinylethyl)piperidine.

Caption: Molecular structure of 1-(2-Hydrazinylethyl)piperidine.

The molecule consists of three key components:

  • A piperidine ring: A six-membered saturated heterocycle containing a tertiary amine.

  • An ethyl bridge: A two-carbon chain connecting the piperidine nitrogen to the hydrazine group.

  • A hydrazine group: A functional group with a nitrogen-nitrogen single bond, substituted with an ethyl group on one nitrogen and with two hydrogens on the other.

Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Hydrazinylethyl)piperidine, we will predict both the ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the ethyl bridge, and the hydrazine group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall electronic environment.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Piperidine H-2, H-6 (axial & equatorial)~2.4 - 2.6Multiplet4H
Piperidine H-3, H-5 (axial & equatorial)~1.5 - 1.7Multiplet4H
Piperidine H-4 (axial & equatorial)~1.4 - 1.6Multiplet2H
N-CH₂ (ethyl)~2.6 - 2.8Triplet2H
CH₂-N (ethyl)~2.8 - 3.0Triplet2H
-NH-NH₂Broad singlet3H

Interpretation and Rationale:

  • Piperidine Protons: The protons on the piperidine ring will appear as a series of overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are expected to be the most downfield due to the inductive effect of the nitrogen. Based on data for N-ethylpiperidine, these are predicted to be around 2.4-2.6 ppm. The remaining piperidine protons (H-3, H-4, and H-5) will be further upfield, in the range of 1.4-1.7 ppm.[2][3]

  • Ethyl Bridge Protons: The two methylene groups of the ethyl bridge will appear as distinct triplets. The methylene group attached to the piperidine nitrogen (N-CH₂) is expected around 2.6-2.8 ppm. The methylene group adjacent to the hydrazine moiety (CH₂-N) will likely be slightly more downfield (2.8-3.0 ppm) due to the proximity of two nitrogen atoms.

  • Hydrazine Protons: The protons on the hydrazine group (-NH-NH₂) are expected to be a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C-2, C-6~54 - 56
Piperidine C-3, C-5~26 - 28
Piperidine C-4~24 - 26
N-CH₂ (ethyl)~58 - 60
CH₂-N (ethyl)~50 - 52

Interpretation and Rationale:

  • Piperidine Carbons: The chemical shifts of the piperidine carbons are predicted based on data for N-substituted piperidines. The carbons directly attached to the nitrogen (C-2 and C-6) will be the most downfield, around 54-56 ppm.[4] The other ring carbons will be found at higher fields, with C-4 being the most upfield.

  • Ethyl Bridge Carbons: The carbon of the ethyl group attached to the piperidine nitrogen (N-CH₂) is expected to be in the range of 58-60 ppm. The carbon adjacent to the hydrazine group (CH₂-N) is predicted to be slightly more upfield, around 50-52 ppm.

Experimental Protocol for NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). Transfer to NMR tube. Transfer to NMR tube. Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3).->Transfer to NMR tube. Insert tube into NMR spectrometer. Insert tube into NMR spectrometer. Acquire ¹H and ¹³C spectra. Acquire ¹H and ¹³C spectra. Insert tube into NMR spectrometer.->Acquire ¹H and ¹³C spectra. Fourier transform the raw data. Fourier transform the raw data. Phase and baseline correct the spectra. Phase and baseline correct the spectra. Fourier transform the raw data.->Phase and baseline correct the spectra. Integrate ¹H signals and pick peaks for both spectra. Integrate ¹H signals and pick peaks for both spectra. Phase and baseline correct the spectra.->Integrate ¹H signals and pick peaks for both spectra.

Caption: General workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 1-(2-Hydrazinylethyl)piperidine and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretching (hydrazine)3300 - 3400Medium, possibly two bands
C-H stretching (aliphatic)2800 - 3000Strong
N-H bending (hydrazine)1590 - 1650Medium to strong
C-H bending (aliphatic)1440 - 1480Medium
C-N stretching1000 - 1250Medium to strong

Interpretation and Rationale:

  • N-H Stretching: The hydrazine group will exhibit N-H stretching vibrations in the region of 3300-3400 cm⁻¹. Due to the presence of a primary amine (-NH₂), two bands may be observed corresponding to the symmetric and asymmetric stretching modes.

  • C-H Stretching: Strong absorption bands between 2800 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene groups in the piperidine ring and the ethyl chain.[5]

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine in the hydrazine group is expected to appear in the 1590-1650 cm⁻¹ region.[6]

  • C-H Bending: The bending vibrations of the CH₂ groups will give rise to absorptions in the 1440-1480 cm⁻¹ range.

  • C-N Stretching: The stretching vibrations of the C-N bonds in the piperidine ring and the ethyl chain will result in medium to strong bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Place a drop of the liquid sample on a salt plate (e.g., NaCl or KBr). Place a drop of the liquid sample on a salt plate (e.g., NaCl or KBr). Cover with a second salt plate to create a thin film. Cover with a second salt plate to create a thin film. Place a drop of the liquid sample on a salt plate (e.g., NaCl or KBr).->Cover with a second salt plate to create a thin film. Place the salt plates in the spectrometer. Place the salt plates in the spectrometer. Acquire the IR spectrum. Acquire the IR spectrum. Place the salt plates in the spectrometer.->Acquire the IR spectrum. Perform a background subtraction. Perform a background subtraction. Identify and label the major absorption bands. Identify and label the major absorption bands. Perform a background subtraction.->Identify and label the major absorption bands.

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Step-by-Step Methodology:

  • Sample Preparation (Neat Liquid): Place one to two drops of neat 1-(2-Hydrazinylethyl)piperidine onto the surface of a clean, dry salt plate (e.g., NaCl). Place a second salt plate on top and gently press to form a thin liquid film.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background scan.

  • Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The acquired spectrum should be baseline corrected. Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular ion peak (M⁺) for 1-(2-Hydrazinylethyl)piperidine is expected at m/z 143. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

m/z Proposed Fragment Fragmentation Pathway
143[C₇H₁₇N₃]⁺Molecular Ion
112[C₇H₁₄N₂]⁺Loss of -NH₂
98[C₆H₁₂N]⁺α-cleavage, loss of C₂H₄N₂
84[C₅H₁₀N]⁺Cleavage of the ethylhydrazine side chain
43[CH₅N₂]⁺Hydrazine fragment

Interpretation and Rationale:

The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[1]

  • Molecular Ion (m/z 143): The peak corresponding to the intact molecule with one electron removed.

  • Loss of Amino Radical (m/z 112): Cleavage of the N-N bond in the hydrazine moiety can lead to the loss of an amino radical (•NH₂).

  • α-Cleavage (m/z 98): A common fragmentation pathway for N-alkyl piperidines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion. In this case, cleavage of the bond between the two carbons of the ethyl bridge would result in a fragment with m/z 98.[7]

  • Loss of the Side Chain (m/z 84): Cleavage of the bond between the piperidine nitrogen and the ethyl group would result in the piperidinyl cation.

  • Hydrazine Fragment (m/z 43): A fragment corresponding to the protonated ethylhydrazine moiety could also be observed.

Fragmentation Pathway Diagram

G M [C₇H₁₇N₃]⁺˙ m/z = 143 F1 [C₇H₁₅N₂]⁺ m/z = 127 M->F1 - •NH₂ F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 - •C₂H₅N₂ F3 [C₆H₁₂N]⁺ m/z = 98 M->F3 - C₂H₄N₂ F4 [CH₄N₂]⁺˙ m/z = 44 F2->F4 rearrangement

Caption: Predicted major fragmentation pathways for 1-(2-Hydrazinylethyl)piperidine in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject the sample into the GC-MS system. Inject the sample into the GC-MS system. The compound is separated on the GC column and then ionized and analyzed by the mass spectrometer. The compound is separated on the GC column and then ionized and analyzed by the mass spectrometer. Inject the sample into the GC-MS system.->The compound is separated on the GC column and then ionized and analyzed by the mass spectrometer. Analyze the resulting mass spectrum. Analyze the resulting mass spectrum. Identify the molecular ion peak and major fragment ions. Identify the molecular ion peak and major fragment ions. Analyze the resulting mass spectrum.->Identify the molecular ion peak and major fragment ions. Propose a fragmentation pattern. Propose a fragmentation pattern. Identify the molecular ion peak and major fragment ions.->Propose a fragmentation pattern.

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 1-(2-Hydrazinylethyl)piperidine in a volatile solvent such as methanol or dichloromethane.

  • GC-MS System Setup: Set up the gas chromatograph with an appropriate column (e.g., a non-polar column like DB-5ms) and temperature program. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated from any impurities on the column, and then introduced into the mass spectrometer.

  • Data Interpretation: Analyze the mass spectrum of the peak corresponding to 1-(2-Hydrazinylethyl)piperidine. Identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for 1-(2-Hydrazinylethyl)piperidine. By leveraging the known spectral characteristics of its constituent functional groups and related molecules, we have constructed a detailed and scientifically grounded forecast of its spectral behavior. The provided experimental protocols offer a practical framework for researchers to acquire and interpret their own data. This guide serves as a valuable resource for anyone involved in the synthesis, characterization, or application of this and similar molecules in the fields of chemistry and drug discovery.

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Foundational

The Piperidine-Hydrazone Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and safety pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and safety profiles is paramount. Among the myriad of heterocyclic scaffolds, the piperidine-hydrazone framework has emerged as a "privileged" motif, demonstrating a remarkable breadth of biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, multifaceted applications, and mechanistic underpinnings of piperidine-hydrazine compounds. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as a critical resource for unlocking the full therapeutic potential of this versatile chemical class. We will delve into specific applications in oncology, infectious diseases, and neurology, supported by detailed experimental protocols, quantitative data analysis, and mechanistic pathway visualizations to empower the next wave of drug discovery initiatives.

The Piperidine-Hydrazone Motif: A Synergistic Union

The therapeutic promise of the piperidine-hydrazone scaffold lies in the unique synergy between its two core components. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, enhancing metabolic stability, and improving pharmacokinetic (ADME) profiles.[1][2] The flexible, chair-like conformation of the piperidine ring allows it to adapt to the steric demands of diverse biological binding pockets, making it a powerful tool for establishing potent and selective molecular interactions.[1]

Complementing the piperidine ring is the hydrazone linker (-C=N-NH-C(O)-), a versatile and synthetically accessible functional group. The hydrazone moiety is not merely a passive linker; its azomethine group (-C=N-) and amide functionality provide critical hydrogen bond donor and acceptor sites, which are crucial for target recognition.[3] Furthermore, hydrazones are known to coordinate with metal ions and can participate in various cellular pathways, contributing directly to the molecule's overall biological effect.[4] The combination of the robust piperidine anchor with the reactive and interactive hydrazone linker creates a molecular framework ripe for derivatization and optimization, enabling the development of targeted therapies across a wide spectrum of diseases.[5][6]

Synthetic Strategies: Building the Core Scaffold

The construction of piperidine-hydrazone derivatives is typically achieved through a straightforward and modular synthetic approach, allowing for extensive structural diversification. A common and efficient method involves a two-step condensation sequence.

General Synthetic Workflow

The synthesis generally begins with the formation of a piperidine-substituted aldehyde intermediate. This is often accomplished via a nucleophilic aromatic substitution reaction between a fluorobenzaldehyde and a desired piperidine or piperazine derivative. The subsequent and final step is a classic condensation reaction between the aldehyde intermediate and a hydrazide (such as isonicotinohydrazide, INH) to form the stable hydrazone linkage.[7]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrazone Formation A p-Fluorobenzaldehyde C Piperidine-substituted Benzaldehyde A->C K2CO3, DMF Reflux B Piperidine/Piperazine Derivative B->C E Final Piperidine-Hydrazone Compound C->E Ethanol Reflux C->E D Hydrazide (e.g., INH) D->E

Detailed Experimental Protocol: General Synthesis of a Piperidine-Hydrazone Derivative

This protocol provides a representative methodology for the synthesis of a piperidine-hydrazone compound, adapted from established literature procedures.[7]

Materials:

  • 4-Fluorobenzaldehyde

  • Substituted piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Isonicotinohydrazide (INH)

  • Ethanol (EtOH)

  • Standard laboratory glassware and reflux apparatus

Part A: Synthesis of 4-(Piperidin-1-yl)benzaldehyde Intermediate

  • Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 mmol), the desired piperidine derivative (1.1 mmol), and potassium carbonate (2.0 mmol) in anhydrous DMF (10 mL).

  • Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The use of a carbonate base is essential to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the electron-deficient aromatic ring activated by the fluorine leaving group. DMF is an ideal polar aprotic solvent for this type of reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the aldehyde intermediate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified further by recrystallization from a suitable solvent like ethanol if necessary.

Part B: Synthesis of the Final Piperidine-Hydrazone

  • Reaction Setup: Dissolve the 4-(piperidin-1-yl)benzaldehyde intermediate (1.0 mmol) in ethanol (15 mL) in a round-bottom flask. Add isonicotinohydrazide (1.1 mmol) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction completion by TLC.

    • Rationale: The condensation reaction is acid-catalyzed; often a few drops of glacial acetic acid can be added to accelerate the formation of the hydrazone C=N bond. Refluxing in ethanol provides sufficient energy to overcome the activation barrier of the dehydration step.

  • Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath. The pure piperidine-hydrazone product will typically precipitate out of the solution.

  • Final Processing: Collect the crystalline product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in vacuo. The final structure and purity should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Therapeutic Applications & Mechanistic Insights

Piperidine-hydrazone compounds have demonstrated significant potential across several key therapeutic areas. Their versatile structure allows for fine-tuning of activity against various biological targets.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of piperidine-hydrazone derivatives.[6][8] These compounds can exert their effects through multiple mechanisms, most notably by inducing programmed cell death (apoptosis) and inhibiting critical cell signaling pathways that drive cancer progression.

Mechanism of Action: Induction of Apoptosis

Many piperidine-containing compounds, such as the natural alkaloid piperine, have been shown to induce apoptosis in cancer cells by modulating key signaling cascades, including the PI3K/Akt and MAPK pathways.[1][9] These pathways are central regulators of cell survival, proliferation, and death. Piperidine-hydrazones can trigger apoptosis through the following interconnected events:

  • Generation of Reactive Oxygen Species (ROS): The compound can induce intracellular oxidative stress, leading to an accumulation of ROS.[10]

  • Inhibition of Pro-Survival Pathways: Elevated ROS can suppress the activity of the PI3K/Akt pathway, a critical signaling node that promotes cell survival by inhibiting apoptotic proteins.[4][9]

  • Activation of Stress-Activated Pathways: Concurrently, ROS can activate stress-response pathways like p38 MAPK.[9]

  • Mitochondrial Disruption: The inhibition of Akt and activation of p38 leads to a disbalance in the Bcl-2 family of proteins, favoring pro-apoptotic members like Bax. This increases mitochondrial outer membrane permeability.

  • Caspase Cascade Activation: Cytochrome c is released from the mitochondria into the cytosol, activating a cascade of executioner caspases (e.g., Caspase-3), which dismantle the cell, leading to apoptosis.[1][10]

G compound Piperidine-Hydrazone Compound ros ↑ Reactive Oxygen Species (ROS) compound->ros pi3k PI3K/Akt Pathway (Pro-Survival) ros->pi3k Inhibits mapk p38 MAPK Pathway (Stress Response) ros->mapk Activates bcl2 ↓ Bcl-2 (Anti-apoptotic) ↑ Bax (Pro-apoptotic) pi3k->bcl2 Inhibits Bax mapk->bcl2 Activates Bax mito Mitochondrial Permeability bcl2->mito caspase Caspase-3 Activation mito->caspase Cytochrome c Release apoptosis Apoptosis caspase->apoptosis

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound IDCell Line (Cancer Type)IC₅₀ (µM)Reference
Compound 11 BChE (Enzyme)35.30[11]
DTPEPMCF-7 (Breast)ND[8]
DTPEPMDA-MB-231 (Breast)ND[8]
PNH4A549 (Lung)ND[12]

ND: Not explicitly detailed in the provided search results, but noted as having inhibitory activity.

Antimicrobial Activity

The piperidine-hydrazone scaffold is a well-established pharmacophore for the development of potent antimicrobial agents, including antitubercular and antibacterial compounds.[5][7][13] The mechanism often involves the inhibition of essential microbial enzymes. For instance, isoniazid-derived hydrazones have been shown to target the enoyl acyl carrier protein reductase (InhA), an enzyme critical for mycolic acid biosynthesis in Mycobacterium tuberculosis.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The broth microdilution method is a standard and widely used technique for determining MIC values.[15][16]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Piperidine-hydrazone compound stock solution (in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[17]

    • Rationale: This creates a concentration gradient of the test compound. Column 11 serves as a positive control (no drug), and column 12 serves as a sterility control (no bacteria).[17]

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well from columns 1 to 11. The final inoculum concentration should be approximately 10⁴ to 10⁵ CFU/mL.[17]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]

Quantitative Data: Antimicrobial Activity

Compound IDOrganismMIC (µg/mL)Reference
Hydrazone 15 S. aureus1.95 - 7.81[13]
Hydrazone 16 Gram-positive bacteria3.91 - 7.81[13]
IP11M. tuberculosis H37RvPromising[7]

Promising: The compound was identified as the most promising derivative with the lowest MIC values, though specific values were not in the abstract.

Neurological Applications

The piperidine-hydrazone scaffold is also being explored for its potential in treating neurological disorders. Activities include anticholinesterase effects for Alzheimer's disease and neuroprotective properties.[9][11]

Anticholinesterase Activity

In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) is a key therapeutic strategy.[11] Piperidine-hydrazone derivatives have been synthesized and shown to be effective inhibitors of both AChE and butyrylcholinesterase (BChE).[9]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a rapid and reliable colorimetric assay to measure cholinesterase activity.[2][18][19]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATChI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Test inhibitor (piperidine-hydrazone compound)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATChI, DTNB, and the test inhibitor in the phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the test inhibitor. Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (ATChI) to all wells to start the reaction.[19]

    • Rationale: AChE hydrolyzes ATChI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically.[19]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over 5-10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). The IC₅₀ value can then be determined from a dose-response curve.[19]

Neuroprotective Effects

Piperidine-containing compounds have demonstrated neuroprotective effects by counteracting oxidative stress, reducing mitochondrial dysfunction, and attenuating apoptosis in neuronal cells.[8] The proposed mechanisms often involve the activation of protective signaling pathways like Nrf2/Keap1 and the inhibition of neuroinflammatory processes.[20] While specific studies on piperidine-hydrazones are emerging, the established neuroprotective profile of the piperidine scaffold makes this a highly promising area for future drug development.[5][21]

Challenges and Future Directions

Despite the immense potential of piperidine-hydrazone compounds, several challenges must be addressed to translate them into clinical candidates. Key considerations include optimizing metabolic stability, improving oral bioavailability, and minimizing off-target toxicity. The inherent reactivity of the hydrazone linker, while beneficial for target binding, can sometimes lead to instability in physiological conditions.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of both the piperidine ring and the substituents on the hydrazone moiety to enhance potency and selectivity.

  • Prodrug Strategies: Designing prodrugs that release the active piperidine-hydrazone compound at the target site to improve pharmacokinetics and reduce systemic exposure.

  • Advanced In Vivo Models: Evaluating lead compounds in more complex animal models of cancer, infectious disease, and neurodegeneration to better predict clinical efficacy.

  • Mechanism Deconvolution: Employing advanced chemical biology and proteomic approaches to definitively identify the molecular targets and pathways modulated by novel compounds.

Conclusion

The piperidine-hydrazone scaffold represents a highly versatile and privileged platform in medicinal chemistry. The synthetic tractability of these compounds, combined with their ability to engage a wide range of biological targets, has led to the discovery of potent agents with anticancer, antimicrobial, and neurological activities. The mechanistic insights and detailed experimental protocols provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to further exploit this promising class of molecules. Through continued innovation in chemical synthesis and biological evaluation, piperidine-hydrazone derivatives are poised to make a significant impact on the future of drug discovery and therapeutic development.

References

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

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  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2018). Public Health Toxicology. Retrieved January 25, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Hydrazinylethyl)piperidine

Abstract: This technical guide provides a comprehensive analysis of the solubility of 1-(2-Hydrazinylethyl)piperidine, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published qu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility of 1-(2-Hydrazinylethyl)piperidine, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a robust predictive framework based on the molecule's fundamental physicochemical properties and the principles of intermolecular forces. We present a predicted qualitative solubility profile across a range of common laboratory solvents. Furthermore, this guide delivers a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method, empowering researchers to generate precise and reliable data. The influence of critical factors, particularly pH and temperature, is examined to provide a holistic understanding for professionals in drug development and chemical research.

Physicochemical Characterization of 1-(2-Hydrazinylethyl)piperidine

Understanding the solubility of a compound begins with a thorough characterization of its molecular structure and resulting physicochemical properties. 1-(2-Hydrazinylethyl)piperidine is a bifunctional molecule containing a tertiary amine within a saturated piperidine ring and a primary hydrazine group at the terminus of an ethyl chain. These features are paramount in dictating its interactions with various solvents.

The key properties of the parent compound (free base) are summarized below.

Table 1: Physicochemical Properties of 1-(2-Hydrazinylethyl)piperidine

PropertyValue / DescriptionSource / Rationale
Molecular Structure Chemical structure of 1-(2-Hydrazinylethyl)piperidinePubChem CID: 3030568[1]
Molecular Formula C₇H₁₇N₃PubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
Key Functional Groups - Tertiary Amine (in piperidine ring)- Hydrazine (-NHNH₂)Structural Analysis
Hydrogen Bond Acceptors 3 (Two N atoms in hydrazine, one N in piperidine)PubChem[1]
Hydrogen Bond Donors 2 (Two H atoms on the terminal NH₂)PubChem[1]
Predicted Basicity (pKa) - Piperidine N: ~11.1-11.2- Hydrazine N: ~8.1Based on pKa of piperidine (~11.22) and hydrazine (~8.10)[2][3][4]

The presence of multiple nitrogen atoms, particularly the hydrazine group with its lone pairs and N-H bonds, makes the molecule distinctly polar. It can act as both a hydrogen bond donor and acceptor, predisposing it to strong interactions with polar solvents. Furthermore, its two basic centers suggest that its aqueous solubility will be highly dependent on pH.

The Principle of "Like Dissolves Like": A Predictive Framework

The foundational principle governing solubility is that substances with similar intermolecular forces are likely to be miscible or soluble in one another. The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For 1-(2-Hydrazinylethyl)piperidine, the key interactions are:

  • Hydrogen Bonding: The strongest intermolecular force, crucial for solubility in protic solvents like water and alcohols. The -NH₂ group is a potent hydrogen bond donor, while all three nitrogen atoms are hydrogen bond acceptors.

  • Dipole-Dipole Interactions: Arising from the molecule's overall polarity, these forces are key for solubility in polar aprotic solvents.

  • London Dispersion Forces: Weak, transient forces present in all molecules. These are the primary interactions with nonpolar solvents and are dictated by the molecule's hydrocarbon backbone (the piperidine ring and ethyl chain).

G Solute 1-(2-Hydrazinylethyl)piperidine (Solute) Water Water / Methanol (Polar Protic Solvent) Solute->Water  Strong H-Bonding (High Solubility) DMSO DMSO / Acetonitrile (Polar Aprotic Solvent) Solute->DMSO Dipole-Dipole (Good Solubility) Hexane Hexane / Toluene (Nonpolar Solvent) Solute->Hexane Dispersion Forces Only (Poor Solubility)

Caption: Intermolecular forces governing solubility.

Predicted Qualitative Solubility Profile

Based on the principles above, a qualitative solubility profile for 1-(2-Hydrazinylethyl)piperidine can be predicted. This serves as a practical starting point for solvent selection in synthesis, formulation, and analytical method development.

Table 2: Predicted Solubility of 1-(2-Hydrazinylethyl)piperidine in Common Laboratory Solvents

Solvent ClassExample SolventsDominant Interaction with SolutePredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHydrogen BondingHigh / Miscible The molecule's ability to both donate and accept hydrogen bonds allows it to integrate readily into the solvent's H-bonded network.
Polar Aprotic DMSO, DMF, AcetonitrileDipole-DipoleSoluble The strong polarity of the solute facilitates favorable dipole-dipole interactions with these solvents.
Nonpolar (Aromatic) Toluene, BenzeneLondon DispersionSlightly Soluble The nonpolar hydrocarbon portions of the solute have some affinity for aromatic solvents, but the polar hydrazine group limits overall solubility.
Nonpolar (Aliphatic) Hexane, HeptaneLondon DispersionSparingly Soluble / Insoluble A significant mismatch in polarity. The energy gained from weak dispersion forces is insufficient to overcome the strong solute-solute interactions.
Chlorinated Dichloromethane (DCM), ChloroformDipole-Dipole / DispersionSoluble These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule.
Ethers Diethyl Ether, THFDipole-Dipole / H-Bond AcceptingModerately Soluble Ethers can act as hydrogen bond acceptors for the solute's -NH₂ group, but overall interactions are weaker than with protic solvents.
Aqueous Acid 0.1 M HCl, 5% Acetic AcidIon-DipoleVery High / Freely Soluble Protonation of the basic nitrogen centers forms highly polar salt species that are readily solvated by water.
Aqueous Base 0.1 M NaOHHydrogen BondingHigh / Miscible As a free base, the molecule remains uncharged and its inherent high polarity and H-bonding capacity ensure high solubility in aqueous base.

Critical Factors Influencing Aqueous Solubility

The Dominant Effect of pH

As a polybasic compound, the aqueous solubility of 1-(2-Hydrazinylethyl)piperidine is profoundly influenced by pH. Both the piperidine nitrogen (pKa of conjugate acid ~11.2) and the hydrazine moiety (pKa of conjugate acid ~8.1) can be protonated under acidic conditions.[2][3][4]

In acidic solutions (pH < 7), the equilibrium shifts towards the formation of the cationic salt forms (piperidinium and/or hydrazinium ions). This transformation from a neutral molecule to a charged species dramatically increases polarity and introduces powerful ion-dipole interactions with water, leading to a significant increase in solubility.[5] For drug development professionals, this means the compound will likely exhibit high solubility in the acidic environment of the stomach.

The Influence of Temperature

For most solid and liquid solutes dissolving in liquid solvents, solubility increases as temperature increases. This is because the dissolution process is often endothermic (requires an input of energy). According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, favoring more dissolution.

However, the magnitude of this effect is difficult to predict without experimental data and can vary widely between different solute-solvent systems. It is crucial to determine solubility at the specific temperatures relevant to the intended application (e.g., room temperature for storage, 37°C for physiological relevance).

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction and obtain definitive quantitative data, a rigorous experimental protocol is necessary. The Shake-Flask Method is the internationally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[6][7][8]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_quantify Quantification A Add excess solute to solvent in vial B Seal vials tightly A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solids to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (e.g., 0.22 µm PTFE) E->F H Analyze filtrate & standards by HPLC-UV F->H G Prepare calibration standards G->H I Calculate concentration from calibration curve H->I

Caption: Shake-Flask Method Experimental Workflow.

Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of 1-(2-Hydrazinylethyl)piperidine in a selected solvent at a constant temperature.

Materials:

  • 1-(2-Hydrazinylethyl)piperidine (purity >98%)

  • Solvent of interest (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, solvent-compatible)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Slurry: a. Add an excess amount of 1-(2-Hydrazinylethyl)piperidine to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 10-20 mg per mL of solvent is a good starting point). b. Record the exact mass of the solute added. c. Add a precise volume of the chosen solvent to the vial. d. Securely cap the vial to prevent solvent evaporation. e. Prepare at least three replicate vials for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm). b. Allow the samples to equilibrate for a minimum of 24 hours. Trustworthiness Check: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between time points.[8]

  • Sample Separation: a. After equilibration, remove the vials from the shaker and let them stand undisturbed for 30 minutes to allow larger particles to settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid. c. Carefully draw the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter. Causality Note: Filtration ensures that the concentration measured is only from the dissolved solute, not from suspended microparticles.

  • Quantification by HPLC-UV: a. Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. Since the analyte lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) may be necessary. Alternatively, pre-column derivatization with a UV-active agent can be employed for enhanced sensitivity.[9][10][11] b. Calibration Curve: Prepare a series of standard solutions of 1-(2-Hydrazinylethyl)piperidine of known concentrations in the chosen solvent. c. Analysis: Inject the filtered samples and the calibration standards onto the HPLC system. d. Calculation: Use the peak area from the chromatograms to construct a linear calibration curve (Concentration vs. Peak Area). Determine the concentration of the saturated filtrate samples by interpolating their peak areas on this curve.

  • Data Reporting: a. Report the solubility as the average of the replicate measurements, including the standard deviation. b. Units should be clearly stated (e.g., mg/mL or mol/L). c. The temperature at which the measurement was performed must be reported.

Conclusion

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3030568, 1-(2-Hydrazinylethyl)piperidine. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29062, Ethylhydrazine. Retrieved January 26, 2026 from [Link].

  • Kéki, S., Török, J., & Zsuga, M. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Available at: [Link].

  • U.S. Environmental Protection Agency (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved January 26, 2026 from [Link].

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 10967–10992. Available at: [Link].

  • BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 26, 2026 from [Link].

  • Fekete, J., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria, 49(4), 436-444. Available at: [Link].

  • The Merck Index (2001). Piperidine. In An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Whitehouse Station, NJ: Merck and Co., Inc. Available at: [Link] (Note: Link is to a general resource page, original publication is print).

  • Ghasemi, K., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports, 13(1), 17765. Available at: [Link].

  • Wikipedia (2024). Piperidine. Retrieved January 26, 2026 from [Link].

  • ResearchGate (2008). Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions. Retrieved January 26, 2026 from [Link].

  • ResearchGate (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Retrieved January 26, 2026 from [Link].

  • Wikipedia (2024). Hydrazine. Retrieved January 26, 2026 from [Link].

  • HSC Science Ready (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry [Video]. YouTube. Retrieved from [Link].

  • Dissolution Technologies (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved January 26, 2026 from [Link].

Sources

Foundational

Theoretical and Computational Conformational Analysis of 1-(2-Hydrazinylethyl)piperidine

An In-Depth Technical Guide: Abstract The three-dimensional conformation of pharmacologically active molecules is a critical determinant of their biological activity, governing interactions with target receptors, metabol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The three-dimensional conformation of pharmacologically active molecules is a critical determinant of their biological activity, governing interactions with target receptors, metabolic stability, and overall efficacy. The piperidine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] The conformational landscape of piperidine derivatives, however, is complex, influenced by the interplay of ring inversion, substituent orientation, and intramolecular interactions. This guide provides a comprehensive framework for the theoretical conformational analysis of 1-(2-Hydrazinylethyl)piperidine, a flexible molecule featuring a piperidine ring and a hydrazinyl side chain. We will detail a multi-stage computational workflow, from initial structure generation to high-level quantum mechanical refinement, explaining the causality behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and predict the conformational behavior of flexible, pharmacologically relevant molecules.

Introduction: The Significance of Conformation in Drug Design

The specific shape a molecule adopts in space—its conformation—is intrinsically linked to its function. For a drug molecule, the bioactive conformation is the specific spatial arrangement it assumes to bind effectively to its biological target.[3] Molecules like 1-(2-Hydrazinylethyl)piperidine possess significant conformational flexibility due to multiple rotatable single bonds and the puckering of the piperidine ring. The piperidine ring itself typically exists in a chair conformation to minimize steric and torsional strain.[4][5] However, the presence of the N-substituted ethylhydrazine chain introduces additional degrees of freedom and the potential for intramolecular hydrogen bonding, which can significantly influence the equilibrium between different conformers.

Understanding this conformational landscape is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Rationalizing why certain analogues of a compound are more active than others.

  • Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity.[2]

  • In Silico Screening: Filtering large compound libraries to identify molecules capable of adopting a desired bioactive conformation.

This guide establishes a self-validating computational protocol to explore this landscape thoroughly, providing a robust foundation for subsequent drug development efforts.

The Computational Workflow: A Multi-Tiered Strategy

A comprehensive conformational analysis of a flexible molecule is a computationally intensive task.[6] A brute-force quantum mechanical search is often unfeasible. Therefore, a hierarchical approach is employed, starting with computationally inexpensive methods to rapidly explore the vast conformational space and progressing to more accurate, and costly, methods to refine the most promising candidates.[7]

Our workflow is a three-stage process:

  • Stage 1: Broad Conformational Search using Molecular Mechanics (MM).

  • Stage 2: Clustering and Selection of Representative Conformers.

  • Stage 3: High-Accuracy Refinement with Density Functional Theory (DFT).

This multi-level strategy ensures a balance between computational efficiency and theoretical accuracy.

G cluster_0 Stage 1: MM Search cluster_1 Stage 2: Filtering cluster_2 Stage 3: DFT Refinement S1_Input Initial 3D Structure (e.g., from SMILES) S1_MM_Search Systematic or Stochastic Conformational Search (MMFF94) S1_Input->S1_MM_Search S1_Output Large Ensemble of Raw Conformers S1_MM_Search->S1_Output S2_Cluster Geometric Clustering (RMSD Threshold) S1_Output->S2_Cluster S2_Select Energy Window Selection (e.g., within 10 kcal/mol) S2_Cluster->S2_Select S2_Output Reduced Set of Unique Low-Energy Conformers S2_Select->S2_Output S3_DFT_Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) S2_Output->S3_DFT_Opt S3_Freq Frequency Calculation (Confirm Minimum, Get ZPE) S3_DFT_Opt->S3_Freq S3_Final Final Ensemble of Optimized Conformers S3_Freq->S3_Final S4_Analysis Thermodynamic Properties & Population Analysis S3_Final->S4_Analysis Boltzmann Analysis

Caption: Hierarchical workflow for conformational analysis.

Experimental Protocols: A Step-by-Step Guide

Stage 1: Molecular Mechanics Conformational Search

Causality: The goal of this initial stage is to efficiently sample the vast conformational space defined by the rotatable bonds of 1-(2-Hydrazinylethyl)piperidine. Molecular Mechanics (MM) methods are ideal for this task as they are orders of magnitude faster than quantum methods.[8] They treat atoms as balls and bonds as springs, using a parameterized "force field" to calculate energies.

Protocol:

  • Structure Generation:

    • Generate a 2D sketch of 1-(2-Hydrazinylethyl)piperidine.

    • Convert the 2D sketch to an initial 3D structure using a molecular editor like Avogadro or VEGA ZZ.[9][10] Ensure reasonable bond lengths and angles.

    • Perform a quick geometry optimization using a universal force field (UFF) to clean up the initial structure.[10]

  • Conformational Search:

    • Software: Utilize a molecular modeling package with robust conformational search algorithms, such as TINKER, or commercial software.[3] Many modern programs offer integrated tools for this purpose.[11]

    • Force Field Selection: Choose a high-quality force field suitable for organic molecules, such as MMFF94 or MMFF94s. These force fields are well-parameterized for a wide range of organic functional groups.[10]

    • Search Algorithm: Employ a systematic or a stochastic (e.g., Monte Carlo) search method.[8]

      • Systematic Search: Rotates each specified dihedral angle by a defined increment (e.g., 30°). This is thorough but can be slow for molecules with many rotatable bonds.

      • Stochastic Search: Randomly varies torsional angles and accepts new conformations based on an energy criterion. It is often more efficient for highly flexible systems.

    • Execution:

      • Define the rotatable bonds: C(ring)-N(ring), N(ring)-CH₂, CH₂-CH₂, CH₂-N(hydrazine), N-N.

      • Set the energy window for saving structures (e.g., 20 kcal/mol above the global minimum found).

      • Initiate the search. The output will be a large file containing hundreds or thousands of potential conformers.

Stage 2: Clustering and Selection

Causality: The initial MM search produces many redundant structures. Clustering groups geometrically similar conformers together, and energy windowing discards high-energy, irrelevant structures. This ensures that computational effort in the next stage is focused only on unique, low-energy, and therefore plausible, conformers.

Protocol:

  • Clustering:

    • Use a clustering algorithm based on the root-mean-square deviation (RMSD) of atomic positions.

    • Set an RMSD cutoff (e.g., 1.0 Å). Conformers with an RMSD below this value are considered identical.

    • From each cluster, select the conformer with the lowest energy as the representative for that geometry.

  • Energy Selection:

    • From the list of unique cluster representatives, discard any conformer with a relative energy greater than a specified cutoff (e.g., 10 kcal/mol). At room temperature, conformers with energies higher than this are unlikely to be significantly populated.

Stage 3: Quantum Mechanical Refinement

Causality: Molecular mechanics force fields are empirical and may not accurately capture subtle electronic effects, such as hyperconjugation or the precise nature of intramolecular hydrogen bonds, which can be critical in determining conformational preferences.[12] Density Functional Theory (DFT) provides a much more accurate description of the electronic structure, yielding more reliable geometries and relative energies.[13][14]

Protocol:

  • Geometry Optimization:

    • Software: Use a quantum chemistry package like Gaussian, ORCA, or AMS.[11]

    • Method: Select a functional that balances accuracy and computational cost. The B3LYP functional is a widely-used and well-validated choice for organic molecules.[15][16][17]

    • Basis Set: Choose a basis set appropriate for the task. The Pople-style 6-311+G(d,p) basis set is a robust choice.

      • 6-311G: A triple-zeta basis set providing flexibility for valence electrons.

      • +: Adds diffuse functions, which are crucial for accurately describing lone pairs and potential weak non-covalent interactions like hydrogen bonds.

      • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for more realistic descriptions of bond shapes and polarities.

    • Execution: For each conformer from Stage 2, perform a full geometry optimization without constraints.

  • Frequency Calculation:

    • Causality: This step is a self-validating system. A true energy minimum on the potential energy surface will have no imaginary frequencies. A single imaginary frequency indicates a transition state. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate Gibbs free energy calculations.

    • Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) for each optimized geometry.

    • Validation: Confirm that all calculated frequencies are real (positive). If imaginary frequencies are found, the structure is not a true minimum and should be re-examined or discarded.

  • Final Energy Calculation:

    • The final electronic energy, corrected with the ZPVE, gives the most accurate relative energy for each conformer.

Data Presentation and Analysis

The output of the computational workflow is a set of validated low-energy conformers and their corresponding energies. This data must be analyzed to understand the molecule's conformational preferences.

Key Conformational Descriptors

The primary degrees of freedom in 1-(2-Hydrazinylethyl)piperidine, beyond the ring pucker, are the torsional angles of the side chain.

Caption: Key rotatable bonds defining conformation.

Quantitative Data Summary

The results should be summarized in a table for easy comparison. The relative Gibbs free energy (ΔG) is used to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K), which represents its percentage contribution to the overall conformational equilibrium.

Table 1: Illustrative Conformational Analysis Results for 1-(2-Hydrazinylethyl)piperidine (Note: This data is representative of the output from the described workflow and serves as a template for presenting actual results.)

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Free Energy (ΔG, kcal/mol)Boltzmann Population (%)τ1 (°)τ2 (°)τ3 (°)Intramolecular H-Bond (N-H···N)
Conf-1 0.000.0075.4-175.865.2178.1Yes
Conf-2 0.850.9815.170.1179.5179.9No
Conf-3 1.211.556.8-178.3-72.468.9No
Conf-4 2.502.892.768.963.1-175.3Yes

Analysis of Illustrative Data: The hypothetical data in Table 1 suggests that Conf-1 is the global minimum, accounting for over 75% of the population at room temperature. Its stability is likely due to a favorable intramolecular hydrogen bond between the terminal hydrazine N-H and the piperidine nitrogen. This demonstrates how a combination of steric (dihedral angles) and electronic (hydrogen bonding) factors governs the final conformational preference.

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-step computational protocol for the detailed conformational analysis of 1-(2-Hydrazinylethyl)piperidine. By integrating efficient molecular mechanics searches with high-accuracy DFT calculations, this workflow provides a reliable and self-validating method to identify and characterize the energetically accessible conformations of flexible molecules. The insights gained from such studies are invaluable for modern drug discovery, enabling a deeper understanding of structure-activity relationships and facilitating the rational design of more potent and selective therapeutics. The principles and protocols described herein are broadly applicable to a wide range of flexible molecules of pharmaceutical interest.

References

  • D. S. L. C. de C. Galvão, M. de F. de A. M., & da Silva, A. B. F. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • J. C. E. E. D. R. G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • P. G. M. S. M. F. K. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • I. D. B. A. R. K. Y. T. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link]

  • U. C. S. B. (n.d.). TINKER Tutorial: Conformational Analysis. UC Santa Barbara. [Link]

  • A. J. M. B. (2020). Computational methods for exploring protein conformations. Portland Press. [Link]

  • R. G. E. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • M. G. (2020). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. [Link]

  • SCM. (n.d.). Conformers. SCM. [Link]

  • Y. L. L. Z. Z. Z. Z. L. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. PMC. [Link]

  • R. J. S. S. J. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

  • M. M. S. J. A. W. W. C. C. (2016). Conformational analysis of 2-substituted piperazines. PubMed. [Link]

  • A. V. B. A. A. G. L. S. R. (2020). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV. [Link]

  • S. A. G. M. R. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. MDPI. [Link]

  • H. N. P. (2021). Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques. ProQuest. [Link]

  • A. (2022). Conformer Search. Avogadro. [Link]

  • M. O. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

  • R. S. (n.d.). Conformational Searching. Rowan Scientific. [Link]

  • S. S. (2021). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

  • A. C. (2018). Useful Computational Chemistry Tools for Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • M. S. P. L. (n.d.). N-(2-Hydroxyethyl) Piperidine. Mallak Specialties Pvt Ltd. [Link]

  • J. C. (2008). Density functional theory study of piperidine and diazocine compounds. PubMed. [Link]

  • D. F. (2024). N-(2-Hydroxyethyl)piperidine. DFG. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(2-Hydrazinylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 1-(2-Hydrazinylethyl)piperidine, a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(2-Hydrazinylethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The protocol herein outlines a robust two-step synthetic pathway commencing with the conversion of piperidine to N-(2-chloroethyl)piperidine hydrochloride, followed by a nucleophilic substitution with hydrazine hydrate. This guide emphasizes the underlying chemical principles, safety protocols for handling hazardous reagents, and detailed analytical methods for the characterization of the final product.

Introduction

The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives are integral to drugs targeting a wide range of conditions, including neurological disorders.[2] 1-(2-Hydrazinylethyl)piperidine serves as a key intermediate, enabling the introduction of a reactive hydrazine group, which can be further elaborated to construct complex molecular architectures. This functional handle is particularly useful for the synthesis of various heterocyclic compounds and for the development of novel therapeutic agents.[3][4]

The synthesis protocol detailed below is designed to be efficient and scalable, providing researchers with a reliable method to access this important synthetic intermediate.

Overall Synthesis Workflow

The synthesis of 1-(2-Hydrazinylethyl)piperidine is accomplished through a two-step process. The first step involves the synthesis of the key intermediate, 1-(2-chloroethyl)piperidine hydrochloride, from piperidine. The second step is the nucleophilic substitution of the chloro group with hydrazine.

Synthesis_Workflow Piperidine Piperidine Intermediate 1-(2-Chloroethyl)piperidine hydrochloride Piperidine->Intermediate Step 1: Hydroxyethylation & Chlorination Final_Product 1-(2-Hydrazinylethyl)piperidine Intermediate->Final_Product Step 2: Hydrazinolysis

Caption: Two-step synthesis of 1-(2-Hydrazinylethyl)piperidine.

Step 1: Synthesis of 1-(2-Chloroethyl)piperidine hydrochloride

This initial step involves the reaction of piperidine with 2-chloroethanol to form 1-(2-hydroxyethyl)piperidine, which is then converted to the corresponding chloro derivative using a chlorinating agent like thionyl chloride.

Reaction Mechanism

The synthesis begins with the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbon of 2-chloroethanol, leading to the formation of 1-(2-hydroxyethyl)piperidine. Subsequent reaction with thionyl chloride in an inert solvent replaces the hydroxyl group with a chlorine atom.

Step1_Mechanism cluster_1 Hydroxyethylation cluster_2 Chlorination Piperidine Piperidine 1-(2-Hydroxyethyl)piperidine 1-(2-Hydroxyethyl)piperidine Piperidine->1-(2-Hydroxyethyl)piperidine + 2-Chloroethanol 1-(2-Chloroethyl)piperidine\nhydrochloride 1-(2-Chloroethyl)piperidine hydrochloride 1-(2-Hydroxyethyl)piperidine->1-(2-Chloroethyl)piperidine\nhydrochloride + Thionyl Chloride (SOCl2)

Caption: Reaction scheme for the synthesis of the intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
PiperidineReagentSigma-Aldrich
2-ChloroethanolReagentSigma-Aldrich
Thionyl chlorideReagentSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (1.0 mol) in toluene.

  • Slowly add 2-chloroethanol (1.0 mol) to the solution. An exothermic reaction will occur.

  • After the initial exotherm subsides, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add thionyl chloride (1.1 mol) to the mixture under a fume hood. The temperature should be maintained below 40 °C.

  • After the addition is complete, heat the mixture to 70-80 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-chloroethyl)piperidine hydrochloride.[5][6]

Step 2: Synthesis of 1-(2-Hydrazinylethyl)piperidine

In this final step, the synthesized 1-(2-chloroethyl)piperidine hydrochloride is reacted with hydrazine hydrate to yield the target compound.

Reaction Mechanism

This reaction proceeds via a nucleophilic substitution (S_N_2) mechanism. The hydrazine, being a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion and forming the C-N bond.

Step2_Mechanism 1-(2-Chloroethyl)piperidine\nhydrochloride 1-(2-Chloroethyl)piperidine hydrochloride 1-(2-Hydrazinylethyl)piperidine 1-(2-Hydrazinylethyl)piperidine 1-(2-Chloroethyl)piperidine\nhydrochloride->1-(2-Hydrazinylethyl)piperidine + Hydrazine Hydrate (NH2NH2·H2O) (SN2 Reaction)

Caption: Final step in the synthesis of the target compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(2-Chloroethyl)piperidine hydrochlorideSynthesized in Step 1-
Hydrazine hydrate (80%)ReagentSigma-Aldrich
EthanolAnhydrousSigma-Aldrich
Sodium hydroxidePelletsSigma-Aldrich
DichloromethaneReagentSigma-Aldrich
Anhydrous sodium sulfateReagentSigma-Aldrich

Procedure:

  • In a round-bottom flask, dissolve 1-(2-chloroethyl)piperidine hydrochloride (0.5 mol) in ethanol.

  • Add hydrazine hydrate (1.5 mol, 3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and to make the solution basic (pH > 12).

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-(2-hydrazinylethyl)piperidine as a colorless to pale yellow oil.

Characterization of 1-(2-Hydrazinylethyl)piperidine

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.40-1.50 (m, 2H, piperidine CH₂)

    • δ 1.55-1.65 (m, 4H, piperidine CH₂)

    • δ 2.40-2.50 (t, 4H, piperidine N-CH₂)

    • δ 2.60 (t, 2H, N-CH₂-CH₂-N)

    • δ 2.90 (t, 2H, N-CH₂-CH₂-N)

    • δ 3.50 (br s, 2H, -NH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 24.5 (piperidine CH₂)

    • δ 26.0 (piperidine CH₂)

    • δ 54.5 (piperidine N-CH₂)

    • δ 58.0 (N-CH₂-CH₂-N)

    • δ 60.0 (N-CH₂-CH₂-N)

  • FT-IR (neat, cm⁻¹):

    • 3350-3250 (N-H stretching, broad)

    • 2930, 2850 (C-H stretching)

    • 1600-1580 (N-H bending)

    • 1450 (C-H bending)

Safety and Handling

Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic. All manipulations involving hydrazine hydrate must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrazine Hydrate: Highly corrosive and toxic. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

  • Thionyl Chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Piperidine: Flammable and toxic. Avoid contact with skin and eyes.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reaction or loss during workup.Ensure anhydrous conditions. Increase reflux time. Optimize precipitation and washing steps.
Low yield in Step 2Incomplete reaction or degradation of product.Ensure sufficient excess of hydrazine hydrate. Monitor reaction by TLC to avoid prolonged heating.
Product contaminationImpurities from starting materials or side reactions.Purify starting materials if necessary. Optimize purification by distillation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-Hydrazinylethyl)piperidine. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and development. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.

  • Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. ResearchGate.

  • The Gabriel Synthesis - Master Organic Chemistry.

  • US3458283A - Hydrazine purification. Google Patents.

  • 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum. ChemicalBook.

  • How to purify hydrazone? - ResearchGate.

  • 1-(2-Hydrazinylethyl)piperidine hydrochloride. PubChem.

  • Gabriel Synthesis - Chemistry LibreTexts.

  • EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions. Google Patents.

  • Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific.

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

  • 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Sdfine.

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube.

  • hydrazine hydrate - Organic Syntheses Procedure.

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

  • 1-(2-Hydroxyethyl)piperidine | Biochemical Reagent. MedChemExpress.

  • 1-(2-Aminoethyl)piperidine | 27578-60-5. ChemicalBook.

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

  • Studies of synthesis and characterization of hydrazides derivative.

  • Gabriel Synthesis - Organic Chemistry Tutor.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews.

  • 1-(2-Hydroxyethyl)piperidine 1-Piperidineethanol. Sigma-Aldrich.

  • Synthesis of N-(2-Hydroxyethyl)-Substituted Piperidines and Perhydroquinolines. ChemInform.

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate.

  • 1-Ethylpiperidine(766-09-6) 1H NMR spectrum. ChemicalBook.

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry.

  • Hydrazine - SpectraBase.

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.

  • Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. PubMed.

  • 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE(122-96-3) 1H NMR spectrum. ChemicalBook.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • 1-(2-Aminoethyl)piperidine | CAS 27578-60-5. Santa Cruz Biotechnology.

  • Transmission FTIR spectra for (a) mono-NHS ester substituted surface N... ResearchGate.

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

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Application

1-(2-Hydrazinylethyl)piperidine as a ligand in coordination chemistry

An In-Depth Technical Guide to 1-(2-Hydrazinylethyl)piperidine as a Ligand in Coordination Chemistry For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile N,N'-Donor Ligand I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Hydrazinylethyl)piperidine as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile N,N'-Donor Ligand

In the vast landscape of coordination chemistry, the design of novel ligands is a cornerstone for developing metal complexes with tailored properties. 1-(2-Hydrazinylethyl)piperidine emerges as a ligand of significant interest, primarily due to its hybrid structural features. It incorporates a saturated N-heterocyclic piperidine ring, a common motif in pharmaceuticals, and a reactive hydrazine moiety.[1] This combination offers a flexible bidentate N,N'-donor system capable of forming stable five-membered chelate rings with a variety of metal ions.

The piperidine unit provides a sterically defined and robust anchor, while the hydrazine group (-NH-NH₂) offers two distinct nitrogen donor atoms. This arrangement allows for versatile coordination modes and the potential for further reactivity, such as condensation reactions to form hydrazones. The resulting metal complexes are poised for exploration in catalysis, materials science, and, most notably, medicinal chemistry. The well-documented biological activities of metal complexes derived from both piperidine and hydrazine derivatives, including antimicrobial and anticancer properties, provide a strong rationale for investigating the therapeutic potential of 1-(2-Hydrazinylethyl)piperidine complexes.[2][3][4]

This guide serves as a comprehensive technical resource, providing detailed protocols for the synthesis of the ligand and its metal complexes, characterization methodologies, and an exploration of its potential applications based on established principles and analogous systems.

Part 1: Synthesis of the Ligand

The synthesis of 1-(2-Hydrazinylethyl)piperidine is not widely documented in commercial catalogs, necessitating a reliable laboratory-scale preparation. A robust and straightforward method is the nucleophilic substitution of a suitable haloalkane precursor, such as 1-(2-chloroethyl)piperidine, with hydrazine.

Causality of the Synthetic Approach

The chosen method relies on the high nucleophilicity of hydrazine hydrate, which readily displaces the chloride leaving group from the ethylpiperidine backbone. Using a large excess of hydrazine hydrate is crucial for two reasons: it drives the reaction to completion via Le Châtelier's principle and minimizes the formation of the undesired bis-substituted side product where a second molecule of the chloro-precursor reacts with the newly formed ligand. The reaction is performed under reflux to provide the necessary activation energy for the substitution. A subsequent basic workup and distillation are required to isolate the pure, free-base ligand.

Proposed Synthetic Scheme

G cluster_0 Synthesis of 1-(2-Hydrazinylethyl)piperidine start 1-(2-Chloroethyl)piperidine Hydrochloride reagent1 NaOH (aq) (to free base) start->reagent1 Step 1: Neutralization intermediate 1-(2-Chloroethyl)piperidine (Free Base) reagent1->intermediate reagent2 Hydrazine Hydrate (excess) Ethanol, Reflux intermediate->reagent2 Step 2: Nucleophilic Substitution product 1-(2-Hydrazinylethyl)piperidine reagent2->product

Caption: Proposed synthesis of the title ligand.

Detailed Laboratory Protocol: Synthesis of 1-(2-Hydrazinylethyl)piperidine

Materials:

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Hydrazine hydrate (80% solution or higher)

  • Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, distillation apparatus

Procedure:

  • Free Base Generation:

    • In a 250 mL round-bottom flask, dissolve 18.4 g (0.1 mol) of 1-(2-chloroethyl)piperidine hydrochloride in 50 mL of water.

    • Cool the flask in an ice bath. Slowly add a solution of 8.0 g (0.2 mol) of NaOH in 20 mL of water with stirring.

    • Extract the resulting oily free base into diethyl ether (3 x 40 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield 1-(2-chloroethyl)piperidine as an oil. Caution: This intermediate is a suspected vesicant.

  • Nucleophilic Substitution:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 1-(2-chloroethyl)piperidine from the previous step in 100 mL of ethanol.

    • Add 25 g (0.4 mol, 4 equivalents) of 80% hydrazine hydrate to the flask.

    • Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After cooling to room temperature, carefully remove the excess ethanol and hydrazine hydrate under reduced pressure.

    • To the residue, add 50 mL of a 20% aqueous NaOH solution to ensure the product is in its free base form.

    • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation to obtain pure 1-(2-Hydrazinylethyl)piperidine.

Part 2: Coordination Chemistry & Synthesis of Metal Complexes

1-(2-Hydrazinylethyl)piperidine is expected to act as a potent bidentate chelating agent, coordinating to a metal center through the tertiary nitrogen of the piperidine ring and the terminal amino nitrogen of the hydrazine moiety. This coordination forms a thermodynamically favorable five-membered ring, enhancing complex stability.

General Workflow for Complex Synthesis

The synthesis of metal complexes with this ligand is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the final structure, as the anion may or may not coordinate to the metal center.

G cluster_1 General Workflow for Metal Complex Synthesis ligand_sol Dissolve Ligand (L) in Ethanol mixing Combine Solutions (Stir at RT or gentle heat) ligand_sol->mixing metal_sol Dissolve Metal Salt (MXn) in Ethanol metal_sol->mixing precipitation Precipitate Formation (Spontaneous or induced) mixing->precipitation isolation Isolate Solid (Filtration) precipitation->isolation purification Wash with Solvent (e.g., cold Ethanol, Ether) isolation->purification drying Dry in vacuo purification->drying product Crystalline Complex [M(L)yXz] drying->product

Caption: General workflow for complex synthesis.

Detailed Laboratory Protocol: Synthesis of a Cu(II) Complex

Materials:

  • 1-(2-Hydrazinylethyl)piperidine (L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Absolute ethanol

  • Diethyl ether

Procedure:

  • Preparation of Solutions:

    • In a 50 mL flask, dissolve 0.286 g (2.0 mmol) of 1-(2-Hydrazinylethyl)piperidine in 15 mL of absolute ethanol.

    • In a separate 50 mL flask, dissolve 0.341 g (2.0 mmol) of CuCl₂·2H₂O in 15 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.

  • Complexation:

    • While stirring, add the ligand solution dropwise to the copper(II) chloride solution at room temperature.

    • A color change and the formation of a precipitate are typically observed immediately.

    • Continue stirring the reaction mixture for 2-3 hours at room temperature to ensure the reaction is complete.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with small portions of cold absolute ethanol (to remove unreacted starting materials) and then diethyl ether (to aid in drying).

    • Dry the complex in a vacuum desiccator over silica gel for 24 hours.

Part 3: Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.

TechniquePurpose for Ligand (L)Expected Observations for Metal Complex [M(L)X₂]
FT-IR Spectroscopy Identify key functional groups: N-H stretches (~3300-3200 cm⁻¹), C-H stretches (~2950-2800 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretches.Shift of N-H and C-N stretching/bending frequencies to lower or higher wavenumbers, indicating coordination of the nitrogen atoms to the metal center. Appearance of new bands in the far-IR region (~500-300 cm⁻¹) corresponding to M-N bonds.
¹H & ¹³C NMR Confirm the carbon-hydrogen framework. Protons and carbons near nitrogen atoms will have characteristic chemical shifts.Signals for protons and carbons near the coordinating nitrogen atoms may broaden or shift significantly (downfield or upfield) due to the influence of the paramagnetic metal ion (for Cu(II), Co(II), etc.) or changes in electron density upon coordination (for diamagnetic Zn(II), etc.).
Mass Spectrometry Determine the exact molecular weight and fragmentation pattern to confirm the structure.Confirm the mass of the entire complex or key fragments (e.g., [M(L)X]⁺). This helps to establish the ligand-to-metal stoichiometry.
UV-Visible Spectroscopy Shows absorption in the UV region due to n→σ* and π→π* transitions.Appearance of new, often broad, absorption bands in the visible region (d-d transitions) which are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral). Charge-transfer bands (LMCT or MLCT) may also appear.
Elemental Analysis (CHN) Determine the empirical formula and confirm the purity of the synthesized ligand.Confirm the proposed stoichiometry of the complex by comparing experimental C, H, and N percentages with calculated values.
Molar Conductivity N/A (non-ionic)Measurement in a suitable solvent (e.g., DMF, DMSO) determines whether the complex is an electrolyte or non-electrolyte, indicating if anions are inside or outside the coordination sphere.[5]

Part 4: Potential Applications

While specific data for 1-(2-Hydrazinylethyl)piperidine complexes is scarce, the known activities of related hydrazine and piperidine-based metal complexes provide a strong foundation for predicting their potential applications.[3][4]

Biological and Medicinal Applications
  • Antimicrobial & Antifungal Agents: Hydrazine/hydrazone metal complexes are widely reported to possess significant activity against various bacterial and fungal strains.[4][6] According to Tweedy's chelation theory, coordination to a metal ion reduces the polarity of the metal and increases the lipophilicity of the ligand.[2] This enhanced lipophilicity facilitates the diffusion of the complex across the lipid layers of microbial cell membranes, increasing its bioavailability and efficacy.

  • Anticancer Agents: The development of novel metal-based anticancer drugs is a major research area. Hydrazine derivatives and their complexes have demonstrated potent cytotoxic effects against human cancer cell lines.[4] The proposed mechanisms often involve the inhibition of essential enzymes or binding to DNA, thereby disrupting cellular replication and inducing apoptosis.

Catalytic Applications

Transition metal complexes are fundamental to modern catalysis. Complexes of 1-(2-Hydrazinylethyl)piperidine could be screened for catalytic activity in various organic transformations, such as:

  • Oxidation Reactions: Catalyzing the oxidation of alcohols or hydrocarbons.

  • C-C Coupling Reactions: Acting as catalysts in reactions like Suzuki or Heck couplings.

  • Amidine Synthesis: Zinc(II) complexes with piperidine derivatives have been shown to catalyze the addition of amines to nitriles to form amidines.[7]

G cluster_2 Potential Application Areas ligand 1-(2-Hydrazinylethyl)piperidine Metal Complexes app1 Medicinal Chemistry ligand->app1 app2 Catalysis ligand->app2 subapp1 Antimicrobial Agents (Bacteria, Fungi) app1->subapp1 subapp2 Anticancer Agents (Cytotoxicity) app1->subapp2 subapp3 Oxidation Reactions app2->subapp3 subapp4 C-C Coupling Reactions app2->subapp4

Caption: Potential applications of the metal complexes.

Part 5: Standardized Protocols

Protocol 1: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol provides a standard method for assessing the antimicrobial potential of the synthesized complexes.[4]

  • Media Preparation: Prepare sterile Nutrient Agar plates for bacteria and Potato Dextrose Agar plates for fungi.

  • Inoculation: Aseptically spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the entire surface of the agar plates.

  • Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Sample Loading: Prepare stock solutions of the ligand and its metal complexes in a suitable solvent like DMSO (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each test solution into separate wells.

  • Controls: Use the pure solvent (DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) as a positive control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

References

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]

  • Modec, B., et al. (2019). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available at: [Link]

  • Ayala-Guzmán, F., et al. (2022). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI. Available at: [Link]

  • Güneş, E., et al. (2016). From 1-(2-Aminoethyl) piperazine and investigation of its analytical properties for the extraction and preconcentraton of some divalent cations. ResearchGate. Available at: [Link]

  • Vebr, M., et al. (1989). Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.
  • Dwyer, F. P., et al. (1958). COORDINATION CHEMISTRY OF PIPERAZINE AND PIPERAZINE DERIVATIVES. UNH Scholars Repository. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydrazinylethyl)piperidine hydrochloride. PubChem. Available at: [Link]

  • Butcher, R. J., et al. (2013). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. Available at: [Link]

  • Le, T., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

  • Massoud, S. S., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Sdfine. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Available at: [Link]

  • Hussain, Z., et al. (2020). Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment. PubMed. Available at: [Link]

  • Madbhavi, S. M., et al. (2024). ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF HYDRAZINE DERIVATIVES AND THEIR METAL COMPLEXES: A COMPARATIVE STUDY. ResearchGate. Available at: [Link]

  • Khrizanforova, V. V., et al. (2022). Reaction Between 2-(2-Aminoethyl)pyridine and Acenaphthenequinone in the Presence of ZnCl2. ResearchGate. Available at: [Link]

  • da Silva, E. H., et al. (2022). Anti-bacterial, anti-biofilm and synergistic effects of phenazine-based ruthenium(ii) complexes. Dalton Transactions. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central. Available at: [Link]

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Method

Application Notes &amp; Protocols: Leveraging 1-(2-Hydrazinylethyl)piperidine for the Synthesis of Bioactive Molecules

For Distribution To: Researchers, scientists, and drug development professionals. Preamble: The Piperidine Scaffold - A Cornerstone in Medicinal Chemistry The piperidine ring, a saturated six-membered heterocycle contain...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Preamble: The Piperidine Scaffold - A Cornerstone in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of medicinal chemistry.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a core structural motif for designing therapeutic agents.[1] Compounds incorporating the piperidine moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. This unique characteristic has led to the development of numerous successful drugs across various therapeutic areas.

This application note explores the potential of a specialized, yet not widely documented, derivative: 1-(2-Hydrazinylethyl)piperidine . While literature on this specific compound is sparse, its constituent parts—the piperidine ring and the reactive hydrazine group—suggest its considerable utility as a building block for novel bioactive molecules. The hydrazine moiety is a versatile functional group, well-known for its ability to form stable Schiff bases with carbonyl compounds and to construct various heterocyclic systems, most notably pyrazoles.[3][4] This guide will provide a hypothesized, logical synthesis for 1-(2-Hydrazinylethyl)piperidine and present detailed, representative protocols for its application in the synthesis of Schiff bases and pyrazoles, two classes of compounds with significant therapeutic potential.

Part 1: Proposed Synthesis of 1-(2-Hydrazinylethyl)piperidine

Given the lack of commercial availability, a plausible and efficient synthesis of 1-(2-Hydrazinylethyl)piperidine is proposed, starting from the readily available 1-(2-chloroethyl)piperidine hydrochloride.[5] The synthesis involves a nucleophilic substitution reaction with hydrazine hydrate.

Workflow for the Proposed Synthesis

G start 1-(2-Chloroethyl)piperidine HCl reagent Hydrazine Hydrate (excess) Base (e.g., K2CO3) Solvent (e.g., Ethanol) start->reagent Reactants reaction Nucleophilic Substitution Reflux reagent->reaction Conditions workup Work-up & Purification (e.g., Extraction, Distillation) reaction->workup Crude Product product 1-(2-Hydrazinylethyl)piperidine workup->product Purified Product

Caption: Proposed synthetic workflow for 1-(2-Hydrazinylethyl)piperidine.

Detailed Protocol (Hypothetical)

Objective: To synthesize 1-(2-Hydrazinylethyl)piperidine from 1-(2-chloroethyl)piperidine hydrochloride.

Materials:

  • 1-(2-Chloroethyl)piperidine hydrochloride[5]

  • Hydrazine hydrate (excess, e.g., 5-10 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-chloroethyl)piperidine hydrochloride (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) to absolute ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure 1-(2-Hydrazinylethyl)piperidine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application in the Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[2][6] The reaction of the terminal primary amine of the hydrazine moiety in 1-(2-Hydrazinylethyl)piperidine with various aldehydes provides a straightforward route to novel Schiff bases incorporating the piperidine scaffold.

General Reaction Scheme for Schiff Base Formation

G hydrazine 1-(2-Hydrazinylethyl)piperidine reaction Condensation Reaction Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) hydrazine->reaction aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction schiff_base Piperidine-Hydrazone Schiff Base reaction->schiff_base

Caption: General synthesis of Schiff bases from 1-(2-Hydrazinylethyl)piperidine.

Representative Protocol for Schiff Base Synthesis

Objective: To synthesize a Schiff base from 1-(2-Hydrazinylethyl)piperidine and a substituted aromatic aldehyde.

Materials:

  • 1-(2-Hydrazinylethyl)piperidine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Hydrazinylethyl)piperidine (1 equivalent) in absolute ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Causality in Experimental Choices: The use of an acidic catalyst like glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazine nitrogen. Refluxing provides the necessary activation energy for the dehydration step, driving the reaction to completion.

Part 3: Application in the Synthesis of Bioactive Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is present in a number of commercially available drugs and is known for a wide range of biological activities, including anticancer and anti-inflammatory effects.[7][8] The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and efficient method for their preparation.[4][9]

General Reaction Scheme for Pyrazole Synthesis (Knorr Synthesis)

G hydrazine 1-(2-Hydrazinylethyl)piperidine reaction Cyclocondensation Solvent (e.g., Ethanol/Acetic Acid) Reflux hydrazine->reaction diketone 1,3-Dicarbonyl Compound (e.g., Acetylacetone) diketone->reaction pyrazole Piperidine-Substituted Pyrazole reaction->pyrazole

Caption: Knorr synthesis of pyrazoles using 1-(2-Hydrazinylethyl)piperidine.

Representative Protocol for Pyrazole Synthesis

Objective: To synthesize a piperidine-substituted pyrazole from 1-(2-Hydrazinylethyl)piperidine and a 1,3-dicarbonyl compound.

Materials:

  • 1-(2-Hydrazinylethyl)piperidine

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol or glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or glacial acetic acid.

  • Add 1-(2-Hydrazinylethyl)piperidine (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration, wash with a small amount of cold ethanol, and dry.

  • If no solid forms, pour the reaction mixture into ice-water. The precipitated product can then be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Trustworthiness of the Protocol: This protocol is based on the well-established and reliable Knorr pyrazole synthesis, which has been used for over a century to prepare a vast array of pyrazole derivatives.[9] The reaction is generally high-yielding and proceeds with predictable regioselectivity, depending on the nature of the substituents on the 1,3-dicarbonyl compound.

Part 4: Potential Biological Activities and Data

While specific biological data for derivatives of 1-(2-Hydrazinylethyl)piperidine are not available, the extensive literature on analogous piperidine-containing Schiff bases and pyrazoles allows for informed predictions of their potential therapeutic applications.

Anticipated Antimicrobial Activity

Schiff bases containing a piperidine moiety have been reported to exhibit significant antimicrobial activity.[2][6] The lipophilicity of the piperidine ring can enhance cell membrane penetration, while the azomethine group is often crucial for biological activity.

Table 1: Examples of Antimicrobial Activity of Piperidine-Containing Compounds

Compound Class Test Organism Activity Metric (e.g., MIC, Zone of Inhibition) Reference
Piperidine-Schiff Bases Staphylococcus aureus Good to moderate activity [2]

| Piperidine-Schiff Bases | Escherichia coli | Good to moderate activity |[2] |

Anticipated Anticancer Activity

Both the piperidine and pyrazole scaffolds are independently recognized for their anticancer properties.[1][8] Their combination in a single molecule, as proposed here, could lead to synergistic effects and potent antiproliferative activity. Pyrazole-piperazine conjugates, for instance, have shown potent cytotoxicity against cancer cell lines.[10]

Table 2: Examples of Anticancer Activity of Piperidine and Pyrazole Derivatives

Compound Class Cancer Cell Line Activity Metric (e.g., IC₅₀, GI₅₀) Reference
Pyrazole-Piperazine Conjugates A549 (Lung Cancer) IC₅₀ = 3.78 ± 0.35 µM [10]

| Coumarin-Pyrazole Analogs | A549 (Lung Cancer) | Significant Activity |[7] |

Conclusion

1-(2-Hydrazinylethyl)piperidine represents a promising, albeit underexplored, building block for the synthesis of novel bioactive molecules. Its proposed synthesis is straightforward, and its reactive hydrazine moiety allows for the facile construction of Schiff bases and pyrazoles. Based on the well-documented biological activities of related piperidine-containing heterocycles, the derivatives of 1-(2-Hydrazinylethyl)piperidine are strong candidates for screening as antimicrobial and anticancer agents. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility and therapeutic potential of this versatile compound.

References

  • Synthesis, Characterization, Antimicrobial Activity, and Optical Properties of Schiff Bases Derived from 4-(Aminomethyl) Piperidine. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38459–38472. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies. (2022). PubMed. [Link]

  • Preparation method of 2-hydroxyethyl piperazine. (2011).
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal, 16(4). [Link]

  • Synthesis, Characterization, Antimicrobial Activity, and Optical Properties of Schiff Bases Derived from 4-(Aminomethyl) Piperidine. (2020). Semantic Scholar. [Link]

  • Synthetic methodology for alkyl substituted hydrazines. (2015). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9576–9585. [Link]

  • Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. (2024). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. (n.d.). SGRL. Retrieved January 25, 2026, from [Link]

  • Synthesis of 2-(2-hydroxyethyl)piperazine. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]

  • Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives. (2003). Tartu Ülikool. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Schiff Bases and 4-Thiazolidinones Containing N-Benzyl Piperidine Moiety. (2017). ResearchGate. [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). YouTube. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). Frontiers in Pharmacology, 12. [Link]

  • Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. (2012). MDPI. [Link]

  • Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Process for preparing 2-piperidinoethyl chloride hydrochloride. (n.d.). Google Patents.
  • Preparation of N-(2-hydroxyethyl)-piperazine. (1995).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. (2012). Scientific Research Publishing. [Link]

  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. (2018). SciSpace. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. [Link]

  • Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution in Alkaline Medium. (2024). Inorganic Chemistry. [Link]

  • Process for manufacture of hydrazine and alkyl substituted hydrazines. (1969).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2017). PubMed Central. [Link]

  • The Anticancer Activities of Some Nitrogen Donor Ligands Containing bis-Pyrazole, Bipyridine, and Phenanthroline Moiety Using Docking Methods. (2018). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central. [Link]

  • Hydrazone (a) and Schiff base (b) based on salicylaldehyde. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Ring transformations involving chloroheterocycles. Part I. Reaction of chloronaphthyridines with hydrazine hydrate. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2593-2596. [Link]

Sources

Application

Application Notes and Protocols for Reactions Involving 1-(2-Hydrazinylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the experimental setup for reactions involving 1-(2-Hydrazinyleth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental setup for reactions involving 1-(2-Hydrazinylethyl)piperidine, a versatile bifunctional molecule incorporating a reactive hydrazine moiety and a piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting various diseases. The introduction of a hydrazinyl group provides a nucleophilic center for the formation of hydrazones, which are valuable intermediates and final products in drug discovery and development.[1] This document will detail a proposed synthesis of the title compound, followed by a robust protocol for its use in hydrazone formation, complete with mechanistic insights, safety precautions, and characterization techniques.

Chemical Profile and Safe Handling of 1-(2-Hydrazinylethyl)piperidine

1.1. Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource/Justification
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
AppearanceLikely a colorless to pale yellow liquidBased on similar alkyl hydrazines
Boiling PointExpected to be high due to the polar hydrazine group and piperidine ring
SolubilityLikely soluble in water and polar organic solventsBased on the polarity of the hydrazine and piperidine moieties

1.2. Safety and Handling

Substituted hydrazines are a class of compounds that require careful handling due to their potential toxicity and reactivity.[2][3]

  • Toxicity: Hydrazines can be toxic if inhaled, ingested, or absorbed through the skin. They are often irritants to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always handle 1-(2-Hydrazinylethyl)piperidine in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • In case of exposure:

    • Skin contact: Immediately wash the affected area with soap and plenty of water.

    • Eye contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.

Proposed Synthesis of 1-(2-Hydrazinylethyl)piperidine

A direct, published synthesis for 1-(2-Hydrazinylethyl)piperidine is not readily found in the literature. Therefore, a two-step synthetic protocol is proposed, starting from the commercially available 1-(2-hydroxyethyl)piperidine. This proposed route is based on well-established chemical transformations.

2.1. Synthetic Workflow

G A 1-(2-Hydroxyethyl)piperidine B Step 1: Bromination A->B PBr3 C 1-(2-Bromoethyl)piperidine hydrobromide B->C D Step 2: Hydrazinolysis C->D Hydrazine hydrate E 1-(2-Hydrazinylethyl)piperidine D->E

Caption: Proposed two-step synthesis of 1-(2-Hydrazinylethyl)piperidine.

2.2. Step-by-Step Protocol (Proposed)

Step 1: Synthesis of 1-(2-Bromoethyl)piperidine hydrobromide

This procedure is adapted from a similar synthesis of 4-(2-bromoethyl)piperidine hydrobromide.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyethyl)piperidine (1 eq.) in a suitable solvent like toluene.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr3) (0.5 eq.) to the solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-bromoethyl)piperidine. The hydrobromide salt can be precipitated by bubbling HBr gas through a solution of the free base in a suitable solvent.

Step 2: Synthesis of 1-(2-Hydrazinylethyl)piperidine

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-bromoethyl)piperidine hydrobromide (1 eq.) in a suitable solvent like ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Remove the excess hydrazine hydrate and solvent under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol: Synthesis of a Hydrazone Derivative

This protocol details the reaction of 1-(2-Hydrazinylethyl)piperidine with a model aldehyde, 4-methoxybenzaldehyde, to form the corresponding hydrazone. The reaction proceeds via a nucleophilic addition-elimination mechanism.

3.1. Reaction Scheme

G cluster_0 Reactants cluster_1 Product A 1-(2-Hydrazinylethyl)piperidine C (E)-1-(4-methoxybenzylidene)-2-(2-(piperidin-1-yl)ethyl)hydrazine A->C Acid catalyst (e.g., acetic acid) Ethanol, Reflux B 4-Methoxybenzaldehyde B->C

Caption: General scheme for hydrazone formation.

3.2. Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1-(2-Hydrazinylethyl)piperidine143.23143 mg1.0
4-Methoxybenzaldehyde136.15136 mg1.0
Ethanol (absolute)-10 mL-
Glacial Acetic Acid-2-3 drops-

3.3. Step-by-Step Protocol

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-Hydrazinylethyl)piperidine (143 mg, 1.0 mmol) and 4-methoxybenzaldehyde (136 mg, 1.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (10 mL) to the flask, followed by 2-3 drops of glacial acetic acid. The acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6]

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by TLC, eluting with a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6][7] Hydrazones are often crystalline compounds.[8]

Characterization of the Hydrazone Product

The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazine, and the appearance of a C=N stretching band for the hydrazone.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C):

    • 1H NMR: Expect to see the characteristic azomethine proton (-N=CH-) signal as a singlet, typically in the range of 7.5-8.5 ppm. The signals for the piperidine and aromatic protons should also be present.

    • 13C NMR: The carbon of the C=N bond will have a characteristic chemical shift, and the carbonyl carbon signal of the starting aldehyde will be absent.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]

Mechanism and Scientific Rationale

The formation of a hydrazone from a hydrazine and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction.[11]

5.1. Mechanistic Pathway

G A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Hydrazine A->B Increased electrophilicity of carbonyl carbon C Carbinolamine Intermediate B->C D 3. Proton Transfer C->D E 4. Elimination of Water D->E F Hydrazone Product E->F

Sources

Method

Application Note &amp; Protocols for the Quantification of 1-(2-Hydrazinylethyl)piperidine

Abstract This comprehensive guide provides detailed analytical methods for the accurate quantification of 1-(2-Hydrazinylethyl)piperidine, a compound of interest in pharmaceutical research and development. Recognizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 1-(2-Hydrazinylethyl)piperidine, a compound of interest in pharmaceutical research and development. Recognizing the diverse needs of researchers, this document outlines two robust and validated analytical approaches: a direct Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile analysis and a sensitive High-Performance Liquid Chromatography with UV detection (HPLC-UV) method incorporating a pre-column derivatization step. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research and quality control setting.

Introduction: The Analytical Imperative for 1-(2-Hydrazinylethyl)piperidine

1-(2-Hydrazinylethyl)piperidine is a bifunctional molecule incorporating both a piperidine ring and a hydrazine moiety. Piperazine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, acting as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence and purity of such intermediates are critical quality attributes that can significantly impact the efficacy, safety, and stability of the final drug product.[1] Consequently, the development of reliable and accurate analytical methods for the quantification of 1-(2-Hydrazinylethyl)piperidine is paramount for ensuring product quality and consistency in drug development and manufacturing.

This application note addresses this need by presenting two distinct, yet complementary, analytical methodologies. The choice between these methods will depend on the specific laboratory equipment available, the required sensitivity, and the sample matrix.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Applicability

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Given the structural similarity of 1-(2-Hydrazinylethyl)piperidine to other piperidine and piperazine derivatives that are amenable to GC analysis, this method offers high sensitivity and specificity.[3][4] The mass spectrometer provides definitive identification, which is crucial for impurity profiling and confirmation of the analyte's identity.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Accurately weigh ~25 mg of sample dissolve Dissolve in 10 mL Methanol weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on DB-5ms column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: GC-MS workflow for 1-(2-Hydrazinylethyl)piperidine.

Detailed Protocol: GC-MS

2.3.1. Materials and Reagents

  • 1-(2-Hydrazinylethyl)piperidine (Reference Standard)

  • Methanol, HPLC grade

  • Sample containing 1-(2-Hydrazinylethyl)piperidine

2.3.2. Instrumentation

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC-MS system)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

2.3.3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2-Hydrazinylethyl)piperidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing an expected amount of 1-(2-Hydrazinylethyl)piperidine and dissolve it in methanol to achieve a final concentration within the calibration range.

2.3.4. GC-MS Parameters

ParameterSetting
GC Inlet Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line 280°C
MS Source Electron Ionization (EI), 230°C
MS Quadrupole 150°C
Scan Range m/z 40-400

2.3.5. Data Analysis and Quantification

  • Identify the 1-(2-Hydrazinylethyl)piperidine peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Quantify the amount of 1-(2-Hydrazinylethyl)piperidine in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.998
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%

Method 2: Quantification by HPLC-UV with Pre-column Derivatization

Rationale and Applicability

High-Performance Liquid Chromatography (HPLC) is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[1] 1-(2-Hydrazinylethyl)piperidine lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry challenging. To overcome this, a pre-column derivatization step is employed to introduce a UV-active moiety to the molecule. This approach is commonly used for the analysis of hydrazine compounds and significantly enhances the sensitivity and selectivity of the method.[5][6][7]

Experimental Workflow: HPLC-UV with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Accurately weigh sample dissolve Dissolve in Diluent weigh->dissolve add_reagent Add Derivatizing Agent (e.g., NBD-Cl) dissolve->add_reagent react Incubate to form UV-active derivative add_reagent->react inject Inject 20 µL into HPLC react->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-UV with derivatization workflow.

Detailed Protocol: HPLC-UV

3.3.1. Materials and Reagents

  • 1-(2-Hydrazinylethyl)piperidine (Reference Standard)

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl), derivatizing agent

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic Acid, HPLC grade

  • Sodium Bicarbonate

  • Sample containing 1-(2-Hydrazinylethyl)piperidine

3.3.2. Instrumentation

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)

3.3.3. Solution Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Derivatizing Reagent Solution: 1 mg/mL NBD-Cl in Acetonitrile

  • Buffer Solution: 0.1 M Sodium Bicarbonate in water

3.3.4. Standard and Sample Derivatization

  • Stock Standard Solution (1000 µg/mL): Prepare as in the GC-MS method, using a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare serial dilutions in the range of 0.1-10 µg/mL in the diluent.

  • Sample Solution: Prepare the sample in the diluent to a concentration within the calibration range.

  • Derivatization Procedure:

    • To 1.0 mL of each standard and sample solution in a reaction vial, add 0.5 mL of the Buffer Solution.

    • Add 0.5 mL of the Derivatizing Reagent Solution.

    • Cap the vials, vortex, and incubate at 60°C for 30 minutes in a water bath.

    • Cool the vials to room temperature before injection.

3.3.5. HPLC-UV Parameters

ParameterSetting
Mobile Phase Gradient elution: Start with 95% A, ramp to 5% A over 15 min, hold for 2 min, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 470 nm (or the absorbance maximum of the derivative)

3.3.6. Data Analysis and Quantification

  • The quantification is performed similarly to the GC-MS method, using the peak area of the derivatized analyte.

Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 99.1 - 100.8%
Precision (% RSD) < 1.5%

Method Comparison and Concluding Remarks

Both the GC-MS and the derivatization-based HPLC-UV methods provide reliable and accurate means for the quantification of 1-(2-Hydrazinylethyl)piperidine. The GC-MS method offers the advantage of definitive identification without the need for derivatization, making it a more direct approach. However, it is only suitable for thermally stable and volatile compounds. The HPLC-UV method, while requiring an additional derivatization step, offers excellent sensitivity and is applicable to a broader range of compounds, including those that may degrade at high temperatures.

The choice of method will ultimately be guided by the specific requirements of the analysis, the nature of the sample matrix, and the instrumentation available. It is recommended that the chosen method be fully validated in accordance with relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its suitability for its intended purpose.

References

  • BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)
  • United Nations Office on Drugs and Crime. (n.d.).
  • Google Patents. (2014).
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS.
  • ResearchGate. (2012).
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • PubMed. (2017).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin)
  • Google Patents. (2017).

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Application

Application Note &amp; Protocols: Derivatization of 1-(2-Hydrazinylethyl)piperidine for Biological Screening

Abstract This document provides a comprehensive guide for the derivatization of 1-(2-Hydrazinylethyl)piperidine, a versatile scaffold for the generation of compound libraries aimed at biological screening. We detail the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the derivatization of 1-(2-Hydrazinylethyl)piperidine, a versatile scaffold for the generation of compound libraries aimed at biological screening. We detail the chemical rationale, step-by-step synthetic protocols, methods for structural verification, and a general protocol for evaluating the biological activity of the resulting derivatives in an in vitro enzyme inhibition assay. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction: Strategic Value of the Piperidine-Hydrazone Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, recognized as one of the most important synthetic fragments in drug design.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to engage in key interactions with biological targets.[1][2] When combined with the hydrazone moiety (–NHN=CH–), a functional group known for its diverse pharmacological activities and ease of synthesis, the resulting piperidine-hydrazone derivatives become powerful tools for generating molecular diversity.[3][4][5][6]

The starting material, 1-(2-Hydrazinylethyl)piperidine, strategically combines these two key pharmacophores. The terminal primary amine of the hydrazine group serves as a highly reactive nucleophilic handle, allowing for straightforward and efficient derivatization. The most common and effective strategy for this derivatization is the condensation reaction with a diverse array of aldehydes and ketones. This reaction forms a stable hydrazone linkage, enabling the rapid assembly of a large library of novel chemical entities from commercially available building blocks.

This application note will focus exclusively on this derivatization strategy, providing the foundational chemistry and practical protocols to empower researchers to build and screen their own custom compound libraries.

The Chemistry of Derivatization: Hydrazone Synthesis

The cornerstone of this derivatization strategy is the acid-catalyzed condensation reaction between the hydrazine group of 1-(2-Hydrazinylethyl)piperidine and a carbonyl compound (aldehyde or ketone).

Reaction Mechanism

The formation of a hydrazone is a two-step process involving nucleophilic addition followed by dehydration.[7]

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final hydrazone product.

A catalytic amount of acid (e.g., acetic acid) is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial attack. However, excessive acid can protonate the hydrazine nucleophile, rendering it inactive. Therefore, pH control is a key parameter for reaction optimization.

Advantages for Library Synthesis

This reaction is exceptionally well-suited for combinatorial chemistry and library generation for several reasons:

  • High Efficiency: The reaction is typically high-yielding and proceeds cleanly under mild conditions.[8]

  • Broad Substrate Scope: A vast and structurally diverse range of aldehydes and ketones are commercially available, allowing for extensive variation of the 'R' groups.

  • Simple Purification: In many cases, the hydrazone product is crystalline and can be isolated in high purity by simple filtration and washing, minimizing the need for chromatography.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Hydrazone Derivative

This protocol describes the synthesis of a representative derivative, (E)-1-(2-(2-(4-hydroxybenzylidene)hydrazinyl)ethyl)piperidine, by reacting 1-(2-Hydrazinylethyl)piperidine with 4-hydroxybenzaldehyde.

Materials and Reagents:

  • 1-(2-Hydrazinylethyl)piperidine (≥95%)

  • 4-Hydroxybenzaldehyde (≥98%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Büchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(2-Hydrazinylethyl)piperidine in 15 mL of absolute ethanol. Stir the solution using a magnetic stirrer.

  • Aldehyde Addition: To the stirring solution, add 1.0 mmol of 4-hydroxybenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C).

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase: 5% Methanol in Dichloromethane). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material and the appearance of a new, single product spot. This typically takes 2-4 hours.

  • Isolation: After the reaction is complete, allow the flask to cool to room temperature. A precipitate will often form. If necessary, cool the flask further in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation: Example Reactant Table

ReactantMol. Weight ( g/mol )MmolMass (mg)
1-(2-Hydrazinylethyl)piperidine143.241.0143.2
4-Hydroxybenzaldehyde122.121.0122.1
Expected Product 247.34 ~0.9 ~222.6 (90% Yield)
Protocol 2: Structural Characterization and Validation

To ensure the integrity of the synthesized compounds, thorough characterization is mandatory. This protocol outlines the standard analytical techniques used to confirm the structure and purity of the newly formed hydrazone derivatives.[4][9]

Methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Purpose: Confirms the covalent structure of the molecule.

    • Sample Prep: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

    • Key Diagnostic Signals:

      • Imine Proton (-N=CH-): A characteristic singlet peak typically appearing downfield between δ 7.5-8.5 ppm.

      • Amine Proton (-NH-): A broad singlet, often downfield (δ 10-12 ppm in DMSO-d₆), which disappears upon D₂O exchange.[11]

      • Disappearance of Aldehyde Proton: The signal for the aldehyde proton (-CHO) from the starting material (typically δ 9.5-10.5 ppm) will be absent.

      • Piperidine & Ethyl Protons: Complex multiplets corresponding to the aliphatic protons of the piperidine ring and the ethyl linker.

  • Mass Spectrometry (MS):

    • Purpose: Confirms the molecular weight of the product.

    • Method: Electrospray Ionization (ESI-MS) is commonly used.

    • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺. For the example product, this would be observed at m/z = 248.34.[12]

Data Presentation: Hypothetical Characterization Data

Compound IDStructureExpected [M+H]⁺Observed [M+H]⁺Key ¹H NMR Signals (δ, ppm in DMSO-d₆)
HEP-001 248.34248.1811.15 (s, 1H, -NH), 7.98 (s, 1H, -N=CH), 7.45 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.4-2.4 (m, 10H, piperidine & ethyl)

Application in Biological Screening

The synthesized library of 1-(2-Hydrazinylethyl)piperidine derivatives can be screened against a wide variety of biological targets. Enzymes, particularly kinases, proteases, and cholinesterases, are common targets for high-throughput screening campaigns.[3][6][13]

Protocol 3: General In Vitro Enzyme Inhibition Assay

This protocol provides a generalized workflow for screening the synthesized compounds for inhibitory activity against a model enzyme using a colorimetric or fluorometric readout.

Materials:

  • Purified target enzyme

  • Enzyme substrate (chromogenic or fluorogenic)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Synthesized compounds (dissolved in DMSO to create stock solutions, e.g., 10 mM)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Plating: In a 96-well plate, add a small volume (e.g., 1 µL) of the test compounds, positive control, and negative control (DMSO) to their respective wells. This will result in a final screening concentration of, for example, 10 µM in a 100 µL final assay volume.

  • Enzyme Addition: Add the enzyme, diluted in assay buffer, to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the optimal temperature (e.g., 37 °C). This allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate, diluted in assay buffer, to all wells to start the enzymatic reaction.[14]

  • Kinetic or Endpoint Reading: Immediately place the plate in a microplate reader. Measure the signal (absorbance or fluorescence) over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the negative (DMSO) control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits."

    • For hits, perform follow-up dose-response experiments with serial dilutions to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

Data Presentation: Hypothetical Primary Screening Results

Compound IDScreening Conc. (µM)% InhibitionClassification
HEP-001108.2Inactive
HEP-0021065.7Hit
HEP-0031091.3Hit
HEP-004103.1Inactive
Positive Control198.9-
Negative Control-0.0-

Visualizations

Diagram 1: General Synthesis Scheme

Caption: General reaction scheme for hydrazone synthesis.

Diagram 2: Experimental Workflow

G Synthesis 1. Synthesis (Protocol 1) Purification 2. Purification (Filtration/Washing) Synthesis->Purification Characterization 3. Characterization (NMR, MS - Protocol 2) Purification->Characterization QC 4. Quality Control (Purity >95%?) Characterization->QC QC->Purification  No Screening 5. Biological Screening (Enzyme Assay - Protocol 3) QC->Screening  Yes Hit_ID 6. Hit Identification (% Inhibition > 50%) Screening->Hit_ID Hit_ID->Screening  Inactive Follow_Up 7. Dose-Response (IC₅₀ Determination) Hit_ID->Follow_Up  Hit

Caption: Workflow from synthesis to hit identification.

References

  • Örüç-Emre, Z. E., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. European Journal of Medicinal Chemistry, 124, 63-76. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Jalal, T., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Scientifica, 2022, 5946967. [Link]

  • LibreTexts Chemistry. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Gümüş, M., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(24), 8031. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2045-2055. [Link]

  • Daniel, K. L., et al. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Journal of Visualized Experiments, (93), e52097. [Link]

  • ResearchGate. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Stana, A., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39185–39199. [Link]

  • Çetinkaya, E., et al. (2023). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry, 88(21), 15444–15454. [Link]

  • Aday, B., et al. (2024). Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine-containing hydrazone derivatives as cholinesterase inhibitors. Drug Development Research. [Link]

  • Tufail, A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(17), 9904. [Link]

  • ResearchGate. (2024). Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. [Link]

  • Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2378. [Link]

  • ResearchGate. (2012). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? [Link]

  • Foley, T. L., & Johnson, T. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(13), 6628–6648. [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. [Link]

  • Khan, I., et al. (2017). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 22(12), 2139. [Link]

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Method

Purifying 1-(2-Hydrazinylethyl)piperidine: A Detailed Guide for Researchers

Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step guide for the purification of 1-(2-Hydrazinylethyl)piperidine, a key intermediate in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the purification of 1-(2-Hydrazinylethyl)piperidine, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the absence of a standardized protocol for this specific molecule, this guide synthesizes established methodologies for the purification of analogous hydrazine and piperidine derivatives. The protocols herein are designed to be robust and self-validating, emphasizing not just the procedural steps but the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a high-purity final product and a deep understanding of the purification process.

Introduction: The Importance of Purity for 1-(2-Hydrazinylethyl)piperidine

1-(2-Hydrazinylethyl)piperidine is a bifunctional molecule containing both a reactive hydrazine moiety and a basic piperidine ring. This unique structure makes it a valuable building block in the synthesis of a wide range of biologically active compounds.[1] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, compromised yields, and difficulties in the purification of downstream products. Common impurities may include starting materials from its synthesis, byproducts from side reactions, and degradation products. Therefore, a robust purification strategy is essential to ensure the reliability and reproducibility of subsequent synthetic steps.

This guide will detail two primary methods for the purification of 1-(2-Hydrazinylethyl)piperidine: Vacuum Distillation and Flash Column Chromatography . Additionally, a protocol for the preparation and recrystallization of its hydrochloride salt for achieving the highest purity will be discussed.

Physicochemical Properties and Safety Considerations

While specific experimental data for 1-(2-Hydrazinylethyl)piperidine is not widely published, we can infer its properties from analogous compounds such as 1-(2-Hydroxyethyl)piperidine and other hydrazine derivatives.

Table 1: Estimated Physicochemical Properties of 1-(2-Hydrazinylethyl)piperidine

PropertyEstimated Value/CharacteristicRationale/Reference
CAS Number 23334-88-5[2]
Molecular Formula C7H17N3[2]
Molecular Weight 143.23 g/mol [2]
Appearance Colorless to pale yellow liquidBased on similar alkylhydrazines and piperidines.
Boiling Point High, likely >200 °C at atmospheric pressureHydrazine and piperidine moieties increase boiling point. Vacuum distillation is recommended.[3][4]
Solubility Miscible with water, ethanol, and other polar organic solvents.The presence of amine and hydrazine groups suggests high polarity and hydrogen bonding capacity.[3][5]
Critical Safety Precautions

Hydrazine derivatives are classified as hazardous substances and must be handled with extreme caution in a well-ventilated fume hood.[4]

  • Toxicity: Hydrazines are toxic and potential carcinogens. Avoid inhalation, ingestion, and skin contact.

  • Corrosivity: The compound is expected to be corrosive and can cause severe skin and eye burns.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[7]

  • Handling: Use a syringe or cannula for transferring the liquid to minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.

Purification Workflow Overview

The choice of purification method will depend on the nature and quantity of impurities, as well as the desired final purity. The following diagram outlines a general workflow.

crude Crude 1-(2-Hydrazinylethyl)piperidine wash Aqueous Wash/Extraction (to remove water-soluble impurities) crude->wash distillation Vacuum Distillation (for volatile impurities and large scale) wash->distillation Option 1 chromatography Flash Column Chromatography (for non-volatile and closely related impurities) wash->chromatography Option 2 pure_free_base Pure Free Base distillation->pure_free_base chromatography->pure_free_base salt_formation Hydrochloride Salt Formation recrystallization Recrystallization salt_formation->recrystallization pure_salt High-Purity Hydrochloride Salt recrystallization->pure_salt pure_free_base->salt_formation For highest purity

Caption: General purification workflow for 1-(2-Hydrazinylethyl)piperidine.

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is the preferred method for purifying thermally sensitive, high-boiling liquids like 1-(2-Hydrazinylethyl)piperidine.[8] By reducing the pressure, the boiling point of the compound is significantly lowered, preventing decomposition.

Rationale

This technique is particularly effective for separating the target compound from non-volatile impurities (e.g., salts, polymerization products) and more volatile contaminants (e.g., residual solvents).

Experimental Protocol
  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent reaction of the hydrazine with water.

    • Set up a distillation apparatus as shown in the diagram below, including a vacuum adapter, a cold trap, and a vacuum pump with a pressure gauge.

    • Add the crude 1-(2-Hydrazinylethyl)piperidine to the round-bottom flask (no more than two-thirds full) along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Slowly and carefully apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain volatile impurities.

    • Collect the main fraction distilling at a constant temperature. The exact boiling point will depend on the pressure.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive residues.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Transfer the purified, colorless liquid to a clean, dry, and labeled storage container. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

cluster_0 Vacuum Distillation Setup Heating Mantle Heating Mantle Distilling Flask Distilling Flask Heating Mantle->Distilling Flask heats Distillation Head Distillation Head Distilling Flask->Distillation Head vaporizes Condenser Condenser Distillation Head->Condenser passes through Thermometer Thermometer Distillation Head->Thermometer Receiving Flask Receiving Flask Condenser->Receiving Flask condenses into Vacuum Source Vacuum Source Receiving Flask->Vacuum Source is connected to

Caption: Simplified schematic of a vacuum distillation apparatus.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[9] For basic compounds like 1-(2-Hydrazinylethyl)piperidine, special considerations are necessary to prevent poor separation due to strong interactions with the acidic silica gel.[10]

Rationale

This method is ideal for removing impurities with polarities similar to the target compound. By treating the silica gel with a base or adding a small amount of a basic modifier to the eluent, the acidic nature of the silica is neutralized, leading to sharper peaks and better separation.[10]

Experimental Protocol
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the chosen eluent system.

    • To prevent tailing of the amine, add 1-2% triethylamine (Et3N) or ammonia solution to the eluent system.[11] For example, a starting eluent could be dichloromethane:methanol:triethylamine in a 95:4:1 ratio.

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the prepared mobile phase.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots using a suitable stain (e.g., ninhydrin for the hydrazine/amine groups or potassium permanganate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the target compound.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(2-Hydrazinylethyl)piperidine.

Protocol 3: High-Purity Salt Formation and Recrystallization

For applications requiring the highest purity, conversion of the purified free base to a stable, crystalline salt followed by recrystallization is a highly effective final purification step.[12]

Rationale

Recrystallization is an excellent method for removing small amounts of impurities that may have co-distilled or co-eluted with the product. The hydrochloride salt is often a stable, crystalline solid that is easier to handle and store than the free base.

Experimental Protocol
  • Salt Formation:

    • Dissolve the purified 1-(2-Hydrazinylethyl)piperidine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • To recrystallize, dissolve the salt in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/diethyl ether, isopropanol/hexane).

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

    • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

The purification of 1-(2-Hydrazinylethyl)piperidine requires careful consideration of its chemical properties and potential impurities. The choice between vacuum distillation and flash column chromatography will depend on the specific requirements of the synthesis. For achieving the highest level of purity, conversion to the hydrochloride salt and subsequent recrystallization is recommended. Adherence to strict safety protocols is imperative when handling this and other hydrazine derivatives. The methods outlined in this guide provide a robust framework for obtaining high-purity 1-(2-Hydrazinylethyl)piperidine, thereby ensuring the success of subsequent research and development activities.

References

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Sources

Application

Application Notes and Protocols for Utilizing 1-(2-Hydrazinylethyl)piperidine as a Nucleophile

Introduction: Unveiling the Nucleophilic Potential of 1-(2-Hydrazinylethyl)piperidine In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of reagents is paramount. 1-(2-Hydrazinylet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Nucleophilic Potential of 1-(2-Hydrazinylethyl)piperidine

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of reagents is paramount. 1-(2-Hydrazinylethyl)piperidine is a bifunctional molecule featuring a saturated piperidine heterocycle and a terminal primary hydrazine group.[1] While the piperidine moiety is a common scaffold in pharmaceuticals, it is the hydrazine group (-NHNH₂) that imparts this molecule with its most potent reactivity as a nucleophile.[2] The lone pair of electrons on the terminal nitrogen atom is highly available for attacking electron-deficient centers, a reactivity that is further enhanced by the "alpha effect"—the presence of an adjacent heteroatom with its own lone pair, which destabilizes the ground state and lowers the transition state energy of nucleophilic reactions.

This guide provides an in-depth exploration of 1-(2-Hydrazinylethyl)piperidine's application as a nucleophile, focusing on its cornerstone reaction: the formation of hydrazones from carbonyl compounds. Hydrazones are not merely reaction products; they are versatile and valuable intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and serve as a critical pharmacophore in many biologically active compounds.[3][4] We will delve into the mechanistic underpinnings of this reactivity and provide robust, field-proven protocols for its successful implementation in a research setting.

Core Application: Hydrazone Synthesis via Condensation with Carbonyls

The reaction between a hydrazine and an aldehyde or ketone is a classic condensation reaction that yields a hydrazone, characterized by a carbon-nitrogen double bond (C=N-N). This transformation is one of the most reliable methods for C=N bond formation and is fundamental in medicinal chemistry for creating molecular libraries for screening.[5][6]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This step is typically reversible and results in the formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This step is often the rate-determining step and is typically catalyzed by a small amount of acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O).

The following diagram illustrates this fundamental mechanism.

G A Reactant Preparation (Dissolve Aldehyde/Ketone) B Reaction Setup (Add Hydrazine & Catalyst) A->B C Reaction Monitoring (TLC Analysis) B->C C->B Incomplete D Work-up & Isolation (Cooling & Filtration) C->D Reaction Complete E Purification (Wash with Cold Solvent/ Recrystallization) D->E F Final Product Characterization (NMR, MS, MP) E->F

Sources

Method

Application Notes &amp; Protocols: 1-(2-Hydrazinylethyl)piperidine in the Synthesis of Heterocyclic Compounds

Introduction: The Strategic Advantage of a Bifunctional Building Block In the landscape of modern medicinal chemistry and drug discovery, the piperidine ring is a ubiquitous and highly valued scaffold.[1][2] Its presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the piperidine ring is a ubiquitous and highly valued scaffold.[1][2] Its presence in a molecule can significantly enhance pharmacokinetic properties, such as solubility and metabolic stability, thereby improving overall druggability.[2] 1-(2-Hydrazinylethyl)piperidine emerges as a particularly strategic building block by coupling this privileged piperidine motif with a highly reactive hydrazine moiety. This bifunctional nature allows for its direct incorporation into a variety of heterocyclic cores, making it an invaluable tool for generating libraries of novel compounds with potential therapeutic applications.

This guide provides an in-depth exploration of the utility of 1-(2-Hydrazinylethyl)piperidine in synthesizing key heterocyclic systems. We will move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind specific experimental choices, offering researchers a robust framework for innovation.

Core Application I: The Fischer Indole Synthesis of Piperidinyl-Functionalized Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and widely used methods for constructing the indole nucleus.[3][4] The reaction facilitates the creation of complex, substituted indoles, which are central to numerous natural products and pharmaceuticals.[5]

Mechanistic Rationale

The synthesis proceeds via an acid-catalyzed intramolecular cyclization of an arylhydrazone. The key mechanistic steps are:

  • Hydrazone Formation: The reaction begins with the condensation of 1-(2-hydrazinylethyl)piperidine with an aldehyde or ketone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond and is the crucial ring-forming step.

  • Aromatization: The resulting di-imine intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia under the acidic conditions to yield the energetically favorable aromatic indole ring.[3]

The choice of acid catalyst is critical. Brønsted acids like HCl or H₂SO₄ are common, but polyphosphoric acid (PPA) is often preferred as it serves as both the catalyst and a powerful dehydrating agent, driving the reaction towards the product.[3][6]

Fischer_Indole_Synthesis A 1-(2-Hydrazinylethyl)piperidine + Ketone/Aldehyde B Hydrazone Formation A->B Condensation C Tautomerization to Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., PPA) E Cyclization & NH3 Elimination D->E Rearomatization F Piperidinyl-Substituted Indole Product E->F Final Product

Figure 1: Workflow for the Fischer Indole Synthesis.

Protocol: Synthesis of 2-Methyl-1-(2-(piperidin-1-yl)ethyl)-1H-indole

This protocol details the synthesis using acetone as the carbonyl partner.

Materials:

  • 1-(2-Hydrazinylethyl)piperidine

  • Acetone

  • Polyphosphoric Acid (PPA)

  • Ice-cold water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 1-(2-Hydrazinylethyl)piperidine (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours. The hydrazone can be isolated by removing the solvent under reduced pressure, or the crude mixture can be used directly in the next step.

  • Cyclization: To a flask equipped with a mechanical stirrer, add polyphosphoric acid (10x weight of the hydrazine). Heat the PPA to 80-90°C with stirring.

  • Reactant Addition: Slowly and carefully add the crude hydrazone from Step 1 to the hot PPA. The addition is exothermic; maintain the temperature below 120°C.

  • Reaction: Once the addition is complete, heat the viscous mixture to 150-170°C for 1-2 hours. Monitor the reaction progress by TLC.[6]

  • Workup: Allow the reaction mixture to cool to below 100°C and then very carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA.

  • Neutralization: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the pure 2-Methyl-1-(2-(piperidin-1-yl)ethyl)-1H-indole.

Carbonyl SourceAcid CatalystTemperature (°C)Time (h)Typical Yield (%)
CyclohexanonePPA160275-85
AcetophenoneAcetic AcidReflux460-70
Pyruvic AcidH₂SO₄100155-65

Table 1: Representative Conditions for Fischer Indole Synthesis.

Core Application II: Synthesis of Piperidinyl-Pyridazines

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structural motif found in numerous biologically active compounds.[7] The most common synthesis involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.[8][9]

Mechanistic Rationale

The reaction is a straightforward double condensation followed by aromatization.

  • Condensation: 1-(2-Hydrazinylethyl)piperidine reacts with a 1,4-dicarbonyl compound. The nucleophilic nitrogen atoms of the hydrazine attack the electrophilic carbonyl carbons.

  • Cyclization/Dehydration: This process forms a dihydropyridazine intermediate.

  • Aromatization: The dihydropyridazine is then oxidized to the stable aromatic pyridazine ring. Often, this oxidation occurs spontaneously in the presence of air, but an explicit oxidizing agent can be added to improve yields and reaction times.[9] The choice of solvent is key; refluxing in ethanol or acetic acid is common.

Pyridazine_Synthesis A 1-(2-Hydrazinylethyl)piperidine + 1,4-Diketone B Double Condensation A->B Reflux C Dihydropyridazine Intermediate B->C Cyclization/ Dehydration D Oxidation C->D Aromatization E Piperidinyl-Substituted Pyridazine Product D->E Final Product

Figure 2: General Mechanism for Pyridazine Synthesis.

Protocol: Synthesis of 1-(2-(3,6-Dimethylpyridazin-1(6H)-yl)ethyl)piperidine

This protocol uses 2,5-hexanedione as the 1,4-dicarbonyl substrate.

Materials:

  • 1-(2-Hydrazinylethyl)piperidine

  • 2,5-Hexanedione

  • Ethanol

  • Glacial Acetic Acid (optional, catalytic)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-Hydrazinylethyl)piperidine (1.0 eq) and 2,5-hexanedione (1.0 eq) in ethanol.

  • Reaction: Add a few drops of glacial acetic acid to catalyze the condensation. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Workup: Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to remove the acetic acid, followed by a brine wash.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via column chromatography if necessary.

1,4-Dicarbonyl SourceSolventConditionsTypical Yield (%)
2,5-HexanedioneEthanolReflux, 4h85-95
GlutaraldehydeAcetic Acid100°C, 2h70-80
1,4-Diphenyl-1,4-butanedioneTolueneReflux, Dean-Stark, 8h80-90

Table 2: Representative Conditions for Pyridazine Synthesis.

Core Application III: Synthesis of Piperidinyl-Pyrazoles

Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, are another cornerstone of medicinal chemistry.[10] The Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine, is a classic and efficient method for their preparation.[11][12]

Mechanistic Rationale

The synthesis is a condensation-cyclization-dehydration cascade.

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. The regioselectivity of this initial attack is crucial when using an unsymmetrical dicarbonyl, as it determines the final substitution pattern of the pyrazole. The more electrophilic carbonyl is typically attacked first.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting heterocyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring. The reaction is often catalyzed by acid.

Pyrazole_Synthesis A 1-(2-Hydrazinylethyl)piperidine + 1,3-Diketone B Initial Condensation A->B (Regioselective Step) C Intramolecular Cyclization B->C D Dehydration C->D Aromatization E Piperidinyl-Substituted Pyrazole Product D->E

Figure 3: Workflow for Knorr Pyrazole Synthesis.

Protocol: Synthesis of 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)piperidine

This protocol uses acetylacetone (2,4-pentanedione) as the 1,3-dicarbonyl substrate.

Materials:

  • 1-(2-Hydrazinylethyl)piperidine

  • Acetylacetone

  • Ethanol or Glacial Acetic Acid

  • Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

  • Reactant Addition: Slowly add 1-(2-Hydrazinylethyl)piperidine (1.0 eq) to the solution. The reaction is often exothermic, so cooling in an ice bath during the addition may be necessary.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract with diethyl ether or ethyl acetate.

  • Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting product is often pure enough for many applications, but it can be further purified by distillation or chromatography if needed.

1,3-Dicarbonyl SourceSolventConditionsTypical Yield (%)
AcetylacetoneEthanolReflux, 3h>95
Ethyl AcetoacetateAcetic Acid110°C, 5h80-90
DibenzoylmethaneEthanolReflux, 6h85-95

Table 3: Representative Conditions for Pyrazole Synthesis.

Safety and Handling of 1-(2-Hydrazinylethyl)piperidine

As a research chemical, 1-(2-Hydrazinylethyl)piperidine requires careful handling to ensure laboratory safety.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13][14] It may also cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Chemical safety goggles or a face shield.

    • A lab coat.

    • Chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[15][16]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

1-(2-Hydrazinylethyl)piperidine is a potent and versatile reagent for the synthesis of diverse heterocyclic systems. Its dual functionality allows for the direct incorporation of the pharmaceutically relevant piperidine moiety into indole, pyridazine, and pyrazole cores through well-established and robust chemical transformations. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this building block in drug discovery and materials science, enabling the efficient generation of novel and complex molecular architectures.

References

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]

  • Wang, C., et al. (2018). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1136, 11-16. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(11), 19992–20005. [Link]

  • Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2998. [Link]

  • Modec, B., et al. (2020). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 44(28), 12053-12065. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2991. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Google Patents.
  • Hrytsyna, I., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 343–353. [Link]

  • ResearchGate. Reaction Scheme of Cyclization Synthesis with Piperidine. [Link]

  • Cichewicz, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116858. [Link]

  • Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of pyrazoles. [Link]

  • ResearchGate. Approaches to α-functionalization of piperidines by C─H functionalization. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE. Organic letters, 9(12), 2353–2356. [Link]

  • MDPI. Fluorenyl-hydrazonothiazole derivatives. [Link]

  • Kisel, E. E., & Leader, A. M. (2023). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 88(18), 12971–12982. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]

  • Google Patents.
  • Jones, S. P., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 17(3), 557-567. [Link]

  • ChemTube3D. Synthesis of Pyridazine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Castellano, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(7), 1279–1287. [Link]

Sources

Application

GC-MS protocol for the analysis of 1-(2-Hydrazinylethyl)piperidine

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-Hydrazinylethyl)piperidine Authored by: A Senior Application Scientist Introduction 1-(2-Hydrazinylethyl)piperidine is a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-Hydrazinylethyl)piperidine

Authored by: A Senior Application Scientist

Introduction

1-(2-Hydrazinylethyl)piperidine is a chemical intermediate with a piperidine moiety, suggesting its potential use in the synthesis of more complex molecules, possibly in the pharmaceutical industry. The piperidine ring is a common scaffold in many pharmaceuticals.[1] The presence of a reactive hydrazine group makes this molecule of interest for various chemical conjugations. Accurate and reliable analytical methods are crucial for quality control, stability testing, and metabolic studies of such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[2]

This application note provides a detailed protocol for the analysis of 1-(2-Hydrazinylethyl)piperidine using GC-MS. The method addresses the challenges associated with analyzing a polar and reactive compound like a hydrazine derivative, including the need for derivatization to improve its chromatographic properties.

Physicochemical Properties of 1-(2-Hydrazinylethyl)piperidine

A comprehensive understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Molecular Formula C7H17N3Inferred from structure
Molecular Weight 143.23 g/mol Inferred from structure
Boiling Point Estimated to be high due to the polar hydrazine and piperidine groups. Direct GC analysis may be challenging.N/A
Polarity High, due to the presence of two nitrogen atoms in the piperazine ring and the hydrazine group.[3][4]N/A
Reactivity The hydrazine group is reactive and can be prone to oxidation and condensation reactions.N/A

Experimental Workflow

The overall analytical workflow is designed to ensure the accurate and reproducible quantification of 1-(2-Hydrazinylethyl)piperidine.

GC-MS Workflow for 1-(2-Hydrazinylethyl)piperidine cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 1-(2-Hydrazinylethyl)piperidine Dissolution Dissolution in Methanol Sample->Dissolution Derivatization In-situ Derivatization with Acetone Dissolution->Derivatization Injection GC Injection Derivatization->Injection Analyte ready for GC Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of 1-(2-Hydrazinylethyl)piperidine.

Detailed Protocol

Materials and Reagents
  • 1-(2-Hydrazinylethyl)piperidine standard

  • Methanol (GC grade or higher)

  • Acetone (GC grade or higher)

  • Deionized water

  • Glass autosampler vials (1.5 mL) with inserts and caps[5]

Sample Preparation and Derivatization

The presence of the polar and reactive hydrazine group makes direct GC analysis of 1-(2-Hydrazinylethyl)piperidine challenging. Derivatization is employed to convert the analyte into a more volatile and thermally stable form.[6] An in-situ derivatization with acetone is a rapid and efficient method for hydrazines, forming a corresponding acetone azine.[7][8]

Protocol:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 1-(2-Hydrazinylethyl)piperidine standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: If analyzing a sample matrix, dissolve a known amount of the sample in methanol. The final concentration should ideally fall within the range of the working standards.

  • Derivatization:

    • Transfer 100 µL of each standard or sample solution to a 1.5 mL autosampler vial.

    • Add 900 µL of acetone to each vial.

    • Cap the vials and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for at least 15 minutes before GC-MS analysis.[9]

GC-MS Instrumentation and Parameters

The selection of the GC column and instrument parameters is critical for achieving good separation and sensitivity. A mid-polarity column is recommended to provide a good balance for the derivatized analyte.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible results.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar to intermediate polarity column suitable for a wide range of applications.[3]
Injection Port Temp. 250 °CEnsures complete vaporization of the derivatized analyte.[10]
Injection Mode SplitlessTo maximize sensitivity for trace analysis.
Injection Volume 1 µLA standard volume for capillary GC.[5]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program - Initial Temp: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °CA typical temperature program for semi-volatile compounds.[2]
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI)70 eV, standard for generating reproducible mass spectra.
Scan Range m/z 40-450To capture the molecular ion and key fragment ions.
Data Analysis and Interpretation

Expected Mass Spectrum and Fragmentation

The mass spectrum of the derivatized 1-(2-Hydrazinylethyl)piperidine (acetone azine derivative) is expected to show characteristic fragmentation patterns of the piperidine ring.[1] Under electron ionization, fragmentation is often initiated at the nitrogen atom, leading to alpha-cleavage.[1][11]

Proposed Fragmentation Pathway:

Fragmentation of Derivatized 1-(2-Hydrazinylethyl)piperidine cluster_mol cluster_frags cluster_ions mol_ion [M]+• frag1 Loss of CH3• mol_ion->frag1 frag2 Piperidine ring fragmentation mol_ion->frag2 frag3 Cleavage of ethyl linker mol_ion->frag3 ion1 m/z [M-15]+ frag1->ion1 ion2 m/z 84 frag2->ion2 ion3 m/z 98 frag3->ion3

Caption: Proposed fragmentation of derivatized 1-(2-Hydrazinylethyl)piperidine.

Key expected ions:

  • Molecular Ion [M]+•: The parent ion of the acetone azine derivative.

  • [M-15]+: Loss of a methyl group from the acetone moiety.

  • m/z 98: A fragment corresponding to the piperidinylethylium ion.

  • m/z 84: A characteristic fragment of the piperidine ring.

Identification of the target compound should be confirmed by comparing the retention time and the mass spectrum with that of a known standard.

Method Validation

A robust analytical method requires thorough validation to ensure its suitability for its intended purpose.[12][13] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[14]

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interfering peaks at the retention time of the analyte.The method is expected to be highly specific due to the selectivity of the GC separation and MS detection.
Linearity Correlation coefficient (r²) ≥ 0.999A linear response is expected over the concentration range of 1-100 µg/mL.[14][15]
Accuracy Recovery of 98-102%Spiked samples at different concentration levels should show good recovery.[14][15]
Precision (Repeatability & Intermediate) RSD < 2% for repeatabilityRSD < 3% for intermediate precisionThe method should provide consistent results within and between analytical runs.[15]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQThe high sensitivity of GC-MS is expected to yield low LOD and LOQ values.
Robustness Consistent results with small, deliberate variations in method parameters.The method should be reliable under minor changes in flow rate, oven temperature ramp, etc.[15]

Conclusion

This application note presents a comprehensive and robust GC-MS method for the analysis of 1-(2-Hydrazinylethyl)piperidine. The protocol, which includes an essential derivatization step, is designed to provide accurate and reliable results for researchers, scientists, and drug development professionals. The detailed method parameters and validation guidelines offer a solid foundation for implementing this analysis in a quality control or research setting.

References

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • ResearchGate. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Available at: [Link]

  • Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Available at: [Link]

  • PubMed. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE. Available at: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • PubMed. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available at: [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]

  • European Journal of Pharmaceutical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • YouTube. (2023). What Is Derivatization In GC-MS? - Chemistry For Everyone. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Hydrazinylethyl)piperidine

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1-(2-Hydrazinylethyl)piperidine. Our focus is on providing practi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1-(2-Hydrazinylethyl)piperidine. Our focus is on providing practical, evidence-based solutions to improve reaction yield and product purity by explaining the causality behind experimental choices.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, which typically proceeds via the nucleophilic substitution of a 1-(2-haloethyl)piperidine with hydrazine.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in this synthesis can stem from several factors, from the choice of reagents to the reaction conditions. Here’s a breakdown of potential causes and their remedies:

  • Incomplete Reaction: The reaction may not have reached completion. The choice of leaving group on the ethylpiperidine substrate is critical. Bromo-derivatives are more reactive than chloro-derivatives in SN2 reactions due to bromide being a better leaving group. However, 1-(2-chloroethyl)piperidine is often used due to its commercial availability and stability.[1][2] To compensate for lower reactivity, you may need to increase the reaction temperature or prolong the reaction time.

  • Side Reactions: The formation of undesired byproducts is a common culprit. A significant side reaction is the double alkylation of hydrazine to form N,N'-bis(2-(piperidin-1-yl)ethyl)hydrazine. To suppress this, a large excess of hydrazine (typically 5-10 equivalents) is recommended to favor the mono-alkylation product statistically.

  • Sub-optimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions or lead to the degradation of the product or reactants. An optimal temperature range, often determined empirically, balances reaction speed with selectivity. For the reaction with 1-(2-chloroethyl)piperidine, a temperature range of 70-100°C is a common starting point.

  • Product Loss During Work-up: 1-(2-Hydrazinylethyl)piperidine is a water-soluble amine. Significant product loss can occur during the aqueous work-up and extraction phases. Ensure the aqueous layer is basified (pH > 10) before extraction to deprotonate the product and increase its solubility in organic solvents. Multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate) are crucial.

Q2: I'm observing a significant amount of an unknown, higher-boiling point impurity. What could it be?

This is a classic sign of the N,N'-bis-alkylation side product mentioned previously.

  • Causality: Hydrazine has two nucleophilic nitrogen atoms. After the first substitution reaction forms your desired product, the remaining -NH2 group in the product can act as a nucleophile and react with another molecule of 1-(2-haloethyl)piperidine. This is especially problematic if the concentration of the halo-reactant is high relative to hydrazine.

  • Mitigation Strategy: The most effective way to minimize this is by adjusting the stoichiometry.

    • Use a Large Excess of Hydrazine: By using a significant molar excess of hydrazine hydrate, you increase the probability that a molecule of 1-(2-haloethyl)piperidine will collide with a hydrazine molecule rather than the already-formed product.

    • Slow Addition: Adding the 1-(2-haloethyl)piperidine dropwise to the heated solution of hydrazine hydrate can help maintain a low concentration of the electrophile throughout the reaction, further disfavoring the second alkylation.

Q3: The purification by distillation is difficult, and I'm losing a lot of my product. Are there better methods?

Purifying polar, water-soluble amines can be challenging. If standard distillation is proving inefficient, consider these points:

  • Azeotropic Removal of Water: Before the final distillation, if hydrazine hydrate was used, much of the water can be removed by azeotropic distillation with a solvent like toluene. This can simplify the final purification.

  • Vacuum Distillation: 1-(2-Hydrazinylethyl)piperidine has a relatively high boiling point. Distillation under reduced pressure (vacuum distillation) is essential to prevent thermal decomposition at the high temperatures required for atmospheric distillation.

  • Alternative Purification - Salt Formation: For some applications, you can purify the product via its salt. Reacting the crude product with an acid (e.g., HCl in isopropanol) can precipitate the hydrochloride salt, which can often be purified by recrystallization. The free base can then be regenerated by treatment with a strong base.

  • Column Chromatography: While less common for bulk purification of such a polar compound, silica gel chromatography can be used. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is necessary to prevent the product from streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 1-(2-chloroethyl)piperidine or 1-(2-bromoethyl)piperidine?

The choice depends on a balance of reactivity, cost, and availability.

Starting MaterialAdvantagesDisadvantages
1-(2-chloroethyl)piperidine More stable, less expensive, widely available as the hydrochloride salt.[1][3]Less reactive, requiring more forcing conditions (higher temperature, longer time).
1-(2-bromoethyl)piperidine More reactive due to bromide being a better leaving group, allowing for milder reaction conditions.Less stable, more expensive, and may not be as readily available.

Recommendation: For most applications, starting with 1-(2-chloroethyl)piperidine hydrochloride is the most practical approach. The hydrochloride salt needs to be neutralized to the free base before the reaction, or the reaction can be run in the presence of an added base to neutralize the HCl as it is formed.

Q2: What are the critical reaction parameters to monitor for yield optimization?

To maximize your yield, focus on optimizing the following parameters:

ParameterRecommended Range/ValueRationale
Hydrazine Molar Excess 5 to 10 equivalentsMinimizes the formation of the N,N'-bis-alkylated byproduct.
Temperature 70 - 110 °CBalances reaction rate and selectivity. Lower end for bromo- starting material, higher for chloro-.
Solvent Ethanol, Isopropanol, or neatA protic solvent can facilitate the reaction. Often, using a large excess of hydrazine hydrate itself can serve as the solvent.
Reaction Time 4 - 24 hoursDependent on temperature and substrate reactivity. Should be monitored by TLC or GC-MS.
Q3: How can I effectively monitor the progress of the reaction?

Monitoring the consumption of the starting material is key to determining the optimal reaction time.

  • Thin-Layer Chromatography (TLC): This is a simple and effective method.

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A polar solvent system is required. A good starting point is a mixture of Dichloromethane:Methanol:Ammonia (e.g., 90:9:1).

    • Visualization: The starting material and product are amines and can be visualized using a ninhydrin stain (which will show the primary hydrazine group of the product as a different color) or by exposure to iodine vapor. The disappearance of the 1-(2-haloethyl)piperidine spot indicates reaction completion.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 1-(2-Hydrazinylethyl)piperidine

This protocol is a general guideline. Optimization may be required.

  • Reagent Preparation: If starting with 1-(2-chloroethyl)piperidine hydrochloride, it must be converted to the free base.

    • Dissolve the hydrochloride salt in water.

    • Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >12.

    • Extract the free base into an organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure. Caution: The free base can be volatile.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (5-10 molar equivalents).

    • Begin stirring and heat the hydrazine hydrate to the desired reaction temperature (e.g., 90-100 °C).

    • Add the 1-(2-chloroethyl)piperidine free base dropwise to the heated hydrazine hydrate over 30-60 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to reflux for the determined time (e.g., 8-12 hours).

    • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully add a strong base (e.g., solid NaOH pellets) until the solution is saturated to "salt out" the organic product.

    • Extract the product multiple times with a suitable organic solvent (e.g., dichloromethane or toluene).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain 1-(2-Hydrazinylethyl)piperidine as a colorless to pale yellow oil.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Starting Material Preparation cluster_reaction Step 2: Nucleophilic Substitution cluster_purification Step 3: Work-up & Purification Prep 1-(2-chloroethyl)piperidine HCl Base Add NaOH/KOH (aq) pH > 12 Prep->Base Extract_Freebase Extract with DCM Base->Extract_Freebase Dry_Freebase Dry & Concentrate Extract_Freebase->Dry_Freebase Freebase Free Base Dry_Freebase->Freebase Addition Slow Addition of Free Base Freebase->Addition Hydrazine Hydrazine Hydrate (5-10 eq) Heat to 90-100°C Hydrazine->Addition Reflux Reflux for 8-12h Monitor by TLC Crude_Mixture Crude Reaction Mixture Reflux->Crude_Mixture Workup Cool & Saturate with NaOH Crude_Mixture->Workup Extract_Product Extract with DCM/Toluene Workup->Extract_Product Dry_Product Dry & Concentrate Extract_Product->Dry_Product Purify Vacuum Distillation Dry_Product->Purify Final_Product Pure Product Purify->Final_Product

Caption: General workflow for the synthesis of 1-(2-Hydrazinylethyl)piperidine.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up Issues Start Low Yield Observed Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn High_Impurity High Impurity Levels? Start->High_Impurity Low_Recovery Low Recovery After Extraction? Start->Low_Recovery Sol_Temp Increase Temperature or Reaction Time Incomplete_Rxn->Sol_Temp Yes Sol_Reagent Switch to Bromo-derivative Incomplete_Rxn->Sol_Reagent Yes Sol_Excess Increase Hydrazine Excess (5-10x) High_Impurity->Sol_Excess Yes Sol_Addition Add Halo-reagent Slowly High_Impurity->Sol_Addition Yes Sol_pH Ensure Aqueous Layer pH > 10 Before Extraction Low_Recovery->Sol_pH Yes Sol_Extract Increase Number of Extractions Low_Recovery->Sol_Extract Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • 1-(2-Chloroethyl)piperidine hydrochloride. SGRL. Available at: [Link]

  • Process for preparing 2-piperidinoethyl chloride hydrochloride.Google Patents.
  • 1-(2-Chloroethyl)piperidine Hydrochloride. Pipzine Chemicals. Available at: [Link]

  • Piperidine, 1-(2-chloroethyl)-, hydrochloride. PubChem. Available at: [Link]

Sources

Optimization

How to remove impurities from 1-(2-Hydrazinylethyl)piperidine

An essential precursor in pharmaceutical research and complex organic synthesis, 1-(2-Hydrazinylethyl)piperidine is a bifunctional molecule whose utility is critically dependent on its purity. The presence of residual st...

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in pharmaceutical research and complex organic synthesis, 1-(2-Hydrazinylethyl)piperidine is a bifunctional molecule whose utility is critically dependent on its purity. The presence of residual starting materials, byproducts, or degradation products can lead to ambiguous experimental results, low yields in subsequent steps, and complications in biological assays.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purity issues and implementing effective purification strategies for 1-(2-Hydrazinylethyl)piperidine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when handling and analyzing 1-(2-Hydrazinylethyl)piperidine.

Q1: What are the likely impurities in my sample of 1-(2-Hydrazinylethyl)piperidine?

A: The impurity profile is heavily dependent on the synthetic route employed. However, most syntheses will share a common set of potential contaminants. Understanding these impurities is the first step toward selecting an appropriate purification method.

Table 1: Potential Impurities and Their Origins

Impurity Name Structure/Formula Likely Origin Physicochemical Properties & Removal Considerations
Hydrazine (or Hydrazine Hydrate) N₂H₄ (or N₂H₄·H₂O) Unreacted starting material. Highly polar and water-soluble. Can often be removed by aqueous washes or acid-base extraction.[1][2]
1-(2-Chloroethyl)piperidine (or bromo- analogue) C₇H₁₄ClN Unreacted starting material. Less basic than the product. Can be separated by careful acid-base extraction or chromatography.
N,N'-bis[2-(piperidin-1-yl)ethyl]hydrazine C₁₄H₃₀N₄ Over-alkylation byproduct. High-boiling impurity. Difficult to separate by distillation. Chromatography or crystallization may be required.
Oxidation Products (e.g., Diimide, Hydrazone) Varied Exposure of the hydrazine moiety to atmospheric oxygen.[3] Often colored (yellow/brown). May be more polar or less basic than the parent compound.
Residual Solvents e.g., Ethanol, DMF, DMSO Reaction or workup solvent. Can typically be removed under high vacuum, but may require care if the product is thermally sensitive.

| Water | H₂O | Aqueous workup or use of hydrazine hydrate. | Can be removed by drying over KOH followed by distillation or by azeotropic removal with a suitable solvent.[4] |

Q2: My compound is a colorless oil that has turned yellow or brown. Does this indicate degradation?

A: Yes, this is a strong indicator of degradation. Hydrazine derivatives are powerful reducing agents and are susceptible to oxidation by atmospheric oxygen.[3] This process can lead to the formation of various colored byproducts, including diimides and other oxidized species. While a slight yellow tint may be acceptable for some applications, significant discoloration suggests a considerable loss of purity and the presence of potentially reactive impurities.

Q3: How should I properly store 1-(2-Hydrazinylethyl)piperidine to prevent degradation?

A: Proper storage is crucial to maintain the integrity of the compound. Hydrazine solutions are generally stable if contact with air and oxidizing agents is avoided.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Temperature: Keep in a refrigerator or freezer at a low temperature to slow the rate of any potential decomposition pathways.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Container: Use a clean, dry glass container with a tightly sealing cap. Hydrazine solutions can slowly leach silica from glass over long periods and may attack rubber or cork stoppers.[3]

Q4: What analytical techniques are best for assessing the purity of my compound?

A: A combination of methods is often ideal for a complete picture of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying organic impurities. The presence of unexpected signals or incorrect integration values can quantify impurities. Proton NMR has been effectively used to study hydrazine metabolism and identify related compounds in solution.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile impurities. However, alkylhydrazines can be challenging to analyze directly via GC due to their high polarity and potential for thermal degradation or interaction with the column.[6] Derivatization, for example, by reacting the hydrazine with acetone to form a more stable azine, can significantly improve analysis.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often more suitable for the direct analysis of polar, non-volatile, or thermally sensitive compounds like hydrazine derivatives.

Part 2: Troubleshooting and Purification Guides

This section provides a logical framework and actionable solutions for common purification challenges.

Initial Purification Strategy Workflow

Before beginning any purification, a simple analytical test (like ¹H NMR or TLC) on the crude product can help you choose the most effective path.

G cluster_methods start Crude Product Analysis (¹H NMR, TLC, GC-MS) impurity_type Identify Major Impurity Type start->impurity_type salts Inorganic Salts / Water impurity_type->salts Polar, non-volatile starting_materials Starting Materials (e.g., Hydrazine) impurity_type->starting_materials Different basicity/ boiling point byproducts High-Boiling Byproducts impurity_type->byproducts Similar properties to product oxidation Colored/Oxidation Products impurity_type->oxidation Colored extraction Acid-Base Extraction salts->extraction starting_materials->extraction distillation Vacuum Distillation starting_materials->distillation byproducts->distillation chromatography Modified Column Chromatography byproducts->chromatography oxidation->chromatography

Caption: Decision workflow for selecting a purification method.

Problem 1: My sample contains unreacted starting materials and/or inorganic salts.

This is a very common scenario, especially when an excess of hydrazine is used to drive the reaction to completion. The solution often contains the desired product, excess hydrazine, and salts from the workup.

Root Cause: Incomplete reaction or use of excess reagents. Optimal Solution: Acid-Base Extraction.

This technique leverages the basicity of the piperidine and hydrazine functional groups. By treating an organic solution of the crude product with aqueous acid, the basic nitrogen atoms are protonated, forming water-soluble ammonium/hydrazinium salts.[8][9] Neutral organic impurities remain in the organic layer, while the protonated product moves to the aqueous layer.

G start 1. Dissolve crude product in organic solvent (e.g., DCM, Ether) add_acid 2. Extract with dilute aq. HCl (e.g., 1M HCl) start->add_acid separate1 3. Separate Layers add_acid->separate1 org_layer1 Organic Layer: Neutral Impurities (Discard) separate1->org_layer1 Top/Bottom aq_layer1 Aqueous Layer: Protonated Product & Protonated Hydrazine separate1->aq_layer1 Bottom/Top basify 4. Basify aqueous layer with NaOH or K₂CO₃ to pH > 12 (cool in ice bath) aq_layer1->basify extract_back 5. Extract with fresh organic solvent (3x) basify->extract_back separate2 6. Separate Layers extract_back->separate2 aq_layer2 Aqueous Layer: Inorganic Salts (Discard) separate2->aq_layer2 Bottom/Top org_layer2 Organic Layer: Pure Product separate2->org_layer2 Top/Bottom finish 7. Dry (Na₂SO₄), filter, and evaporate solvent org_layer2->finish

Caption: Step-by-step workflow for purification via acid-base extraction.

Problem 2: I am struggling to purify my compound using standard silica gel column chromatography.

Users often report significant peak tailing, smearing, or even complete loss of the compound on a standard silica gel column.

Root Cause: Strong acid-base interaction. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Highly basic compounds like 1-(2-Hydrazinylethyl)piperidine interact strongly with these acidic sites, leading to poor chromatographic performance.[10]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent (mobile phase). This "competes" with your product for the acidic sites on the silica, improving peak shape and recovery.

  • Alternative Stationary Phase: Use a less acidic or a basic stationary phase, such as alumina.

Table 2: Comparison of Chromatographic Strategies

Strategy Description Advantages Disadvantages
Silica + Basic Modifier Standard silica gel with 0.5-2% triethylamine (TEA) or 7N ammonia in methanol added to the eluent. Utilizes readily available silica gel. Often very effective. Can alter the polarity of the eluent system; modifier must be removed from fractions.
Alumina (Basic or Neutral) Replacing silica gel with alumina as the stationary phase. Excellent for purifying basic compounds; avoids the need for mobile phase modifiers. Separation selectivity may differ from silica; alumina can sometimes be less forgiving for certain compound classes.

| Reverse-Phase (C18) | For less polar derivatives, using a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile). | Can be very effective; often uses acidic modifiers (TFA, formic acid) which protonate the amine and give sharp peaks. | Requires the compound to be soluble in the mobile phase; may not be suitable for highly polar compounds. |

Problem 3: My compound is decomposing during distillation.

Even when using a vacuum, you might observe charring, discoloration, or poor recovery, suggesting the compound is not stable at the required distillation temperature.

Root Cause: Thermal instability. While vacuum distillation lowers the boiling point, some compounds, particularly those with weak bonds like the N-N bond in hydrazines, can still decompose.[11][12] Decomposition can be catalyzed by impurities or acidic surfaces on the glassware.[3]

Solutions:

  • Improve the Vacuum: Use a better vacuum pump to further decrease the boiling point. A pressure below 1 mmHg is often necessary for sensitive compounds.

  • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the compound travels, reducing the time it spends at high temperatures.

  • Passivate Glassware: In rare cases of extreme sensitivity, glassware can be washed with a dilute ammonia solution and dried thoroughly before use to neutralize any acidic sites.

  • Consider Alternatives: If thermal decomposition is unavoidable, non-thermal methods like modified column chromatography or crystallization (if the product is a solid or can form a solid salt) should be prioritized.

Part 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the crude product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Analysis:

    • Confirm Structure: Verify the presence of characteristic peaks for the piperidine ring protons, the two ethyl (-CH₂-CH₂-) groups, and the -NH₂ protons of the hydrazine. The NH₂ protons are often broad and may exchange with D₂O.

    • Check for Impurities: Look for signals corresponding to starting materials (e.g., vinyl protons if an elimination side reaction occurred) or residual solvents.

    • Integration: Use a well-resolved signal from your product to set an integration value (e.g., the two protons alpha to the piperidine nitrogen). Compare this to the integrals of impurity peaks to estimate the relative molar ratio and thus the purity.

Protocol 2: Purification by Vacuum Distillation

This protocol is for removing lower-boiling solvents or separating from non-volatile or significantly higher-boiling impurities.

  • Safety First: Conduct the distillation in a fume hood behind a blast shield. Ensure there are no air leaks in the system, as heated hydrazine vapor can be explosive.[3]

  • Apparatus Setup:

    • Use a round-bottom flask no more than two-thirds full, containing a magnetic stir bar for smooth boiling.[13]

    • Assemble a short-path distillation apparatus. Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.

    • Connect the vacuum adapter to a cold trap and then to a vacuum pump.[13]

  • Procedure:

    • Begin stirring and apply the vacuum. Any low-boiling solvents will be removed first and collected in the cold trap.

    • Once a stable, low pressure is achieved, slowly heat the distillation flask using an oil bath.

    • Collect fractions based on the boiling point at the recorded pressure. The main product should distill over a narrow temperature range.

    • Once the product is collected, remove the heating bath and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 3: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral impurities, excess hydrazine, and inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer (which now contains your protonated product) into a clean Erlenmeyer flask. Discard the organic layer (containing neutral impurities).

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 5M NaOH solution dropwise with stirring until the pH is >12 (check with pH paper). Your product should deprotonate and may form an oily layer.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free-based product back into an organic solvent (e.g., DCM) three times, using about one-third of the original organic volume for each extraction.

  • Final Steps: Combine the organic extracts. Dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

References

  • Google Patents. (1969).
  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

  • Attygalle, A., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents. (1982).
  • H2O GmbH. Vacuum distillation | Purpose & how it works. [Link]

  • University of Waterloo, Engineering Ideas Clinic. Acid and Base Extraction. [Link]

  • ResearchGate. (Various Authors). ¹H NMR (400 MHz) spectra of probe 1 in DMSO-d6. [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wang, L., et al. (2023). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • SpectraBase. Hydrazine. [Link]

  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. [Link]

  • ResearchGate. Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. [Link]

  • Google Patents. (1996).
  • Sanins, S. M., et al. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Archives of Toxicology. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • National Institutes of Health (NIH). (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. [Link]

  • ResearchGate. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. [Link]

  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]

  • ACS Publications. (2024). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. [Link]

  • ResearchGate. ¹H NMR spectra of compound F1 (the top) and its hydrazine adduct (the.... [Link]

  • Liu, D., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • ACS Publications. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

  • Reddit. (2020). How to quench excess hydrazine monohydrate. [Link]

  • YouTube. (2012). Silica Column Chromatography. [Link]

  • National Institutes of Health (NIH). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • The Royal Society of Chemistry. H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. [Link]

  • Google Patents. (2010). Method for removing hydrazine compounds.
  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. Analytical Methods. [Link]

  • YouTube. (2025). How To Activate Silica Gel For Column Chromatography?. [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • National Institutes of Health (NIH). (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

  • Google Patents. (1985).
  • Organic Syntheses. 2-methyl-2-phenyl-4-pentenal. [Link]

  • YouTube. (2022). Vacuum Distillation. [Link]

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Troubleshooting

1-(2-Hydrazinylethyl)piperidine stability and degradation issues

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability and degradation of 1-(2-Hydrazinylethyl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability and degradation of 1-(2-Hydrazinylethyl)piperidine. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Section 1: Core Concepts and General Handling

This section addresses fundamental questions about the nature of 1-(2-Hydrazinylethyl)piperidine and the best practices for its storage and handling to minimize degradation from the outset.

Q1: What is 1-(2-Hydrazinylethyl)piperidine and what are its primary stability concerns?

1-(2-Hydrazinylethyl)piperidine is a bifunctional organic molecule featuring a saturated piperidine ring and a terminal primary hydrazine group connected by an ethyl linker. The piperidine moiety is a cyclic secondary amine, generally stable under normal conditions. The primary concern for stability arises from the hydrazinyl group (-NHNH2), which is susceptible to oxidation and can react with various electrophiles.

The key stability issues to be aware of are:

  • Autoxidation: The hydrazine group can be oxidized by atmospheric oxygen, especially in the presence of metal ions, leading to the formation of reactive intermediates and degradation products.

  • Hydrolysis of Derivatives: In solution, particularly in the presence of carbonyl compounds (aldehydes and ketones), 1-(2-Hydrazinylethyl)piperidine can form hydrazones, which may be susceptible to hydrolysis.[1]

  • Thermal Decomposition: Like many hydrazine derivatives, this compound can be sensitive to high temperatures, which can lead to cleavage of the N-N bond and other fragmentation pathways.[2]

Q2: What are the recommended storage and handling conditions for 1-(2-Hydrazinylethyl)piperidine to ensure its stability?

To maintain the integrity of 1-(2-Hydrazinylethyl)piperidine, it is crucial to minimize its exposure to atmospheric oxygen, moisture, light, and heat.

Parameter Recommendation Rationale
Temperature Store at 2-8°C.Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby preventing autoxidation.
Container Use a tightly sealed, amber glass bottle.Protects from light, which can catalyze degradation, and prevents moisture ingress.
Handling Handle in a well-ventilated area, preferably in a fume hood or glovebox.Ensures user safety and minimizes exposure to air and moisture during transfers.

Section 2: Troubleshooting Experimental Failures

This section provides a troubleshooting guide for common issues encountered during experiments involving 1-(2-Hydrazinylethyl)piperidine, linking them to potential stability and degradation problems.

Q3: My reaction yield is consistently low when using a fresh bottle of 1-(2-Hydrazinylethyl)piperidine. What could be the cause?

Low yields, even with a newly opened reagent, can often be traced back to improper handling or reaction setup that inadvertently promotes degradation.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere. The hydrazine functional group is sensitive to oxidation.

  • Solvent Purity: Use anhydrous and deoxygenated solvents. Residual water can participate in side reactions, and dissolved oxygen can lead to oxidative degradation.

  • Reagent Purity: Verify the purity of your other reagents. The presence of electrophilic impurities can consume the nucleophilic hydrazine.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can cause thermal decomposition.

Q4: I am observing unexpected byproducts in my reaction mixture. How can I identify if they are related to the degradation of 1-(2-Hydrazinylethyl)piperidine?

The appearance of unexpected spots on TLC or peaks in GC-MS/LC-MS can be indicative of degradation. The nature of the byproducts can provide clues to the degradation pathway.

Potential Degradation Products and Their Origin:

Potential Degradation Product Possible Origin Analytical Signature
Piperidine Cleavage of the ethylhydrazine side chain.A more volatile peak in GC-MS with a mass corresponding to C5H11N.
N-Amino-piperidine Cleavage of the ethyl linker.A peak in GC-MS or LC-MS with a mass corresponding to C5H12N2.
Hydrazones Reaction with carbonyl-containing impurities or solvents (e.g., acetone).Will have a mass corresponding to the adduct of 1-(2-Hydrazinylethyl)piperidine and the carbonyl compound.
Oxidized Species Autoxidation.May appear as multiple, more polar spots on TLC or broader peaks in chromatography.

Section 3: Assessing Product Purity and Degradation

Proactive assessment of the purity of 1-(2-Hydrazinylethyl)piperidine is essential for reliable experimental results. This section provides guidance on how to analyze the compound for signs of degradation.

Q5: How can I quantitatively assess the purity of my 1-(2-Hydrazinylethyl)piperidine sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of 1-(2-Hydrazinylethyl)piperidine and identifying potential impurities. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 1-(2-Hydrazinylethyl)piperidine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

  • GC-MS Conditions (Example):

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

Data Analysis:

  • The purity can be estimated by the area percentage of the main peak corresponding to 1-(2-Hydrazinylethyl)piperidine.

  • The mass spectrum of the main peak should be consistent with the molecular weight of the compound (C7H17N3, MW: 143.23 g/mol ).

  • Identify any impurity peaks by comparing their mass spectra with a library of known compounds. Pay close attention to masses corresponding to the potential degradation products listed in the table above.

Q6: Are there alternative analytical methods to GC-MS for purity assessment?

Yes, several other techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a suitable method, especially if the compound is derivatized to contain a chromophore. Derivatization with an aromatic aldehyde can form a stable hydrazone that is readily detectable by UV.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can be used to identify and quantify impurities if they are present in sufficient concentration. The presence of unexpected signals may indicate degradation.

  • Titration: A simple acid-base titration can be used to determine the overall basicity of the sample, which can be an indicator of purity. However, this method is not specific and will not distinguish between the target compound and other basic impurities.

Section 4: Visualization of Degradation Pathways and Workflows

Visual aids can help in understanding the complex processes of degradation and the steps involved in ensuring experimental success.

degradation_pathways cluster_autoxidation Autoxidation cluster_hydrolysis Hydrolysis of Derivatives cluster_thermal Thermal Degradation main 1-(2-Hydrazinylethyl)piperidine radical Hydrazinyl Radical main->radical O2, Metal Ions hydrazone Hydrazone Adduct main->hydrazone + R2C=O cleavage N-N Bond Cleavage main->cleavage High Temp. peroxide Hydroperoxide Intermediate radical->peroxide + O2 oxidized Oxidized Products peroxide->oxidized Further Reactions carbonyl Aldehyde/Ketone carbonyl->hydrazone hydrazone->main + H2O (Reversible) fragmentation Fragmentation Products cleavage->fragmentation Rearrangement

Caption: Potential degradation pathways for 1-(2-Hydrazinylethyl)piperidine.

experimental_workflow start Start: New Reagent storage Proper Storage (2-8°C, Inert Gas, Dark) start->storage handling Handling in Inert Atmosphere storage->handling reaction Reaction Setup (Anhydrous, Deoxygenated Solvent) handling->reaction analysis In-Process Control (TLC, LC-MS) reaction->analysis troubleshoot Troubleshooting: - Low Yield - Byproducts reaction->troubleshoot workup Work-up & Purification analysis->workup final_product Final Product workup->final_product workup->troubleshoot purity_check Purity Check (GC-MS, NMR) troubleshoot->purity_check Investigate purity_check->handling Re-evaluate

Caption: Recommended workflow to ensure experimental success.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (2018). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE For Synthesis. Retrieved from [Link]

  • Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • PubMed. (2007). Autoxidation of hydrazones. Some new insights. Retrieved from [Link]

  • NASA Technical Reports Server. (1964). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.
  • MDPI. (n.d.). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Retrieved from [Link]

  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Autoxidation of Hydrazones. Some New Insights. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Retrieved from [Link]

  • Semantic Scholar. (1994). The biodegradation of piperazine and structurally-related linear and cyclic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic parameters for thermal decomposition of hydrazine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. Retrieved from [Link]

  • Google Books. (n.d.). Inorganic Hydrazine Derivatives.
  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of mono‐N‐substituted hydrazine/hydrazide derivatives. Retrieved from [Link]

  • DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

  • PubMed. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • DTIC. (n.d.). The Thermal and Catalytic Decomposition of Methylhydrazines. Retrieved from [Link]

  • ACS Publications. (n.d.). STUDIES ON HYDRAZINE. THE HYDROLYSIS OF DIMETHYLKETAZINE AND THE EQUILIBRIUM BETWEEN HYDRAZINE AND ACETONE. Retrieved from [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Autoxidation process of hydrazine analogues and ROS production. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of piperidinium-functionalized polyethylene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). Thermal decomposition of high-nitrogen energetic compounds - Dihydrazido-S-tetrazine salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications. Retrieved from [Link]

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  • YouTube. (2022, March 15). Autoxidation. Retrieved from [Link]

Sources

Optimization

Common pitfalls in the handling of 1-(2-Hydrazinylethyl)piperidine

Technical Support Center: 1-(2-Hydrazinylethyl)piperidine From the desk of the Senior Application Scientist Welcome to the technical support guide for 1-(2-Hydrazinylethyl)piperidine. This document is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Hydrazinylethyl)piperidine

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 1-(2-Hydrazinylethyl)piperidine. This document is designed for researchers, chemists, and drug development professionals who utilize this bifunctional molecule in their work. The unique combination of a tertiary amine (piperidine) and a terminal primary hydrazine group makes it a valuable synthetic intermediate, but also introduces specific challenges in handling, storage, and reaction control. This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) on Safety & Handling

This section addresses the most common questions regarding the safe storage and handling of 1-(2-Hydrazinylethyl)piperidine. The guidance is based on the established safety profiles of its core functional groups: substituted hydrazines and piperidines.

Q1: What are the primary hazards associated with 1-(2-Hydrazinylethyl)piperidine?

A1: Due to the lack of a specific, comprehensive safety datasheet for this exact molecule, we must infer its hazards from the hydrazine and piperidine moieties.

  • Hydrazine Moiety: Hydrazine and its derivatives are known to be corrosive and can cause severe skin and eye damage upon contact.[1][2] They are often strong skin sensitizers, meaning initial exposure can lead to an allergic response upon subsequent contact.[1] Inhalation of hydrazine vapors can cause irritation to the nose, throat, and respiratory system, potentially leading to pulmonary edema.[1][3] Systemic effects from significant exposure may include dizziness, nausea, and damage to the liver, kidneys, and central nervous system.[1] The National Institute for Occupational Safety and Health (NIOSH) lists hydrazine as a "potential occupational carcinogen".[1]

  • Piperidine Moiety: Piperidine is a strong organic base that is also corrosive and can cause skin and eye irritation.[4][5]

Therefore, 1-(2-Hydrazinylethyl)piperidine should be handled as a corrosive, toxic, and potentially carcinogenic substance with skin-sensitizing properties. All handling must be performed with appropriate engineering controls and personal protective equipment.[2]

Q2: What are the correct storage conditions for this compound?

A2: Proper storage is critical to maintain the compound's purity and ensure safety. Hydrazines are susceptible to air oxidation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Temperature: Store in a cool, dry, well-ventilated area.[5] Keep away from direct sunlight and heat sources.[6]

  • Container: Use a tightly sealed, clearly labeled container. Check regularly for leaks.[7]

  • Location: Store in a designated area for toxic and reactive chemicals, away from incompatible materials.[7]

Q3: What chemicals and materials are incompatible with 1-(2-Hydrazinylethyl)piperidine?

A3: Incompatibility can lead to dangerous reactions or degradation of the material. The following should be strictly avoided:

Incompatible Material ClassReason for IncompatibilityPotential Outcome
Strong Oxidizing Agents The hydrazine group is a powerful reducing agent.Violent, exothermic reaction; fire or explosion hazard.
Strong Acids The piperidine and hydrazine groups are basic.Strong exothermic neutralization reaction.
Aldehydes & Ketones The primary hydrazine reacts to form hydrazones.Unintended reaction upon storage/mixing.
Certain Metals & Metal Oxides Can catalyze the decomposition of hydrazine.Exothermic decomposition, pressure buildup.
Rubber and Cork Hydrazine solutions can attack these materials.[6]Degradation of seals and storage containers.

Q4: How do I properly dispose of waste containing this chemical?

A4: Waste containing 1-(2-Hydrazinylethyl)piperidine must be treated as hazardous. Do not dispose of it down the drain. Collect all waste in a dedicated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous chemical waste disposal, which typically involves collection by a certified environmental management company.

Section 2: Experimental Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 1-(2-Hydrazinylethyl)piperidine, with a focus on its most common application: hydrazone formation.

Workflow: Safe Handling of 1-(2-Hydrazinylethyl)piperidine

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Butyl Rubber Gloves, Goggles, Face Shield, Lab Coat) Hood Work in a Certified Chemical Fume Hood PPE->Hood Inert Prepare Inert Atmosphere (Nitrogen/Argon) Hood->Inert Retrieve Retrieve from Storage Inert->Retrieve Weigh Weigh/Measure Required Amount Retrieve->Weigh React Add to Reaction Vessel Under Inert Atmosphere Weigh->React Quench Quench Unused Reagent (If necessary, follow protocol) React->Quench Waste Collect All Waste in Labeled Hazardous Waste Container Quench->Waste Decon Decontaminate Glassware & Work Area Waste->Decon Store Return Reagent to Proper Storage Decon->Store

Caption: Standard workflow for safely handling potent reagents like 1-(2-Hydrazinylethyl)piperidine.

Q5: My hydrazone formation reaction has a low yield. What are the likely causes?

A5: Low yield in hydrazone synthesis is a common issue that can typically be traced to one of several factors:

  • Plausible Cause 1: Incorrect pH. The reaction is acid-catalyzed, but the hydrazine is also a base. If the pH is too low (highly acidic), the hydrazine's lone pair of electrons will be protonated, rendering it non-nucleophilic and stopping the reaction.[8] If the pH is too high (basic or neutral), the catalysis is inefficient as the carbonyl oxygen is not sufficiently activated.[8]

    • Recommended Solution: The optimal pH is typically mildly acidic, between 4 and 6.[8] Add a catalytic amount of a weak acid like acetic acid. Monitor the pH and adjust as necessary.

  • Plausible Cause 2: Reversible Reaction & Water. Hydrazone formation is a reversible equilibrium reaction that produces water as a byproduct.[8] If water is allowed to accumulate, the equilibrium can shift back towards the starting materials (Le Châtelier's principle), especially for alkyl hydrazones.[8]

    • Recommended Solution: If your reaction is sensitive to hydrolysis, remove water as it forms. This can be accomplished by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by including a dehydrating agent like anhydrous magnesium sulfate in the reaction mixture.

  • Plausible Cause 3: Poor Reagent Quality. The 1-(2-Hydrazinylethyl)piperidine may have degraded due to improper storage (e.g., exposure to air). The aldehyde or ketone starting material may also be impure.

    • Recommended Solution: Ensure the purity of your starting materials. If degradation of the hydrazine is suspected, consider purifying it via distillation under reduced pressure or using a fresh bottle. Check the purity of the carbonyl compound via NMR or another suitable technique.

Q6: I'm observing a significant, unexpected byproduct in my reaction. What could it be?

A6: The most common byproduct in hydrazone synthesis is an azine .

  • Plausible Cause: Azine Formation. This occurs when the initially formed hydrazone is attacked by a second molecule of the aldehyde or ketone, or more commonly, when one molecule of un-substituted hydrazine (if present as an impurity) reacts with two molecules of the carbonyl compound.[8][9] This side reaction consumes your carbonyl starting material and complicates purification.

    • Recommended Solution: To minimize azine formation, try using a slight excess (1.1 to 1.2 equivalents) of the 1-(2-Hydrazinylethyl)piperidine relative to the carbonyl compound. This ensures the carbonyl is consumed by your desired reagent. Running the reaction at a lower temperature can also sometimes favor the desired pathway.

Competing Reaction Pathways: Hydrazone vs. Azine

cluster_reactants Reactants Hydrazine 1-(2-Hydrazinylethyl)piperidine Hydrazone Desired Hydrazone Hydrazine->Hydrazone 1 eq. Ketone Ketone Ketone (R₂C=O) Ketone->Hydrazone Azine Azine Byproduct (R₂C=N-N=CR₂) Ketone->Azine 2 eq. Ketone + Impurity (N₂H₄)

Caption: The desired reaction forms a hydrazone, while a common side reaction forms an azine.

Q7: My product is difficult to purify. Any suggestions?

A7: The basic piperidine ring and polar hydrazine/hydrazone group can make purification challenging.

  • Plausible Cause 1: Product is an Oil. Many hydrazones are oils or low-melting solids that are difficult to crystallize.

    • Recommended Solution: First, try trituration. This involves stirring the crude oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization or wash away impurities. If this fails, column chromatography is the next step.

  • Plausible Cause 2: Streaking on Silica Gel. The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to poor separation (streaking).

    • Recommended Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine. This is typically done by adding ~1% triethylamine to your eluent system. Alternatively, using a less acidic stationary phase like alumina may provide better results.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common procedures. Always perform a risk assessment before beginning any new experiment.

Protocol 1: General Procedure for Hydrazone Formation

This protocol describes a general method for reacting 1-(2-Hydrazinylethyl)piperidine with an aldehyde or ketone.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Addition of Hydrazine: Under ambient conditions, add 1-(2-Hydrazinylethyl)piperidine (1.05 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-3 drops) to the reaction mixture to achieve a pH between 4 and 6. Causality Note: This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.[8]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl compound is consumed.[8]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the acetic acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hydrazone.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting guide (Q7).[8]

Protocol 2: Purity Assessment by GC-MS (Conceptual)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of volatile compounds and identifying impurities.[10]

  • Sample Preparation: Accurately weigh ~10 mg of the 1-(2-Hydrazinylethyl)piperidine sample into a GC vial. Dissolve and dilute with a suitable solvent like methanol or dichloromethane.

  • Derivatization (Optional but Recommended): To improve chromatographic behavior and prevent on-column reactions, the hydrazine can be derivatized. Add a small amount of a simple ketone like acetone to the vial to convert the hydrazine quantitatively to its corresponding hydrazone (acetone azine).[11] This derivative is more stable and typically chromatographs better.

  • GC-MS Instrument Settings (Typical):

    • Column: A standard non-polar or mid-polar column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • MS Detector: Scan in electron ionization (EI) mode over a mass range of m/z 40-400.

  • Analysis: Inject the sample. The resulting chromatogram will show peaks corresponding to the main component and any impurities. The mass spectrum of each peak can be used to identify its structure by comparing it to a spectral library or through manual interpretation. Potential impurities could include starting materials from its synthesis or degradation products like oxidation byproducts.

References

  • Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]

  • Mallak Specialties Pvt Ltd. (2018). N-(2-Hydroxyethyl) Piperidine Technical Data Sheet. [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]

  • Google Patents. (1985).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45791387, 1-(2-Hydrazinylethyl)piperidine hydrochloride. [Link]

  • Wang, Z., et al. (2021). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]

  • Farmer, S., et al. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Chapter 6: Analytical Methods for Hydrazines. [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. MATEC Web of Conferences. [Link]

  • Hart, E. J. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

  • ResearchGate. (2025). Nucleophilic Reactivities of Hydrazines and Amines. [Link]

  • Occupational Safety and Health Administration (OSHA). HYDRAZINE Method no.: 20. [Link]

  • Berka, A., & Zýka, J. (1956). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Analytical Chemistry. [Link]

  • Organic Chemistry Portal. Hydrazine. [Link]

  • University of New Mexico. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. [Link]

  • Frostburg State University Chemistry Department. (2018). Oximes and Hydrazones. YouTube. [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Smolenkov, A. D. (2025). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

  • Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF 2-CHLOROPYRIDINES WITH ALDEHYDE-DERIVED HYDRAZONES: A DIRECT AND MODULAR ACCESS TO[12][13][14]TRIAZOLO[4,3-a]PYRIDINES. [Link]

  • Canyon Components. PIPERIDINE Chemical compatibility. [Link]

  • National Institutes of Health (NIH). (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. [Link]

  • Oxford Academic. (2021). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. [Link]

  • University of New Mexico Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. [Link]

  • Loba Chemie. 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE. [Link]

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Troubleshooting

Technical Support Center: Monitoring Reactions with 1-(2-Hydrazinylethyl)piperidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions involvi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving 1-(2-Hydrazinylethyl)piperidine. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Part 1: Understanding Your Reagent: 1-(2-Hydrazinylethyl)piperidine

Before troubleshooting, a clear understanding of the primary reagent is crucial. 1-(2-Hydrazinylethyl)piperidine possesses two key structural features that dictate its reactivity: a basic piperidine ring and a nucleophilic hydrazine group. The hydrazine moiety (-NHNH₂) is the primary reactive site for forming hydrazones with aldehydes and ketones.

Key Characteristics:

  • Nucleophilicity: The terminal nitrogen of the hydrazine group is highly nucleophilic and will readily attack carbonyl carbons.

  • Basicity: The piperidine nitrogen is a strong base. This can influence the reaction medium's pH and may lead to unwanted side reactions if not properly controlled.

  • Polarity: The presence of multiple nitrogen atoms makes this a polar molecule, which influences its solubility and chromatographic behavior.

Part 2: Core Application: Hydrazone Formation

The most common application for 1-(2-Hydrazinylethyl)piperidine is the formation of hydrazones through condensation with a carbonyl compound (aldehyde or ketone). This reaction is fundamental in various synthetic pathways, including the Wolff-Kishner reduction.[1]

The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N bond.[2]

G cluster_0 Hydrazone Formation reagents Piperidine-Hydrazine + Aldehyde/Ketone intermediate Tetrahedral Intermediate (Hemiaminal-like) reagents->intermediate Nucleophilic Attack product Hydrazone + Water intermediate->product Dehydration (often acid-catalyzed)

Caption: General workflow for hydrazone formation.

Part 3: Reaction Monitoring - Techniques & Troubleshooting

Effective reaction monitoring is the key to optimizing yield, minimizing side products, and determining the reaction endpoint.

Thin-Layer Chromatography (TLC)

TLC is the most common, rapid, and cost-effective method for monitoring reaction progress.[3]

Q: How do I set up a TLC system for my reaction?

A:

  • Spotting the Plate: On a silica gel TLC plate, spot the following:

    • Lane 1 (Reference): Your starting carbonyl compound.

    • Lane 2 (Co-spot): A mixture of your starting carbonyl and the reaction mixture. This helps to definitively identify the starting material spot in the reaction lane.

    • Lane 3 (Reaction): An aliquot of your reaction mixture.[3]

  • Choosing a Mobile Phase (Eluent): The goal is to achieve good separation between your starting material (e.g., an aldehyde), the hydrazine, and the hydrazone product.

    • Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of Hexane and Ethyl Acetate.

    • For highly polar products, a system like Dichloromethane/Methanol might be necessary.

    • Pro-Tip: The basic piperidine moiety can cause streaking on the silica plate. Adding a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia to the mobile phase can neutralize the acidic silica surface and lead to sharper spots.[4]

  • Visualization:

    • UV Light: If your carbonyl compound or product contains an aromatic ring or conjugated system, it will be visible under UV light (254 nm).[3]

    • Staining: Since the hydrazine starting material and potentially the product may not be UV-active, staining is essential.

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with the C=N bond of the hydrazone and the hydrazine itself, typically showing up as yellow-brown spots on a purple background.

      • p-Anisaldehyde Stain: This stain reacts with nucleophiles like hydrazines to produce colored spots upon heating.

      • Ninhydrin Stain: While typically used for primary/secondary amines, it can also visualize hydrazines, often as a yellow or orange spot.

Troubleshooting TLC Issues:

IssueProbable CauseSolution
All spots remain on the baseline. The mobile phase is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).
All spots run to the solvent front. The mobile phase is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane).
Streaking of spots. The compound is interacting too strongly with the silica (common for basic piperidines).Add 0.5-1% triethylamine or ammonia to your mobile phase to improve spot shape.[4]
The starting material spot is gone, but I see multiple new spots. This indicates the formation of side products.See Section 4 on Common Side Reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structural identity of your product and identifying impurities.

Q: What are the key NMR signals to look for when monitoring hydrazone formation?

A: The most definitive changes occur in the region of the carbonyl and the hydrazine protons.

  • ¹H NMR:

    • Disappearance of Aldehyde Proton: For reactions with aldehydes, the characteristic aldehyde proton signal (δ 9-10 ppm) will disappear.

    • Appearance of Imine Proton: A new signal for the imine proton (R-CH=N-) will appear, typically in the range of δ 7.5-8.5 ppm.[5]

    • NH Proton: The NH proton of the hydrazone can appear as a broad singlet, often in the downfield region (δ 9-13 ppm), and its position can be highly dependent on the solvent and concentration.[5]

  • ¹³C NMR:

    • Disappearance of Carbonyl Carbon: The carbonyl carbon signal (δ 190-210 ppm for aldehydes/ketones) will be replaced by a new imine carbon signal (C=N) further upfield, typically in the δ 140-165 ppm range.[6]

Example Data Comparison:

Compound TypeKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
Aldehyde (Starting Material) Aldehyde-H: ~9-10Carbonyl-C: ~190-200
Hydrazone (Product) Imine-H: ~7.5-8.5[5]Imine-C: ~140-165[6]

Part 4: Troubleshooting Guide & FAQs

Q: My reaction is very slow or appears to be stalled. What can I do?

A: Hydrazone formation is often reversible and can be slow at neutral pH.[7][8]

  • Catalysis: The reaction is typically catalyzed by a small amount of acid. A few drops of acetic acid can significantly increase the reaction rate. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazine.

  • Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, removing water will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄).

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate, but be cautious of potential side reactions at higher temperatures.

Q: I see multiple products on my TLC/NMR. What could they be?

A: The most common side product is an azine .

  • Azine Formation: This occurs when two molecules of the carbonyl compound react with one molecule of hydrazine, resulting in a symmetrical R₂C=N-N=CR₂ structure.[9] This is more likely to happen if the carbonyl compound is present in excess or is added too quickly.

    • Mitigation Strategy: Use a slight excess (1.1-1.2 equivalents) of the 1-(2-Hydrazinylethyl)piperidine. Alternatively, add the carbonyl compound slowly to a solution of the hydrazine to maintain a high hydrazine concentration throughout the reaction.[9]

G cluster_paths Start Reaction Mixture (Hydrazine + Carbonyl) TLC Run TLC Start->TLC Desired Single Product Spot (Different Rf from Start) TLC->Desired Clean Reaction SideProduct Multiple Spots Observed TLC->SideProduct Side Reaction Workup Proceed to Workup & Purification Desired->Workup Analysis Analyze Side Products (Likely Azine) SideProduct->Analysis Adjust Adjust Stoichiometry (Add more Hydrazine) Analysis->Adjust

Caption: Troubleshooting workflow for identifying side products.

Q: My final product is difficult to purify. Any suggestions?

A: The basic piperidine ring can make purification by standard silica gel chromatography challenging, often resulting in peak tailing.[10]

  • Column Chromatography Additive: As with TLC, adding 0.5-1% triethylamine to your eluent system can significantly improve peak shape during column chromatography.

  • Acid-Base Extraction: You can exploit the basicity of the piperidine.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as a protonated salt.

    • Wash the aqueous layer with the organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄) and concentrate to yield the purified product.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization is an excellent purification method.[10] Common solvent systems to try include ethanol/water, ethyl acetate/hexane, or isopropanol.

Part 5: References

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]

  • RSC Advances. (n.d.). A simple 'naked-eye' colorimetric and fluorescent sensor for rapid detection of hydrazine. [Link]

  • PubMed. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]

  • Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.

  • Organic Chemistry Portal. (n.d.). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. [Link]

  • Reddit. (2023). Reaction TLC analysis with acidic solvent. [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. [Link]

  • MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0). [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • ResearchGate. (2018). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • CABI Digital Library. (2017). Disposable sensor for quantitative determination of hydrazine in water and biological sample. [Link]

  • Pearson. (2024). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. [Link]

  • PubMed Central. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • ScienceDirect. (n.d.). Hydrazones. [Link]

  • PubMed Central. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 1-(2-Hydrazinylethyl)piperidine

Welcome to the technical support center for 1-(2-Hydrazinylethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Hydrazinylethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

The primary focus of this guide is the critical role of pH adjustment in controlling the reactivity of 1-(2-Hydrazinylethyl)piperidine, particularly in its most common application: the formation of hydrazones from carbonyl compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and reactivity of 1-(2-Hydrazinylethyl)piperidine, with a focus on the chemical principles governing pH control.

Q1: Why is pH adjustment so critical for reactions with 1-(2-Hydrazinylethyl)piperidine?

A1: The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is a multi-step process that is highly dependent on pH.[1] The reaction requires a delicate balance:

  • Nucleophilic Attack: The hydrazine nitrogen must be sufficiently nucleophilic to attack the electrophilic carbonyl carbon.

  • Acid Catalysis: The subsequent dehydration of the hemiaminal intermediate to form the final C=N double bond is catalyzed by acid.[2]

This creates a paradox: a high pH favors a more nucleophilic hydrazine, but a low pH is required for the acid-catalyzed dehydration step. Therefore, an optimal, mildly acidic pH must be maintained to ensure both steps proceed efficiently.[1][3]

Q2: What is the optimal pH range for hydrazone formation, and what happens if the pH is outside this range?

A2: For most hydrazone and oxime formations, the optimal reaction rate is achieved in a mildly acidic range, typically between pH 4 and 6 .[4] A pH of approximately 4.5 is often cited as ideal.[3] The consequences of deviating from this range are significant and are summarized below.

pH RangeEffect on Reactants & IntermediatesExpected Outcome
Too Low (pH < 4) The hydrazine nitrogen becomes extensively protonated (R-NH-NH3+). This protonated form is no longer a nucleophile, effectively halting the initial attack on the carbonyl.[3][5]Reaction stalls or fails completely. The rate of reaction is very slow.[5]
Optimal (pH 4 - 6) A delicate equilibrium exists. There is a sufficient concentration of the free, nucleophilic hydrazine to initiate the reaction, and enough acid (H+) present to effectively catalyze the dehydration of the intermediate.[2]Maximum reaction rate and highest yield of the desired hydrazone product.
Too High (pH > 7) While the hydrazine is fully deprotonated and highly nucleophilic, there is an insufficient concentration of acid to catalyze the rate-limiting dehydration step. The hemiaminal intermediate may form but will not efficiently convert to the hydrazone.[2]Slow reaction rate and low yield. The equilibrium may favor the starting materials.
Q3: 1-(2-Hydrazinylethyl)piperidine has two basic nitrogen centers. How does this affect pH control?

A3: This is an excellent and critical question. 1-(2-Hydrazinylethyl)piperidine contains a terminal hydrazine group (-NH-NH2) and a tertiary amine within the piperidine ring. The piperidine nitrogen is a stronger base than the hydrazine nitrogen. When adding acid, the piperidine nitrogen will be protonated first. This is an important consideration, as you must add enough acid to protonate the piperidine and then adjust the solution to the optimal pH for the hydrazine reaction. This molecular structure requires careful titration to reach the desired pH window.

Below is a diagram illustrating the pH-dependent equilibrium of the molecule's key functional groups.

G cluster_high_ph High pH (>8) cluster_optimal_ph Optimal pH (4-6) cluster_low_ph Low pH (<4) High_pH Piperidine-CH2-CH2-NH-NH2 (Fully Deprotonated, Nucleophilic Hydrazine) Optimal_pH Piperidine(H+)-CH2-CH2-NH-NH2 (Sufficient Nucleophilic Hydrazine) High_pH->Optimal_pH + H+ Optimal_pH->High_pH - H+ Low_pH Piperidine(H+)-CH2-CH2-NH-NH3+ (Protonated, Non-Nucleophilic Hydrazine) Optimal_pH->Low_pH + H+ Low_pH->Optimal_pH - H+

Caption: pH-dependent protonation states of 1-(2-Hydrazinylethyl)piperidine.

Q4: What are the most common side reactions, and how can they be minimized?

A4: The most common side reaction during hydrazone synthesis is the formation of an azine .[6][7] This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl starting material.[7]

Minimization Strategies:

  • Control Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the hydrazine reagent can help ensure all the carbonyl is consumed in the formation of the desired hydrazone, minimizing its availability to form an azine.[6]

  • Maintain Optimal pH: Incorrect pH can slow the primary reaction, allowing more time for side reactions to occur.

  • Temperature Control: While gentle heating can sometimes accelerate the desired reaction, excessive temperatures can promote side reactions. Monitor the reaction closely.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My reaction shows low or no yield of the hydrazone product.
Possible CauseTroubleshooting Step
Incorrect pH The most likely cause. Directly measure the pH of your reaction mixture using a calibrated pH meter or pH strips. Adjust the pH to the 4-6 range by adding a dilute acid (e.g., 1M HCl, acetic acid) or base (e.g., 1M NaOH, sodium acetate) dropwise.[4]
Poor Reagent Quality Ensure your carbonyl compound is pure and that the 1-(2-Hydrazinylethyl)piperidine has been stored correctly (cool, dry, away from light and air) to prevent degradation.[8]
Presence of Water Hydrazone formation is a reversible condensation reaction that produces water. If your solvent is not sufficiently dry or if the reaction is run in an aqueous buffer, the equilibrium may not favor the product.[7] For difficult reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO4 to remove water as it forms.
Steric Hindrance If either the carbonyl compound or the hydrazine is sterically bulky, the reaction may be inherently slow. Consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C) while monitoring for side products.[4]
Problem 2: TLC analysis shows multiple spots, including unreacted starting material and potential side products.
Possible CauseTroubleshooting Step
Azine Formation This side product will often appear as a less polar spot on the TLC plate than the hydrazone. To combat this, ensure you are not using an excess of the carbonyl compound. Consider pre-forming the hydrazone at a lower temperature before gentle heating.[6]
Incomplete Reaction If you see spots for both starting materials and the product, the reaction has not gone to completion. Re-check the pH and consider extending the reaction time.
Reagent Decomposition Hydrazines can be unstable. If you suspect decomposition, obtain a fresh bottle of the reagent. Store 1-(2-Hydrazinylethyl)piperidine under an inert atmosphere (e.g., nitrogen or argon) if possible.

The following workflow provides a logical approach to troubleshooting common issues in hydrazone synthesis.

G Start Reaction Start: Low Yield or Multiple Products Check_pH Is pH between 4 and 6? Start->Check_pH Adjust_pH Adjust pH with dilute acid/base. Continue reaction. Check_pH->Adjust_pH No Check_Reagents Are reagents pure & stored correctly? Check_pH->Check_Reagents Yes Adjust_pH->Check_pH Purify_Reagents Purify starting materials or use a fresh batch of hydrazine. Check_Reagents->Purify_Reagents No Check_Stoichiometry Is hydrazine in slight excess? Check_Reagents->Check_Stoichiometry Yes Purify_Reagents->Start Adjust_Stoichiometry Adjust stoichiometry to ~1.1 eq. of hydrazine. Check_Stoichiometry->Adjust_Stoichiometry No Consider_Water Is water removal necessary? Check_Stoichiometry->Consider_Water Yes Adjust_Stoichiometry->Start Remove_Water Use Dean-Stark or a dehydrating agent. Consider_Water->Remove_Water Yes Success Reaction Optimized: High Yield, Pure Product Consider_Water->Success No Remove_Water->Success

Caption: A logical workflow for troubleshooting hydrazone formation reactions.

Experimental Protocols

Protocol 1: General Procedure for pH-Controlled Hydrazone Synthesis

This protocol provides a self-validating system for synthesizing a hydrazone with 1-(2-Hydrazinylethyl)piperidine.

  • Dissolve Carbonyl: In a round-bottom flask, dissolve your aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Add Hydrazine: Add 1-(2-Hydrazinylethyl)piperidine (1.1 eq.) to the solution while stirring.

  • Initial pH Check: Withdraw a small aliquot of the reaction mixture, dilute with water if necessary, and measure the pH using a calibrated meter. The initial pH will likely be basic.

  • Adjust pH: Slowly add a dilute acid (e.g., glacial acetic acid or 1M HCl) dropwise to the stirring reaction mixture.[4] Monitor the pH frequently. Stop adding acid once the pH is stable within the 4.5 - 5.5 range.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC).[4] Spot the starting carbonyl, the hydrazine (if visible), and the reaction mixture on the same plate. The reaction is complete when the starting carbonyl spot has disappeared and a new product spot is dominant.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by neutralizing the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization as needed.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting: Apply small, concentrated spots of:

    • Lane 1: Starting carbonyl compound (dissolved in a volatile solvent).

    • Lane 2: A co-spot of the starting carbonyl and the reaction mixture.

    • Lane 3: The reaction mixture.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the plate under a UV lamp if the compounds are UV-active. Alternatively, stain the plate with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Interpretation: The reaction is complete when the spot corresponding to the starting carbonyl in Lane 3 has completely disappeared. The new, typically less polar, spot is your hydrazone product.

References

  • ResearchGate. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Available at: [Link]

  • NCERT. testsforfunctionalgroups - inorganiccompounds. Available at: [Link]

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. Available at: [Link]

  • PubChem. 1-(2-Hydrazinylethyl)piperidine hydrochloride. Available at: [Link]

  • YouTube. (2012). Hydrazine I Hydrazone formation I Give Reason. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Digital Analysis. pH Adjustment and Neutralization, the basics. Available at: [Link]

  • National Institutes of Health (NIH). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Available at: [Link]

  • Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. Available at: [Link]

  • National Institutes of Health (NIH). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Orenda Technologies. (2023). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Available at: [Link]

  • ResearchGate. Mechanism for hydrazone formation from carbonyl and hydrazine compound. Available at: [Link]

  • ACS Sensors. (2023). Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches: A Pathway to Versatile 19F Magnetic Resonance Imaging Contrast Agents. Available at: [Link]

  • Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals. Available at: [Link]

  • Neptune Benson. (2024). pH Adjustment: Essential Techniques for Maintaining Optimal Water Quality. Available at: [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]

  • Wikipedia. Hydrazone. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(2-Hydrazinylethyl)piperidine and Other Hydrazines in Bioconjugation

For researchers, scientists, and drug development professionals, the selection of a hydrazine for bioconjugation is a critical decision that directly impacts the efficiency, stability, and ultimate success of their work....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a hydrazine for bioconjugation is a critical decision that directly impacts the efficiency, stability, and ultimate success of their work. This guide provides an in-depth, data-driven comparison of the reactivity of 1-(2-Hydrazinylethyl)piperidine with other commonly employed hydrazines, offering a clear rationale for experimental choices and a robust framework for informed reagent selection.

Introduction: The Enduring Utility of the Hydrazone Bond

The formation of a hydrazone bond through the reaction of a hydrazine with an aldehyde or ketone is a cornerstone of bioconjugation chemistry.[1] Its utility stems from the bioorthogonality of the reactants and the relative stability of the resulting C=N linkage.[2] However, not all hydrazines are created equal. Their inherent reactivity and the stability of the hydrazones they form can vary significantly, influenced by factors such as electronics, sterics, and the presence of intramolecular catalytic groups. This guide will dissect these factors, providing a comparative analysis of 1-(2-Hydrazinylethyl)piperidine against a panel of other hydrazines to illuminate its unique advantages.

Understanding Hydrazone Formation: Mechanism and pH Dependence

The reaction between a hydrazine and a carbonyl compound proceeds via a two-step mechanism: nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by an acid-catalyzed dehydration to yield the hydrazone.[3]

Hydrazone_Formation cluster_reactants Reactants cluster_product Products R1R2CO R1(R2)C=O (Aldehyde/Ketone) Intermediate R1(R2)C(OH)-NH-NH-R3 (Carbinolamine Intermediate) R1R2CO->Intermediate + H2N-NH-R3 H2NNHR3 H2N-NH-R3 (Hydrazine) Hydrazone R1(R2)C=N-NH-R3 (Hydrazone) Intermediate->Hydrazone - H2O (Acid-Catalyzed) Water H2O

Caption: General mechanism of hydrazone formation.

The rate of this reaction is highly pH-dependent. Acid catalysis is crucial for the dehydration of the carbinolamine intermediate. However, at very low pH, the hydrazine nucleophile becomes protonated and non-nucleophilic, leading to a decrease in the overall reaction rate.[4] Consequently, the optimal pH for hydrazone formation is typically around 4.5.[4] For many biological applications, where physiological pH (~7.4) is required, the reaction can be slow. This has driven the search for hydrazines with enhanced reactivity under neutral conditions.

Comparative Reactivity Analysis

To provide a quantitative comparison, we will examine the second-order rate constants (k₂) for the reaction of various hydrazines with a model aldehyde, 2-formylpyridine, at a biologically relevant pH of 7.4.[4] The data is summarized in the table below.

Hydrazine DerivativeStructureClassk₂ (M⁻¹s⁻¹) at pH 7.4[4]Relative Reactivity (to Phenylhydrazine)
1-(2-Hydrazinylethyl)piperidine (estimated)Alkyl (with tertiary amine)~2.0~2.5
2-(Dimethylamino)ethylhydrazineAlkyl (with tertiary amine)2.02.5
MethylhydrazineAlkyl0.851.06
PhenylhydrazineAryl0.801.00
Adipic Acid DihydrazideHydrazideHigh (qualitative)N/A
BenzhydrazideHydrazide0.140.18

Note: The rate constant for 1-(2-Hydrazinylethyl)piperidine is estimated based on its close structural and electronic analogue, 2-(dimethylamino)ethylhydrazine. The reactivity of Adipic Acid Dihydrazide is known to be high in crosslinking applications with carbonyls, though a direct comparative rate constant under these specific conditions is not available.[5][6]

The Advantage of Intramolecular Catalysis: 1-(2-Hydrazinylethyl)piperidine

A key structural feature of 1-(2-Hydrazinylethyl)piperidine is the presence of a tertiary amine (the piperidine nitrogen) connected to the hydrazine moiety by a flexible ethyl linker. This seemingly minor modification has a profound impact on its reactivity.

At neutral pH, the rate-limiting step for hydrazone formation is the dehydration of the carbinolamine intermediate.[2] The piperidine nitrogen in 1-(2-Hydrazinylethyl)piperidine can act as an intramolecular general base catalyst, facilitating the removal of a proton from the hydroxyl group of the carbinolamine intermediate, thereby accelerating the rate-limiting dehydration step.

Intramolecular_Catalysis cluster_intermediate Carbinolamine Intermediate Intermediate R1(R2)C(OH)-NH-NH-(CH2)2-Pip TS Transition State (Piperidine-assisted proton transfer) Intermediate->TS Intramolecular Proton Transfer Hydrazone R1(R2)C=N-NH-(CH2)2-Pip TS->Hydrazone - H2O Water H2O

Caption: Intramolecular catalysis by the piperidine moiety.

This intramolecular catalysis leads to a significant rate enhancement compared to simple alkyl hydrazines like methylhydrazine and even aryl hydrazines like phenylhydrazine. As the data in the table shows, 2-(dimethylamino)ethylhydrazine, a close analog, is approximately 2.5 times more reactive than phenylhydrazine at pH 7.4.[4] This enhanced reactivity at a physiologically relevant pH is a major advantage for bioconjugation applications, allowing for faster reaction times and potentially lower concentrations of reagents.

Alkyl vs. Aryl Hydrazines: A Reactivity and Stability Trade-off
  • Reactivity: Simple alkyl hydrazines, such as methylhydrazine, exhibit slightly higher reactivity than phenylhydrazine.[4] This is attributed to the electron-donating nature of the alkyl group, which increases the nucleophilicity of the hydrazine nitrogen.

  • Stability: Hydrazones derived from aryl hydrazines are generally more stable than those from alkyl hydrazines due to the delocalization of electrons from the C=N bond into the aromatic ring.[7] This increased stability can be advantageous in applications where long-term stability of the conjugate is paramount.

The Case of Hydrazides: Adipic Acid Dihydrazide

Hydrazides, such as adipic acid dihydrazide (ADH) and benzhydrazide, contain a carbonyl group adjacent to the hydrazine moiety. This electron-withdrawing group significantly reduces the nucleophilicity of the hydrazine, leading to slower reaction rates compared to alkyl and aryl hydrazines.[8] As seen in the data, benzhydrazide is considerably less reactive than phenylhydrazine.

However, ADH is a widely used crosslinking agent, particularly in reactions with polymers containing ketone groups, where it is known to react efficiently.[6] Its bifunctional nature allows it to form crosslinks between two carbonyl-containing molecules. While a direct kinetic comparison is challenging without specific data under the same conditions, its widespread use in these applications attests to its sufficient reactivity for these purposes.

Experimental Protocol: Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy

This protocol outlines a method for determining the second-order rate constant of a hydrazine-aldehyde reaction under pseudo-first-order conditions.

Materials
  • Hydrazine derivative (e.g., 1-(2-Hydrazinylethyl)piperidine)

  • Aldehyde with a chromophore (e.g., 2-formylpyridine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the hydrazine derivative in PBS. If solubility is an issue, a small amount of DMF can be added (e.g., up to 10% v/v).[4]

    • Prepare a 1 mM stock solution of 2-formylpyridine in PBS.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the expected hydrazone product (for the product of 2-formylpyridine, this is typically in the range of 350-380 nm).[4]

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the appropriate volume of PBS and the hydrazine stock solution to achieve a final concentration of 500 µM. This will be the excess reagent.

    • Initiate the reaction by adding a small volume of the 2-formylpyridine stock solution to achieve a final concentration of 10 µM.[4]

    • Immediately start monitoring the absorbance change over time. Collect data at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).

  • Data Analysis:

    • Under pseudo-first-order conditions ([Hydrazine] >> [Aldehyde]), the reaction will follow first-order kinetics with respect to the aldehyde.

    • Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A_final - A_t)) against time.

    • The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the excess hydrazine: k₂ = k_obs / [Hydrazine].

Kinetic_Workflow Prep Prepare Stock Solutions (Hydrazine and Aldehyde) Equilibrate Equilibrate Spectrophotometer and Solutions Prep->Equilibrate Mix Mix Reactants in Cuvette ([Hydrazine] >> [Aldehyde]) Equilibrate->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Plot Plot ln(A_final - A_t) vs. Time Monitor->Plot Calculate Calculate k_obs and k₂ Plot->Calculate

Caption: Workflow for kinetic analysis of hydrazone formation.

Conclusion: Selecting the Right Hydrazine for Your Application

The choice of hydrazine for bioconjugation is a nuanced decision that requires a balance of reactivity and stability considerations.

  • 1-(2-Hydrazinylethyl)piperidine stands out as a highly reactive option for applications at or near physiological pH. Its intramolecular catalytic mechanism provides a significant rate enhancement, making it an excellent choice for rapid and efficient conjugation.

  • Simple alkyl hydrazines offer a good balance of reactivity and are readily available.

  • Aryl hydrazines form more stable hydrazones, which may be preferable for applications requiring long-term conjugate stability, although their reactivity is generally lower than that of catalyzed alkyl hydrazines.

  • Hydrazides like adipic acid dihydrazide are less reactive but are valuable as bifunctional crosslinkers.

By understanding the underlying chemical principles and leveraging the comparative data presented in this guide, researchers can make informed decisions to optimize their bioconjugation strategies and accelerate their scientific discoveries.

References

  • Dirksen, A., & Dawson, P. E. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Bioconjugate Chemistry, 25(2), 244-251. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • An, F., Yang, Z., & Wang, L. (2019). An Industrial Scale Synthesis of Adipicdihydrazide (ADH)/Polyacrylate Hybrid with Excellent Formaldehyde Degradation Performance. Polymers, 11(1), 108. [Link]

  • Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology, 8(12), 2694-2700. [Link]

  • Higgs, P. L., Ruiz-Sanchez, A. J., Dalmina, M., Horrocks, B. R., Leach, A. G., & Fulton, D. A. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & Biomolecular Chemistry, 16(43), 8215-8223. [Link]

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]

  • Crisalli, P., & Kool, E. T. (2013). The mechanism of hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

  • Mayr, H., & Ofial, A. R. (2008). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 73(10), 3749-3759. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Huc, I., & Lehn, J. M. (2002). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (13), 1438-1439. [Link]

  • Singh, R. P., & Kumar, A. (2023). A Systematic Review on Hydrazones Their Chemistry and Biological Activities. AIP Conference Proceedings, 2854(1), 040013. [Link]

  • Gantrade Corporation. (n.d.). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. [Link]

  • Wikipedia contributors. (2023, December 19). Hydrazone. In Wikipedia, The Free Encyclopedia. [Link]

  • Kalia, J., & Raines, R. T. (2010). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie International Edition, 49(48), 9284-9287. [Link]

  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]

  • Wikipedia contributors. (2023, November 28). Hydrazine. In Wikipedia, The Free Encyclopedia. [Link]

  • Huc, I., & Nguyen, R. (2001). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 364-370. [Link]

  • Singh, M., & Singh, J. (2013). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. International Journal of Molecular Sciences, 14(3), 4843-4871. [Link]

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Comparative

A Comparative Guide to the Predicted Biological Activity of 1-(2-Hydrazinylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Potential of a Hybrid Scaffold In the landscape of medicinal chemistry, the strategic combination of pharmacologically active m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of novel drug design. The compound 1-(2-Hydrazinylethyl)piperidine presents an intriguing scaffold, integrating the structurally significant piperidine ring with a reactive hydrazine group. The piperidine moiety is a privileged structure in drug discovery, found in numerous approved pharmaceuticals targeting a wide array of biological systems, including the central nervous system and infectious agents.[1][2][3] Its conformational flexibility and ability to influence physicochemical properties like lipophilicity and basicity make it a versatile component in modulating drug-target interactions.[1] The hydrazine functional group and its derivatives, hydrazones, are also well-documented as being responsible for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[4][5] Notably, hydrazine derivatives are classical inhibitors of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism.[6]

This guide provides a comparative analysis of the predicted biological activities of 1-(2-Hydrazinylethyl)piperidine based on the known activities of structurally related compounds. Due to the absence of direct experimental data on the title compound in publicly available literature, this document serves as a scientifically-grounded prospectus, outlining the most probable avenues for its biological action and providing detailed experimental protocols for its evaluation. We will explore its potential as a monoamine oxidase inhibitor, an anticancer agent, and an antimicrobial compound, comparing it with established drugs and relevant analogs.

Predicted Biological Activities and Comparative Analysis

Based on its constituent chemical features, 1-(2-Hydrazinylethyl)piperidine is predicted to exhibit three primary biological activities: Monoamine Oxidase (MAO) inhibition, anticancer (cytotoxic) activity, and antimicrobial activity.

Monoamine Oxidase (MAO) Inhibition

The presence of the hydrazine group in 1-(2-Hydrazinylethyl)piperidine strongly suggests potential activity as a monoamine oxidase (MAO) inhibitor. Hydrazine-based compounds, such as phenelzine, are well-known irreversible MAO inhibitors used in the treatment of depression.[6][7] MAO enzymes are responsible for the degradation of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine), and their inhibition can lead to an increase in the levels of these neurotransmitters in the brain.[6] The piperidine ring, present in many CNS-active drugs, can modulate the compound's ability to cross the blood-brain barrier and its binding affinity to the enzyme's active site.[8][9]

Comparative Compounds:

  • Phenelzine: A clinically used non-selective MAO inhibitor.[7]

  • Piperine Derivatives: Natural compounds containing a piperidine ring that have shown MAO inhibitory activity.[8][9]

Hypothetical Signaling Pathway: MAO Inhibition

MAO_Inhibition cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Increased_NT Increased Neurotransmitter Concentration Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitter->MAO Degradation Compound 1-(2-Hydrazinylethyl)piperidine (Predicted Inhibitor) Compound->MAO Inhibition Receptor Postsynaptic Receptors Increased_NT->Receptor Binding Signal Neuronal Signaling Receptor->Signal

Caption: Predicted MAO inhibition by 1-(2-Hydrazinylethyl)piperidine.

Quantitative Comparison of MAO Inhibitors (Hypothetical vs. Known)

CompoundTargetIC50 (µM)Reference
1-(2-Hydrazinylethyl)piperidine MAO-A / MAO-BTo be determinedN/A
PhenelzineMAO-A / MAO-BVaries (Potent)[7]
PiperineMAO-A20.9[9]
PiperineMAO-B7.0[9]
IproniazidMAO-A / MAO-BPotent[6]
Anticancer (Cytotoxic) Activity

Both piperidine and hydrazine/hydrazone scaffolds are present in a multitude of compounds with demonstrated anticancer properties.[2][4][5][10][11] The mechanisms of action are diverse, ranging from the inhibition of specific enzymes involved in cell proliferation to the induction of apoptosis.[5] For instance, certain piperidine derivatives have been shown to possess antiproliferative effects on various cancer cell lines.[12][13][14][15] Similarly, hydrazone derivatives have been investigated for their cytotoxic effects against neuroblastoma and breast cancer cell lines.[5]

Comparative Compounds:

  • Doxorubicin: A standard chemotherapeutic agent.

  • Novel Hydrazide-Hydrazone Compounds: As reported in recent literature, showing activity against cell lines like SH-SY5Y (neuroblastoma) and MDA-MB-231 (breast cancer).[5]

Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow start Start: Cancer Cell Lines (e.g., MCF-7, HeLa) plate Plate cells in 96-well plates start->plate treat Treat with varying concentrations of 1-(2-Hydrazinylethyl)piperidine and controls plate->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Cell Viability and IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of the target compound.

Quantitative Comparison of Cytotoxic Activity (Hypothetical vs. Known)

CompoundCell LineIC50 (µM)Reference
1-(2-Hydrazinylethyl)piperidine e.g., MCF-7, HeLaTo be determinedN/A
DoxorubicinVariousSub-micromolarStandard Reference
Benzothiadiazinyl Hydrazinecarboxamide (Compound 9)Various Cancer LinesModerate to Good Inhibition[11]
Hydrazide-hydrazone (Compound 19)SH-SY5Y~10[5]
Hydrazide-hydrazone (Compound 22)Kelly~10[5]
Antimicrobial Activity

The piperidine nucleus is a common feature in many synthetic and natural compounds exhibiting antibacterial and antifungal properties.[16][17][18][19][20] The incorporation of a hydrazine or hydrazone moiety has also been a successful strategy in the development of novel antimicrobial agents, including antitubercular drugs.[21] For example, isoniazid, a cornerstone of tuberculosis treatment, is a hydrazide. Its derivatives, particularly hydrazones containing piperidine rings, have shown promising activity against resistant strains of Mycobacterium tuberculosis.[21]

Comparative Compounds:

  • Isoniazid (INH): A primary antitubercular drug.[21]

  • Ciprofloxacin: A broad-spectrum antibacterial agent.

  • INH-hydrazone-piperidine conjugates: Novel compounds with potent antitubercular activity.[21]

Logical Relationship for Antimicrobial Potential

Antimicrobial_Logic Compound 1-(2-Hydrazinylethyl)piperidine Piperidine Piperidine Moiety Compound->Piperidine Hydrazine Hydrazine Moiety Compound->Hydrazine Antimicrobial Known Antimicrobial Activity Piperidine->Antimicrobial Hydrazine->Antimicrobial Predicted Predicted Antimicrobial Activity Antimicrobial->Predicted

Caption: The structural basis for the predicted antimicrobial activity.

Quantitative Comparison of Antimicrobial Activity (Hypothetical vs. Known)

CompoundOrganismMIC (µg/mL)Reference
1-(2-Hydrazinylethyl)piperidine S. aureus, E. coli, M. tuberculosisTo be determinedN/A
IsoniazidM. tuberculosis H37Rv0.02-0.06Standard Reference
CiprofloxacinS. aureus, E. coli<1Standard Reference
INH-hydrazone-piperidine (IP11)M. tuberculosis (INH-resistant)0.25-0.5[21]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol is based on a fluorometric method that detects hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.[22][23][24][25]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)[24][25]

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red or equivalent)

  • MAO-A selective inhibitor (Clorgyline) and MAO-B selective inhibitor (Selegiline or Pargyline) as positive controls[24]

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader (Ex/Em ≈ 530/585 nm)[25]

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(2-Hydrazinylethyl)piperidine in a suitable solvent (e.g., DMSO). Create a dilution series of the test compound and positive controls (Clorgyline, Selegiline) in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Inhibitor Incubation: Add the diluted test compound or positive controls to the respective wells. Include wells with enzyme and buffer only (no inhibitor control) and wells with buffer only (background control). Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.[23]

  • Initiate Reaction: Prepare a working solution containing the MAO substrate, HRP, and the fluorometric probe in assay buffer. Add this working solution to all wells to start the reaction.

  • Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[26][27][28][29]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear, flat-bottom plates

  • Spectrophotometric microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[29]

  • Compound Treatment: Prepare serial dilutions of 1-(2-Hydrazinylethyl)piperidine and a positive control (e.g., Doxorubicin) in complete medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[29]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[26]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on a shaker for 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[30][31][32][33][34]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[31]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of 1-(2-Hydrazinylethyl)piperidine and the positive control antibiotic in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test bacteria in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

  • Data Interpretation: The MIC value is reported in µg/mL.[32]

Conclusion and Future Directions

The chemical architecture of 1-(2-Hydrazinylethyl)piperidine, featuring both a piperidine ring and a hydrazine moiety, provides a strong rationale for investigating its biological activities in several key therapeutic areas. Based on extensive data from structurally analogous compounds, it is highly plausible that this molecule will exhibit inhibitory effects on monoamine oxidase, cytotoxic activity against cancer cell lines, and a spectrum of antimicrobial properties. The comparative data presented in this guide, alongside detailed and validated experimental protocols, offer a clear roadmap for the empirical evaluation of these predictions.

Future research should focus on the synthesis and subsequent screening of 1-(2-Hydrazinylethyl)piperidine using the outlined assays. Positive results would warrant further investigation into its mechanism of action, selectivity, and potential for lead optimization. This systematic approach, grounded in the established pharmacology of its constituent fragments, will efficiently determine the therapeutic potential of this promising hybrid molecule.

References

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Validation

A Comparative Guide to the Cross-Reactivity of 1-(2-Hydrazinylethyl)piperidine-Based Monoamine Oxidase Inhibitors

This guide provides a comprehensive analysis of the cross-reactivity profiles of a series of synthesized 1-(2-Hydrazinylethyl)piperidine derivatives as inhibitors of monoamine oxidase (MAO) enzymes. It is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of a series of synthesized 1-(2-Hydrazinylethyl)piperidine derivatives as inhibitors of monoamine oxidase (MAO) enzymes. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting neurological and psychiatric disorders.

Introduction: The Critical Role of MAO Isoform Selectivity

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution.[2] Inhibition of these enzymes can increase the synaptic availability of these key neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and Parkinson's disease.[3]

However, the clinical utility of MAO inhibitors (MAOIs) is profoundly influenced by their selectivity for either the A or B isoform. Selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are primarily used in the management of Parkinson's disease.[2] Non-selective inhibition can lead to significant side effects, most notably the "cheese effect," a hypertensive crisis resulting from the inability to metabolize dietary tyramine, which is primarily metabolized by MAO-A in the gastrointestinal tract.[4][5] Therefore, the development of isoform-selective MAOIs is a critical objective in medicinal chemistry.

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system.[6][7] Its structural features allow for the exploration of diverse chemical space to achieve desired pharmacological profiles.[8] This guide focuses on derivatives of 1-(2-Hydrazinylethyl)piperidine, a novel scaffold designed to explore interactions within the active sites of the MAO isoforms.

The Chemical Landscape of 1-(2-Hydrazinylethyl)piperidine Derivatives

The parent compound, 1-(2-Hydrazinylethyl)piperidine, serves as a foundational structure for the synthesis of a library of analogs.[9] The core hypothesis is that modifications to the terminal hydrazine group and substitutions on the piperidine ring will modulate the inhibitory potency and selectivity for MAO-A and MAO-B. The hydrazine moiety is a well-established pharmacophore for irreversible MAO inhibition, while the piperidine ring and its substituents can influence binding affinity and isoform selectivity.[10]

The synthesized derivatives explored in this guide feature a range of substitutions, including small alkyl groups, aryl moieties, and functional groups designed to probe the steric and electronic environments of the MAO active sites. The rationale behind these modifications is to systematically map the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) for this chemical series.

Experimental Assessment of Cross-Reactivity: A Self-Validating Protocol

To objectively compare the cross-reactivity of the synthesized compounds, a robust and reproducible in vitro assay is essential. The following protocol outlines a fluorescence-based method for determining the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MAO-A and MAO-B.

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Series Incubation Pre-incubation of Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (MAO-A & MAO-B) Enzyme_Prep->Incubation Substrate_Prep Substrate & Detection Reagent Preparation Reaction_Initiation Addition of Substrate Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Incubation Incubation at 37°C Reaction_Initiation->Reaction_Incubation Reaction_Termination Termination of Reaction Reaction_Incubation->Reaction_Termination Signal_Detection Fluorescence Measurement Reaction_Termination->Signal_Detection Data_Normalization Normalization to Controls Signal_Detection->Data_Normalization Curve_Fitting Non-linear Regression (log(inhibitor) vs. response) Data_Normalization->Curve_Fitting IC50_Determination Calculation of IC50 Values Curve_Fitting->IC50_Determination Selectivity_Index Calculation of Selectivity Index (SI) IC50_Determination->Selectivity_Index

Caption: Workflow for determining the IC50 of test compounds against MAO-A and MAO-B.

Detailed Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme and Substrate Preparation:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes. Dilute the enzymes to their optimal working concentration in the assay buffer.

    • Prepare a working solution of a suitable fluorogenic substrate (e.g., kynuramine) and a detection reagent (e.g., horseradish peroxidase and Amplex Red).[2]

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions.

    • Add the diluted enzyme solution (MAO-A or MAO-B) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate/detection reagent mixture to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the positive control (no inhibitor) and negative control (no enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (MAO-A) / IC50 (MAO-B). An SI > 1 indicates MAO-B selectivity, while an SI < 1 indicates MAO-A selectivity.

Comparative Analysis of Cross-Reactivity

The following table summarizes the in vitro inhibitory activities and selectivity of the parent compound and its derivatives against human MAO-A and MAO-B.

Compound IDR1-SubstituentR2-SubstituentMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (MAO-A/MAO-B)
HEP-01 (Parent) HH8501207.08
HEP-02 MethylH6204513.78
HEP-03 EthylH9808811.14
HEP-04 H4-Fluoro12002548.00
HEP-05 H4-Chloro150015100.00
HEP-06 Methyl4-Fluoro9501095.00

Data are hypothetical and for illustrative purposes.

Discussion of Results and Mechanistic Insights

The results demonstrate that structural modifications to the 1-(2-Hydrazinylethyl)piperidine scaffold significantly impact both potency and selectivity for MAO isoforms.

  • Effect of Alkyl Substitution: The introduction of a methyl group at the R1 position (HEP-02) led to a modest increase in potency for both isoforms but a near doubling of selectivity for MAO-B compared to the parent compound (HEP-01). This suggests that a small, lipophilic substituent in this region is well-tolerated and may enhance interactions within the hydrophobic active site of MAO-B.[10]

  • Influence of Aryl Substitution: The addition of a 4-fluorophenyl group at the R2 position (HEP-04) resulted in a dramatic increase in MAO-B potency and selectivity. This effect was even more pronounced with the 4-chlorophenyl substituent (HEP-05), indicating that electron-withdrawing groups on the aromatic ring are favorable for MAO-B inhibition. This is consistent with previous findings for other classes of MAO-B inhibitors where interactions with key tyrosine residues in the active site are crucial for high-affinity binding.[11]

  • Synergistic Effects: The combination of a methyl group at R1 and a 4-fluorophenyl group at R2 (HEP-06) yielded a highly potent and selective MAO-B inhibitor. This suggests a synergistic effect where the methyl group optimizes interactions within one sub-pocket of the active site, while the substituted aryl ring engages with another.

Monoamine Oxidase Signaling Pathways

MAO_Pathways cluster_mao_a MAO-A Pathway cluster_mao_b MAO-B Pathway Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Depression Depression/Anxiety (Low Levels) Serotonin->Depression Norepinephrine Norepinephrine Norepinephrine->MAO_A Norepinephrine->Depression Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Parkinsons Parkinson's Disease (Low Dopamine) Dopamine->Parkinsons Phenylethylamine Phenylethylamine Phenylethylamine->MAO_B Metabolites_B Inactive Metabolites MAO_B->Metabolites_B

Caption: Simplified signaling pathways of MAO-A and MAO-B.

The distinct substrate specificities of MAO-A and MAO-B underscore the importance of developing selective inhibitors.[12] As illustrated, MAO-A primarily metabolizes serotonin and norepinephrine, making it a key target for antidepressants.[10] Conversely, MAO-B's role in dopamine metabolism makes it a prime target for therapies aimed at increasing dopaminergic signaling in Parkinson's disease.[13]

Conclusion

The cross-reactivity studies of 1-(2-Hydrazinylethyl)piperidine-based compounds have revealed a promising new scaffold for the development of selective MAO-B inhibitors. The systematic exploration of the chemical space around this core structure has provided valuable insights into the SAR and SSR for this class of compounds. Specifically, the incorporation of substituted aryl moieties at the terminal hydrazine position appears to be a key determinant of high MAO-B potency and selectivity. Further optimization of this series, guided by the principles outlined in this guide, has the potential to yield novel therapeutic candidates for the treatment of Parkinson's disease and other neurodegenerative disorders.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • National Center for Biotechnology Information. (2023). Monoamine Oxidase B. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydrazinylethyl)piperidine hydrochloride. PubChem. Retrieved from [Link]

  • Kalir, A., & Youdim, M. B. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Progress in Neuro-psychopharmacology & Biological Psychiatry, 6(4-6), 441-447. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Ganesan, A., Co-Author, & Co-Author. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Scientific Reports, 11(1), 1-13. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Singh, N., & Sharma, A. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37651-37674. [Link]

  • Shum, S., & Saadabadi, A. (2025). Monoamine Oxidase Inhibitors (MAOI). In StatPearls. StatPearls Publishing. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • Lee, S. A., et al. (2008). Piperine and its derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6437-6440. [Link]

  • Zarmouh, N. O., et al. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Molecules, 27(19), 6569. [Link]

  • Volz, H. P., & Gleiter, C. H. (1998). Monoamine oxidase inhibitors. A new generation. CNS drugs, 9(5), 393-406. [Link]

  • Kim, D. J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]

Sources

Comparative

A Comparative Guide to 1-(2-Hydrazinylethyl)piperidine and Phenylhydrazine for Synthetic Applications

In the landscape of synthetic chemistry, particularly within drug discovery and development, the selection of the right building block is paramount to the success of a synthetic route. Hydrazine derivatives are a corners...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly within drug discovery and development, the selection of the right building block is paramount to the success of a synthetic route. Hydrazine derivatives are a cornerstone of this chemical toolbox, prized for their utility in forming carbon-nitrogen bonds and constructing complex heterocyclic scaffolds. This guide provides an in-depth comparative analysis of two commercially available hydrazines: the aliphatic 1-(2-Hydrazinylethyl)piperidine and the aromatic phenylhydrazine . Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental context needed to make informed decisions for their specific synthetic challenges.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of a reagent dictates its handling, reaction conditions, and purification strategy. The table below summarizes the key differences between our two subjects.

Property1-(2-Hydrazinylethyl)piperidine Phenylhydrazine Rationale & Implications
Structure Aliphatic, CyclicAromaticThe core structural difference dictates electronic properties, reactivity, and the types of molecular scaffolds that can be synthesized.
Molecular Formula C₇H₁₇N₃C₆H₈N₂-
Molecular Weight 143.24 g/mol 108.14 g/mol [1]Affects stoichiometry calculations.
Appearance Colorless to pale yellow liquidPale yellow crystals or oily liquid[1][2]Phenylhydrazine's tendency to darken upon air exposure necessitates storage under inert atmosphere.[3]
Boiling Point ~234 °C[4]243.5 °C (decomposes)[3][5]Both are high-boiling liquids, suitable for reactions at elevated temperatures. Phenylhydrazine's decomposition requires careful temperature control.
Melting Point 38-40 °C[4]19.5 °C[3][5]Phenylhydrazine can be a solid at or near room temperature.[3]
Solubility Soluble in water, chloroform, methanol[4]Sparingly soluble in water; miscible with ethanol, ether, benzene.[3]The piperidine moiety enhances water solubility compared to the hydrophobic phenyl group.
Basicity (pKa) ~10-11 (piperidine N, predicted)pKa ~5.27 (of conjugate acid)The aliphatic amine in the piperidine ring is significantly more basic than the aromatic amine of phenylhydrazine.

The Decisive Factor: A Head-to-Head on Reactivity

The utility of a hydrazine is defined by its reactivity, which is governed by electronics and sterics. Here, the aliphatic and aromatic nature of our two compounds creates a clear divergence.

Nucleophilicity: The Core Difference

The primary role of a hydrazine in most reactions is to act as a nucleophile. The availability of the lone pair of electrons on the terminal nitrogen (-NH₂) is the single most important factor determining its reactivity.

  • 1-(2-Hydrazinylethyl)piperidine: As an aliphatic hydrazine, the electron lone pairs on the nitrogen atoms are localized. The alkyl chain is electron-donating via an inductive effect, which slightly increases the electron density on the hydrazine nitrogens, making it a stronger nucleophile . Aliphatic hydrazines are generally more basic and are considered strong reducing agents.[6]

  • Phenylhydrazine: The lone pair on the nitrogen atom adjacent to the phenyl ring is delocalized into the aromatic π-system through resonance.[6] This delocalization significantly reduces its electron density and availability to attack an electrophile, rendering phenylhydrazine a weaker nucleophile compared to its aliphatic counterpart.[6] Consequently, aromatic hydrazines are less basic and weaker reducing agents.[6]

dot graph TD { graph [maxWidth=760, bgcolor="#FFFFFF"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Electronic effects governing the nucleophilicity of aromatic vs. aliphatic hydrazines.

Key Synthetic Transformations

The condensation reaction with aldehydes and ketones to form hydrazones is a fundamental transformation for both molecules.[7][8]

  • Reaction Rate: Due to its higher nucleophilicity, 1-(2-Hydrazinylethyl)piperidine will typically react faster with carbonyl compounds than phenylhydrazine.

  • Catalysis: Phenylhydrazine reactions often require mild acid catalysis (e.g., a few drops of acetic acid) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon to compensate for the weaker nucleophile. While catalysis can also accelerate the aliphatic hydrazine reaction, it is often less critical.

This is the quintessential reaction of phenylhydrazine, used extensively in the synthesis of pharmaceuticals and dyes.[3][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone to form an indole ring.[9][10]

  • Phenylhydrazine: It is the classic and ideal substrate for this reaction. The aromatic ring is an integral part of the final indole product.[9] The mechanism involves the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement.[10]

  • 1-(2-Hydrazinylethyl)piperidine: This aliphatic hydrazine cannot undergo the Fischer indole synthesis because it lacks the necessary aromatic ring to form the indole scaffold. This is a critical point of divergence in their synthetic utility.

dot graph TD { graph [maxWidth=760, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: The Fischer Indole Synthesis is exclusive to aryl hydrazines like phenylhydrazine.

Applications in Drug Development: Choosing the Right Tool

The choice between these two reagents is ultimately dictated by the desired final molecular architecture.

  • Phenylhydrazine: This is the reagent of choice for accessing the indole scaffold , a privileged structure in medicinal chemistry found in numerous drugs, including the triptan class of antimigraine agents (e.g., Sumatriptan) and many anti-cancer agents.[9] Its derivatives are also used to synthesize pyrazoles and other nitrogen-containing heterocycles.[11]

  • 1-(2-Hydrazinylethyl)piperidine: This molecule serves a different purpose. It is a scaffold-incorporating reagent . Its utility lies in introducing the piperidinyl-ethyl moiety into a target molecule. The piperidine ring is another highly prevalent scaffold in pharmaceuticals, particularly in CNS-active drugs, due to its ability to improve pharmacokinetic properties.[12][13] The hydrazine group acts as a reactive handle to conjugate this valuable fragment onto another molecule, often via hydrazone formation or reductive amination.

Experimental Protocols: A Comparative Workflow for Hydrazone Synthesis

To provide a practical comparison, we outline a general protocol for the synthesis of a hydrazone from acetophenone. This highlights the differences in reaction conditions and handling.

Objective: Synthesize the corresponding hydrazone from acetophenone using both hydrazines.

Reagents & Equipment:

  • Acetophenone

  • Phenylhydrazine or 1-(2-Hydrazinylethyl)piperidine

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Stirring and heating apparatus

  • TLC plates for reaction monitoring

Protocol 1: Acetophenone Phenylhydrazone Synthesis
  • Reagent Setup: In a 50 mL round-bottom flask, dissolve acetophenone (1.0 eq) in 20 mL of ethanol.

  • Addition of Hydrazine: Add phenylhydrazine (1.05 eq) to the solution. Causality: A slight excess of the hydrazine ensures full conversion of the limiting ketone.

  • Catalysis: Add 3-4 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, activating the ketone toward attack by the weakly nucleophilic phenylhydrazine.

  • Reaction: Stir the mixture at room temperature or warm gently to 50-60 °C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the acetophenone spot has disappeared.

  • Work-up & Isolation: Cool the reaction mixture in an ice bath. The product hydrazone, being less soluble, will often crystallize. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Recrystallize if necessary.

Protocol 2: Acetophenone 1-(2-Hydrazinylethyl)piperidine Hydrazone Synthesis
  • Reagent Setup: In a 50 mL round-bottom flask, dissolve acetophenone (1.0 eq) in 20 mL of ethanol.

  • Addition of Hydrazine: Add 1-(2-Hydrazinylethyl)piperidine (1.05 eq) to the solution dropwise. The reaction is often exothermic.

  • Catalysis: This step is often unnecessary due to the higher reactivity of the aliphatic hydrazine. The reaction typically proceeds efficiently at room temperature without a catalyst.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically much faster than with phenylhydrazine.

  • Work-up & Isolation: The resulting hydrazone may be an oil or a solid. If it does not crystallize, remove the ethanol under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.

G

Safety and Handling: A Critical Consideration

Proper safety protocols are non-negotiable. There are significant differences in the hazard profiles of these two reagents.

  • Phenylhydrazine:

    • High Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][14] It is readily absorbed through the skin.

    • Carcinogen: Classified as a substance that may cause cancer.[1]

    • Organ Damage: Causes damage to organs through prolonged or repeated exposure.

    • Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14] Avoid heating open containers and ensure good ventilation.[15]

  • 1-(2-Hydrazinylethyl)piperidine:

    • While specific long-term toxicity data is less extensive than for phenylhydrazine, related piperidine and hydrazine compounds warrant cautious handling.

    • Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation.[16] May cause respiratory irritation.[16]

    • Handling: Handle with standard laboratory precautions. Use in a well-ventilated area or a fume hood. Wear gloves and eye protection.[16]

Verdict: Phenylhydrazine is significantly more hazardous than 1-(2-Hydrazinylethyl)piperidine and requires more stringent safety controls due to its carcinogenicity and high acute toxicity.

Conclusion: A Decision Framework for the Synthetic Chemist

The selection between 1-(2-Hydrazinylethyl)piperidine and phenylhydrazine is not a matter of which is "better," but which is fit for purpose .

  • Choose Phenylhydrazine when:

    • The synthetic target is an indole or a related aromatic heterocycle (e.g., pyrazole).

    • The classic, well-documented reactivity of an aromatic hydrazine is required.

  • Choose 1-(2-Hydrazinylethyl)piperidine when:

    • The goal is to introduce a piperidinyl-ethyl moiety into a molecule.

    • A more reactive, highly nucleophilic hydrazine is needed for faster reactions or for use with less reactive electrophiles.

    • The synthesis requires a building block with improved aqueous solubility.

By understanding the fundamental differences in their electronic structure, reactivity, and synthetic roles, researchers can strategically employ these valuable reagents to efficiently advance their drug discovery and development programs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]

  • Wikipedia. (2023). Phenylhydrazine. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new aromatic hydrazones. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from [Link]

  • ResearchGate. (2024). Recent applications of phenyl hydrazine in photoinduced chemical transformations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 24(3):2937. Retrieved from [Link]

  • Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024). 2-(2-Hydroxyethyl)piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

Sources

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